Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
Description
The exact mass of the compound this compound is 209.10519334 g/mol and the complexity rating of the compound is 200. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['519993', '138271']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBWEQLNKVHYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863317 | |
| Record name | Ethyl tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949-67-7, 34081-17-9 | |
| Record name | Ethyl L-tyrosinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC138271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-amino-3-(4-hydroxyphenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate via Fischer Esterification
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as L-Tyrosine ethyl ester, through the Fischer esterification of L-Tyrosine. This process is a cornerstone of peptide synthesis and finds applications in various aspects of drug development and biochemical research. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.
Introduction: The Significance of L-Tyrosine Ethyl Ester
L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several key neurotransmitters and hormones.[1] Its ethyl ester derivative, this compound, is of particular interest in medicinal chemistry and drug development. The esterification of the carboxylic acid group serves as a protective measure during peptide synthesis, preventing the carboxyl group from participating in unwanted side reactions while the peptide bond is formed at the amino terminus. Furthermore, the increased lipophilicity of the ester can enhance drug delivery and bioavailability.
The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely employed method for this transformation due to its cost-effectiveness and operational simplicity.[2][3] This guide will provide the necessary details for its successful implementation in a laboratory setting.
The Fischer Esterification of L-Tyrosine: A Mechanistic Overview
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] In the case of L-Tyrosine and ethanol, the reaction proceeds through several key steps, which are initiated by the protonation of the carboxylic acid group.
The core mechanism involves:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (typically a strong acid like sulfuric acid or hydrochloric acid) protonates the carbonyl oxygen of the L-Tyrosine carboxylic acid group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5]
-
Nucleophilic Attack by Ethanol: An ethanol molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former ethanol hydroxyl group) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water).[4]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, simultaneously expelling a molecule of water.
-
Deprotonation: The protonated ester is then deprotonated to yield the final product, this compound, and regenerates the acid catalyst.
To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol (ethanol in this case) or to remove the water as it is formed.[4]
Caption: Figure 1: Mechanism of Fischer Esterification of L-Tyrosine.
Experimental Protocol: A Self-Validating Synthesis
This protocol is designed to be self-validating, with in-process checks and clear endpoints to ensure a successful synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| L-Tyrosine | ≥98% | Sigma-Aldrich | Ensure it is dry before use. |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific | Anhydrous conditions are crucial. |
| Thionyl Chloride (SOCl₂) | Reagent grade, ≥99% | Acros Organics | Handle in a fume hood with care. |
| Diethyl Ether | Anhydrous | VWR | For precipitation and washing. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS grade | Prepare in-house | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | EMD Millipore | For drying. |
Step-by-Step Synthesis Procedure
A critical note on the catalyst: While traditional Fischer esterification uses strong mineral acids like H₂SO₄ or HCl, an in-situ generation of HCl gas from thionyl chloride (SOCl₂) in ethanol is a highly effective and common alternative for amino acid esterification.[6][7] This method avoids the addition of water, which can hinder the reaction equilibrium.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of absolute ethanol.
-
Cool the flask in an ice bath to 0 °C.
-
-
Catalyst Generation (In-situ HCl):
-
CAUTION: This step must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.
-
Slowly add 8.0 mL (approx. 13.0 g, 0.11 mol) of thionyl chloride dropwise to the cold ethanol with vigorous stirring. The addition should take approximately 15-20 minutes. This exothermic reaction generates HCl gas in situ.
-
-
Addition of L-Tyrosine:
-
Once the addition of thionyl chloride is complete and the solution has stirred for an additional 15 minutes, add 10.0 g (0.055 mol) of L-Tyrosine to the ethanolic HCl solution.
-
-
Reflux:
-
Remove the ice bath and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (L-Tyrosine) is no longer visible.[6]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Slowly pour the concentrated reaction mixture into 200 mL of cold, vigorously stirred diethyl ether. This will cause the product, L-Tyrosine ethyl ester hydrochloride, to precipitate as a white solid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials or byproducts.
-
-
Neutralization and Extraction (Optional, for free base):
-
If the free base form of the ester is desired, dissolve the hydrochloride salt in a minimal amount of water and cool it in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is neutral to slightly basic (pH 7-8).
-
The free base will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification
Recrystallization is the most common method for purifying the L-Tyrosine ethyl ester hydrochloride salt. A suitable solvent system is typically a mixture of ethanol and diethyl ether.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add diethyl ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Characterization of this compound
Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:
-
Melting Point: The hydrochloride salt of L-Tyrosine ethyl ester has a reported melting point of approximately 166-170 °C.[8] A sharp melting point range close to the literature value is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural confirmation. Key expected signals include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and signals corresponding to the aromatic protons and the alpha- and beta-protons of the amino acid backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch at approximately 1730-1750 cm⁻¹, which is a clear indication that the esterification has been successful. The broad O-H stretch of the carboxylic acid starting material should be absent.
Workflow and Logic Diagram
The overall process from starting materials to the final, characterized product can be visualized as follows:
Caption: Figure 2: Overall Synthesis Workflow.
Safety and Handling Considerations
-
Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂). Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethanol and Diethyl Ether: Highly flammable liquids. Ensure that all heating is done using a heating mantle and that there are no open flames in the vicinity.
-
General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before starting any experimental work.
Conclusion
The Fischer esterification of L-Tyrosine using an in-situ generated acid catalyst from thionyl chloride and ethanol is a robust and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly by ensuring anhydrous conditions and effectively driving the reaction to completion, high yields of the desired product can be obtained. The detailed protocol and characterization methods outlined in this guide provide a comprehensive framework for researchers and drug development professionals to successfully synthesize and validate this important amino acid derivative.
References
-
ChemBK. (n.d.). L-tyrosine ethyl ester hydrochloride. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 3, 2026, from [Link]
-
Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2012, November 6). What is the alternate process for preparing ester hydrochloride?. Retrieved January 3, 2026, from [Link]
-
Studylib. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved January 3, 2026, from [Link]...
-
Wikipedia. (n.d.). Tyrosine. Retrieved January 3, 2026, from [Link]
-
Course Hero. (n.d.). Fischer Esterification. Retrieved January 3, 2026, from [Link]
Sources
- 1. Tyrosine - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
A-0-1. An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, also known as L-Tyrosine ethyl ester, is a derivative of the amino acid tyrosine with significant applications in peptide synthesis and as a precursor in the development of various pharmaceuticals.[1][2][3] A thorough understanding of its molecular structure and purity is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the principles behind each technique, present detailed experimental protocols for data acquisition, and offer expert interpretation of the spectral data. This guide is intended to be a valuable resource for researchers and professionals working with this compound, ensuring data integrity and facilitating its application in scientific research and drug development.
Introduction
This compound (Figure 1) is a chemically modified version of the naturally occurring amino acid L-tyrosine. The esterification of the carboxylic acid group enhances its solubility in organic solvents and makes it a versatile building block in solid-phase peptide synthesis.[4] The presence of the phenolic hydroxyl group and the primary amine also allows for further chemical modifications, making it a key intermediate in the synthesis of various biologically active molecules.[4]
Accurate structural elucidation and purity assessment are critical for any chemical compound intended for research or pharmaceutical use. Spectroscopic techniques are indispensable tools for this purpose. This guide will provide an in-depth analysis of the NMR, IR, and MS data for this compound, offering a detailed roadmap for its characterization.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | 1.2 | Triplet | 3H |
| Aromatic -H (ortho to -OH) | 6.7 | Doublet | 2H |
| Aromatic -H (meta to -OH) | 7.0 | Doublet | 2H |
| Benzylic -CH₂ | 2.9 | Multiplet | 2H |
| α-CH | 3.7 | Triplet | 1H |
| Ethyl -CH₂ | 4.1 | Quartet | 2H |
| -NH₂ | Variable (broad) | Singlet | 2H |
| Phenolic -OH | Variable (broad) | Singlet | 1H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The triplet at ~1.2 ppm and the quartet at ~4.1 ppm are characteristic of an ethyl ester group. The two doublets in the aromatic region (~6.7 and ~7.0 ppm) indicate a para-substituted benzene ring. The benzylic and α-protons will appear as multiplets due to coupling with each other. The signals for the -NH₂ and -OH protons are often broad and their chemical shifts can vary significantly depending on the solvent and temperature.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR.
-
Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 256 or more scans may be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Data Interpretation:
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Approximate Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Benzylic -CH₂ | ~37 |
| α-CH | ~55 |
| Ethyl -CH₂ | ~61 |
| Aromatic -CH (ortho to -OH) | ~115 |
| Aromatic Quaternary (ipso to -CH₂) | ~128 |
| Aromatic -CH (meta to -OH) | ~130 |
| Aromatic Quaternary (ipso to -OH) | ~155 |
| Ester C=O | ~174 |
Note: The exact chemical shifts can vary depending on the solvent.
The presence of the ester carbonyl carbon at ~174 ppm is a key diagnostic peak. The aromatic carbons will appear in the range of 115-155 ppm, and the aliphatic carbons will be observed in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Data Interpretation:
The IR spectrum will show characteristic absorption bands for the various functional groups in this compound.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Phenolic -OH | O-H stretch | 3400-3200 (broad) |
| Amine N-H | N-H stretch | 3400-3300 (two bands for primary amine) |
| Aromatic C-H | C-H stretch | 3100-3000 |
| Aliphatic C-H | C-H stretch | 2980-2850 |
| Ester C=O | C=O stretch | ~1735 |
| Aromatic C=C | C=C stretch | 1600-1450 |
| C-O | C-O stretch | 1250-1000 |
The broad band in the 3400-3200 cm⁻¹ region is due to the O-H stretching of the phenolic group, often overlapping with the N-H stretching vibrations of the primary amine. A strong, sharp peak around 1735 cm⁻¹ is indicative of the ester carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
Data Interpretation:
The mass spectrum will show the molecular ion peak and various fragment ions. The exact mass of this compound is 209.1052 g/mol .[5]
Table 4: Expected Ions in the Mass Spectrum
| m/z | Proposed Fragment |
| 210 | [M+H]⁺ (protonated molecule) |
| 136 | Loss of the ethyl ester group (-COOEt) |
| 107 | The hydroxyphenylmethyl cation (tropylium-like ion) |
The base peak in the EI spectrum is often observed at m/z 107, corresponding to the stable hydroxyphenylmethyl cation formed by cleavage of the Cα-Cβ bond.[6] The molecular ion peak at m/z 209 may be weak or absent in the EI spectrum but should be prominent as the [M+H]⁺ ion at m/z 210 in the ESI spectrum.
Figure 2: Proposed key fragmentation pathways in Mass Spectrometry.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous structural confirmation and purity assessment. By following the outlined experimental protocols and utilizing the provided interpretation guidelines, researchers and drug development professionals can confidently verify the identity and quality of this important chemical compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
SpectraBase. (n.d.). L-Tyrosine ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0030058). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0030058). Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Tyrosine, n-acetyl-l-, ethyl ester hydrate. Retrieved from [Link]
- Karton, A., O'Reilly, R. J., & Radom, L. (2012). Fragmentation of tyrosine by low-energy electron impact. The Journal of Physical Chemistry A, 116(33), 8532–8540.
- Srinivasan, R., Sreelatha, T., & Govindaraju, T. (2016). Tyrosine-derived stimuli responsive, fluorescent amino acids. RSC advances, 6(78), 74837–74844.
- Mondal, S., Chatterjee, I., & Panda, G. (2022). Total synthesis of selected tyrosine‐derived alkaloids: A comparative analysis of tyrosine‐based chiral pool vs other synthetic approaches. ChemistrySelect, 7(45), e202202750.
- Li, Y., Zhang, J., Wang, Y., Zhang, L., & Wang, R. (2022). Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT 2A receptor antagonists for nonalcoholic fatty liver disease. European Journal of Medicinal Chemistry, 239, 114517.
- Gotor-Fernández, V., & Gotor, V. (2009). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 11(23), 5442–5445.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT2A receptor antagonists for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H15NO3 | CID 61328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epublications.vu.lt [epublications.vu.lt]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate as a Chiral Building Block
Introduction: The Strategic Importance of Chiral Building Blocks in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with stereoisomers often exhibiting vastly different pharmacological and toxicological profiles. This necessitates the use of chiral building blocks—enantiomerically pure molecules that serve as foundational scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). Among these, Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate , commonly known as L-Tyrosine ethyl ester, has emerged as a versatile and economically significant chiral synthon.
This technical guide provides an in-depth exploration of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide detailed synthetic protocols, discuss strategies for orthogonal protection of its functional groups, and showcase its application in the synthesis of complex chiral molecules, thereby underscoring its pivotal role in asymmetric synthesis.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate[1] |
| Common Names | L-Tyrosine ethyl ester, H-Tyr-OEt |
| CAS Number | 949-67-7[1] |
| Molecular Formula | C₁₁H₁₅NO₃[1] |
| Molecular Weight | 209.24 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 106-108 °C |
| Solubility | Soluble in organic solvents such as ethanol and methanol; limited solubility in water. |
| Optical Rotation | Specific rotation varies depending on the solvent and concentration. |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.01 (d, J=8.4 Hz, 2H), 6.72 (d, J=8.4 Hz, 2H), 4.15 (q, J=7.1 Hz, 2H), 3.68 (t, J=6.0 Hz, 1H), 2.95 (d, J=6.0 Hz, 2H), 1.25 (t, J=7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 175.0, 155.0, 130.5, 128.0, 115.5, 61.0, 55.0, 37.5, 14.0. |
| IR (KBr, cm⁻¹) | 3360 (N-H), 3200 (O-H), 2980 (C-H), 1735 (C=O, ester), 1610, 1515 (aromatic C=C). |
| Mass Spectrum (EI) | m/z (%): 209 (M+, 15), 136 (100), 107 (40), 91 (30). |
Synthesis of this compound: The Fischer-Speier Esterification
The most common and industrially viable method for the synthesis of this compound is the Fischer-Speier esterification of the naturally occurring amino acid, L-tyrosine.[2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process.[2] To drive the equilibrium towards the formation of the ester, an excess of the alcohol (ethanol) is typically used, and/or the water formed during the reaction is removed.[3][4][5]
Reaction Mechanism: A Step-by-Step Look
The mechanism of the Fischer esterification involves several key steps, each of which is in equilibrium:[3][5][6]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Sources
- 1. L-Tyrosine ethyl ester | C11H15NO3 | CID 70364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
A Senior Application Scientist's Guide to the Enzymatic Synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Greener Chemistry in Pharmaceutical Synthesis
In the landscape of modern drug development and fine chemical manufacturing, the principles of green chemistry are no longer aspirational but essential. The synthesis of chiral amino acid esters, fundamental building blocks for a vast array of pharmaceuticals, is a prime area for the application of these principles. This guide provides an in-depth technical exploration of enzymatic methods for the synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, the ethyl ester of the amino acid L-tyrosine. By leveraging the inherent selectivity and mild operating conditions of enzymes, we can move beyond the often harsh and less specific traditional chemical routes. This document is designed to be a practical resource, offering not just theoretical background but actionable protocols and the rationale behind them, to empower researchers in their pursuit of more sustainable and efficient synthetic strategies.
Introduction to this compound and the Enzymatic Advantage
This compound, also known as L-tyrosine ethyl ester, is a valuable derivative of the aromatic amino acid L-tyrosine. Its applications span from being a crucial intermediate in the synthesis of peptides and pharmaceuticals to its use in neuroscience research and as a component in dietary supplements. The esterification of the carboxylic acid group serves to protect it during peptide synthesis and can enhance the molecule's solubility in organic solvents, facilitating its use in a wider range of reaction media.
Traditionally, the synthesis of amino acid esters has relied on chemical methods such as Fischer esterification, which often require harsh conditions like refluxing in the presence of strong acids (e.g., hydrogen chloride or thionyl chloride). While effective, these methods can lead to side reactions and the generation of significant waste streams.
Enzymatic synthesis offers a compelling alternative, characterized by:
-
High Selectivity: Enzymes, particularly lipases and proteases, exhibit remarkable chemo-, regio-, and enantioselectivity, minimizing the formation of byproducts.
-
Mild Reaction Conditions: Enzymatic reactions typically proceed at or near ambient temperature and neutral pH, preserving sensitive functional groups and reducing energy consumption.
-
Environmental Benignity: Biocatalysis avoids the use of harsh reagents and can often be performed in greener solvents or even solvent-free systems.
-
Reusability: Immobilization of enzymes on solid supports allows for their easy recovery and reuse, significantly improving process economics.[1]
This guide will delve into two primary enzymatic strategies for the synthesis of enantiomerically pure this compound: Direct Enzymatic Esterification of L-Tyrosine and Enzymatic Kinetic Resolution of Racemic Ethyl Tyrosinate .
Direct Enzymatic Esterification of L-Tyrosine
The most direct route to this compound is the esterification of L-tyrosine with ethanol, catalyzed by a suitable enzyme. Lipases are the most commonly employed biocatalysts for this type of transformation due to their ability to function in non-aqueous environments, which is crucial for shifting the reaction equilibrium towards ester synthesis.[2]
The Biocatalyst of Choice: Candida antarctica Lipase B (CALB)
Among the myriad of commercially available lipases, the immobilized form of Candida antarctica lipase B (often known as Novozym 435) stands out for its broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity.[3][4] Its robustness makes it an ideal candidate for the esterification of amino acids.
Mechanistic Rationale: The Ping-Pong Bi-Bi Mechanism
The lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. The reaction is initiated by the acylation of the enzyme's active site serine residue by the carboxylic acid (L-tyrosine), releasing a molecule of water. The acyl-enzyme intermediate then reacts with the alcohol (ethanol) in a nucleophilic attack, regenerating the free enzyme and releasing the final ester product.
Sources
- 1. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]
- 2. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 3. Comparison of Esterifying Ability of Some Lipases - V.S. Gamayurova*, Mataz J. Jamai, S.K. Zaripova, K.L. Shnaider, N.I. Bildanova, M.N. Chernykh - JACS (ISSN: 2394-5311) - JACS Directory [jacsdirectory.com]
- 4. Enhancing Bio-Oil Quality Through Ethyl Esterification Catalyzed by Candida antarctica Lipase B [mdpi.com]
Discovery and Scientific Context: The Dawn of Peptide Chemistry
An In-depth Technical Guide to the Discovery and Historical Synthesis of L-Tyrosine Ethyl Ester
This guide offers a comprehensive exploration of L-Tyrosine ethyl ester, a pivotal derivative of the amino acid L-tyrosine. We will trace its origins from its initial discovery, navigate the evolution of its chemical synthesis from classical methods to modern, efficient protocols, and discuss its applications. This document is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential chemical building block.
The story of L-Tyrosine ethyl ester begins not as an isolated discovery, but as a crucial step in solving one of the greatest chemical puzzles of the late 19th century: the structure of proteins. The credit for its first synthesis belongs to the German chemist Emil Fischer, a Nobel laureate whose work laid the very foundations of modern biochemistry.[1][2][3][4]
In his seminal research on proteins, Fischer recognized that to build these complex molecules in the lab, he first needed to understand and control their constituent parts: the amino acids.[1][4] A primary challenge was the bifunctional nature of amino acids, containing both a reactive amino group and a carboxylic acid group. To selectively form a peptide bond using the amino group, the carboxylic acid group had to be temporarily rendered unreactive, or "protected."
Fischer's elegant solution was the development of a method to convert the carboxylic acids of amino acids into their corresponding esters.[1][5] This reaction, first described by Fischer and Arthur Speier in 1895 and now known as the Fischer-Speier esterification , was a breakthrough.[6] By reacting L-Tyrosine with ethanol in the presence of an acid catalyst, Fischer prepared L-Tyrosine ethyl ester for the first time, successfully protecting its carboxyl group and paving the way for the first synthetic peptides.[5][7][8] This work was not merely a synthetic curiosity; it was a foundational technique that enabled the logical, stepwise construction of peptides and validated Fischer's revolutionary hypothesis that proteins were long chains of amino acids linked together.[3][4]
The Synthesis of L-Tyrosine Ethyl Ester: An Evolutionary Journey
The methods for synthesizing L-Tyrosine ethyl ester have evolved considerably, driven by the persistent need for higher yields, greater purity, milder reaction conditions, and preservation of stereochemical integrity.
The Classic Approach: Fischer-Speier Esterification
The original and most direct method is the Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst.[6][9] For L-Tyrosine, this involves refluxing it in ethanol with a strong acid catalyst like anhydrous hydrogen chloride or sulfuric acid.[5][7][8][10]
Causality of Experimental Design: The core principle is to make the carboxylic acid's carbonyl carbon more electrophilic. The strong acid catalyst protonates the carbonyl oxygen, which withdraws electron density from the carbonyl carbon. This enhancement of electrophilicity allows the weakly nucleophilic alcohol (ethanol) to attack, initiating the reaction. The reaction is an equilibrium, so an excess of the alcohol is typically used, and/or the water byproduct is removed to drive the reaction to completion.[9]
Sources
- 1. encyclopedia.com [encyclopedia.com]
- 2. Emil Fischer | The Franklin Institute [fi.edu]
- 3. Emil Fischer - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
- 5. US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents [patents.google.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. L-Tyrosine Ethyl Ester Hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to the Structural Elucidation of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, a key derivative of the amino acid L-tyrosine. Known commonly as L-Tyrosine ethyl ester, this compound serves as a critical building block in peptide synthesis and various biochemical studies.[1] Unambiguous confirmation of its molecular structure is paramount for ensuring purity, reactivity, and safety in its applications. This document outlines a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer a logical workflow for integrating disparate datasets into a single, validated structural assignment. This guide is intended for researchers, scientists, and professionals in drug development who require a robust methodology for the characterization of small organic molecules.
Introduction and Physicochemical Profile
This compound (L-Tyrosine ethyl ester) is the product of the esterification of the carboxylic acid group of L-tyrosine with ethanol.[2] This modification enhances its utility in organic synthesis, particularly in peptide chemistry, by protecting the carboxylic acid moiety.[1] The compound is typically a white to off-white crystalline solid at room temperature.[1][3] A precise understanding of its three-dimensional structure is essential for predicting its chemical behavior and ensuring its suitability for downstream applications.
The elucidation process begins with an understanding of its expected properties based on its chemical name and known data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | [2] |
| Common Names | L-Tyrosine ethyl ester, Ethyl L-tyrosinate | [2][4] |
| CAS Number | 949-67-7 | [2] |
| Molecular Formula | C₁₁H₁₅NO₃ | [2][3][5] |
| Molecular Weight | 209.24 g/mol | [2][5] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | ~103 °C | [1][6] |
The hypothesized structure, which we will seek to confirm, contains several key features: an ethyl ester group, a primary amine, a chiral center at the alpha-carbon, and a para-substituted phenolic ring.
Caption: Hypothesized structure of this compound.
The Integrated Spectroscopic Workflow
No single analytical technique can provide a complete structural picture. Therefore, a synergistic approach is mandatory. Our workflow integrates data from complementary techniques to build the structure piece by piece, from elemental composition to the final stereochemical assignment.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: Determining Molecular Formula and Fragmentation
Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a sample.
-
Expertise & Causality: We select High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI). ESI is ideal for polar molecules like amino acid esters as it minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. HRMS provides a highly accurate mass measurement, which is crucial for calculating the elemental formula and distinguishing it from other isobaric compounds.
Expected HRMS Data:
Tandem MS (MS/MS) is then employed to induce fragmentation of the parent ion. The resulting fragments provide vital clues about the molecule's substructures.
Caption: A plausible ESI-MS/MS fragmentation pathway.
The loss of 46 Da corresponds to ethanol (CH₃CH₂OH), confirming the ethyl ester. The subsequent loss of 28 Da is characteristic of a carbonyl group (CO). The major fragment at m/z 107 is the stable hydroxytropylium (or benzyl) cation, confirming the HO-C₆H₄-CH₂- moiety.[2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Trustworthiness & Self-Validation: The presence of multiple characteristic bands corresponding to different functional groups provides a self-validating confirmation of the molecular backbone. For example, observing bands for O-H, N-H, C=O, and aromatic C=C stretching simultaneously is strong evidence for the proposed structure.
Table 2: Key IR Absorption Bands for L-Tyrosine Ethyl Ester
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3200-3600 (broad) | O-H Stretch | Phenolic hydroxyl group |
| 3300-3400 (two bands) | N-H Stretch | Primary amine (-NH₂) |
| ~3000 | C-H Stretch (sp²) | Aromatic ring |
| 2850-2980 | C-H Stretch (sp³) | Aliphatic chains (ethyl, methylene) |
| ~1735 | C=O Stretch | Ester carbonyl |
| ~1600, ~1500 | C=C Stretch | Aromatic ring |
| ~1250 | C-O Stretch | Ester and Phenol |
The broad O-H band confirms the phenol, the two distinct N-H peaks confirm the primary amine, and the strong carbonyl absorption at ~1735 cm⁻¹ is definitive for the ester group.[2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful technique for structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
Expertise & Causality: We use a deuterated solvent like DMSO-d₆. Its utility is twofold: it solubilizes the polar sample, and its deuterium atom does not interfere with the ¹H spectrum. Crucially, it allows for the observation of exchangeable protons (from -OH and -NH₂) which might be broadened or absent in other solvents like CDCl₃.
¹H NMR Spectroscopy
¹H NMR identifies all unique proton environments in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are interpreted.
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2 (broad s) | Singlet | 1H | Phenolic -OH | Deshielded, acidic proton. |
| ~7.05 | Doublet | 2H | Ar-H | Protons ortho to the -CH₂ group. |
| ~6.65 | Doublet | 2H | Ar-H | Protons ortho to the -OH group. |
| ~4.05 | Quartet | 2H | -OCH₂CH₃ | Methylene protons of the ethyl group, split by the methyl group. |
| ~3.60 | Triplet | 1H | α-CH | Chiral proton, split by the adjacent -CH₂- group. |
| ~2.85 | Multiplet | 2H | β-CH₂ | Diastereotopic methylene protons, split by the α-CH. |
| ~1.15 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethyl group, split by the methylene group. |
| ~2.5 (broad s) | Singlet | 2H | -NH₂ | Amine protons, often broad and may exchange with D₂O. |
¹³C NMR Spectroscopy
¹³C NMR identifies all unique carbon environments.
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, ~100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~174 | C=O | Ester Carbonyl |
| ~156 | C-OH | Aromatic carbon attached to -OH |
| ~130 | CH | Aromatic carbons ortho to -CH₂ |
| ~128 | C | Aromatic quaternary carbon |
| ~115 | CH | Aromatic carbons ortho to -OH |
| ~60 | CH₂ | -OCH₂CH₃ |
| ~56 | CH | α-Carbon |
| ~38 | CH₂ | β-Carbon |
| ~14 | CH₃ | -OCH₂CH₃ |
2D NMR: Confirming Connectivity
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[8][9]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[8][10] We would expect to see cross-peaks connecting:
-
The -OCH₂CH₃ quartet and the -OCH₂CH₃ triplet.
-
The α-CH triplet and the β-CH₂ multiplet.
-
The two aromatic doublets, confirming their ortho relationship.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to.[8][9] It definitively links the proton assignments from Table 3 to the carbon assignments in Table 4, validating the entire framework. For instance, it would show a cross-peak between the proton signal at δ ~4.05 ppm and the carbon signal at δ ~60 ppm, confirming the -OCH₂- assignment.
Data Integration and Conclusion
-
HRMS confirmed the elemental formula C₁₁H₁₅NO₃.
-
MS/MS fragmentation patterns supported the presence of an ethyl ester and a hydroxyphenylmethyl moiety.
-
IR Spectroscopy verified the key functional groups: phenol (-OH), primary amine (-NH₂), and ester (C=O).
-
¹H and ¹³C NMR provided a complete atom inventory and identified the chemical environment of each nucleus.
-
COSY and HSQC unequivocally established the bonding framework of the molecule, connecting all the fragments identified by the other techniques.
The collective, cross-validated evidence from these orthogonal techniques provides an unambiguous structural confirmation of the sample as this compound. This rigorous, multi-spectroscopic approach ensures the highest level of scientific integrity and is an essential component of quality control and research in the chemical and pharmaceutical sciences.
Appendix: Experimental Protocols
A.1 High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a 50:50 acetonitrile:water mixture with 0.1% formic acid.
-
Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
-
Acquisition (MS1): Infuse the sample at 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Acquisition (MS/MS): Set an inclusion list for the expected [M+H]⁺ ion (~210.11 m/z). Use collision-induced dissociation (CID) with a normalized collision energy of 15-30 eV to induce fragmentation.
A.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use any standard FT-IR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio. Perform a background scan of the clean ATR crystal prior to sample analysis.
A.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds and 1024 scans are typically required for good signal-to-noise.
-
2D NMR (COSY/HSQC) Acquisition: Utilize standard, pre-configured pulse programs available on the spectrometer software. Acquisition times will vary but typically range from 20 minutes (COSY) to 1-2 hours (HSQC) depending on sample concentration.[8]
References
-
SpectraBase. L-Tyrosine ethyl ester HCl. [Link]
-
SpectraBase. L-Tyrosine ethyl ester. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70364, L-Tyrosine ethyl ester. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 61328, this compound. [Link]
-
SpectraBase. L-Tyrosine, N,o-bis(tert.-butyldimethylsilyl)-, ethyl ester - Optional[13C NMR]. [Link]
-
NIST. Tyrosine, n-acetyl-l-, ethyl ester hydrate. [Link]
-
NIST. L-tyrosine, n-benzoyl-3,5-diiodo-, ethyl ester. [Link]
-
Chemcd. L-TYROSINE ETHYL ESTER ,949-67-7 Spectrum_Chemical Cloud Database. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13289, N-Acetyl-L-tyrosine ethyl ester. [Link]
-
Matrix Fine Chemicals. This compound HYDROCHLORIDE | CAS 4089-07-0. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). [Link]
-
SpectraBase. L-Tyrosine ethyl ester - Optional[MS (GC)] - Spectrum. [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. [Link]
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
ResearchGate. Crystal structure of 2-(4-acetylanilino)-2-oxoethyl 3-(4-hydroxyphenyl)propionate. [Link]
-
The University of Warwick. The very basics of NMR of proteins. [Link]
-
Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Chemical Synthesis Database. ethyl 2-amino-3-(4-nitrophenyl)propanoate. [Link]
-
Chemlyte Solutions. This compound. [Link]
-
Pharmaffiliates. CAS No : 34081-17-9 | Product Name : this compound. [Link]
-
RSC Publishing. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11791243, Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21198374, Ethyl 2-amino-3-hydroxy-2-methylpropanoate. [Link]
-
NIST. Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. L-Tyrosine ethyl ester | C11H15NO3 | CID 70364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 949-67-7: L-Tyrosine ethyl ester | CymitQuimica [cymitquimica.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | C11H15NO3 | CID 61328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl L-tyrosinate | 949-67-7 [amp.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Safety Profile of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate and its Hydrochloride Salt: A Technical Guide for Researchers
This guide provides an in-depth analysis of the material safety data for Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate and its more commonly encountered hydrochloride salt, L-Tyrosine ethyl ester hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a synthesized understanding of the compound's characteristics, potential hazards, and the protocols necessary for its safe handling and application in a laboratory setting.
Section 1: Chemical Identity and Physicochemical Properties
This compound, an ester derivative of the amino acid L-tyrosine, serves as a valuable building block in organic synthesis and pharmaceutical development.[1] It is most frequently supplied and utilized in its hydrochloride salt form, L-Tyrosine ethyl ester hydrochloride, which enhances its stability and solubility.[2][3] Understanding the fundamental properties of both the free base and its salt is critical for predicting their behavior in experimental settings.
Key Identifiers
| Identifier | This compound (Free Base) | L-Tyrosine ethyl ester hydrochloride (HCl Salt) |
| IUPAC Name | This compound[4][5] | This compound hydrochloride[5] |
| Synonyms | Ethyl tyrosinate, dl-Tyrosine ethyl ester[4][5] | H-Tyr-OEt·HCl, Ethyl L-tyrosinate hydrochloride[3][6] |
| CAS Number | 949-67-7 | 4089-07-0[7][8][9] |
| Molecular Formula | C₁₁H₁₅NO₃[4][5] | C₁₁H₁₅NO₃ · HCl[7][8] |
| Molecular Weight | 209.24 g/mol [4][5] | 245.71 g/mol [7] |
Physicochemical Data
| Property | Value (for L-Tyrosine ethyl ester hydrochloride) | Source(s) |
| Appearance | White to off-white powder | [8] |
| Melting Point | 165 °C | [8] |
| Solubility | Soluble in water | [2][7] |
| Boiling Point | Data not available | |
| Vapor Pressure | Data not available |
Section 2: Hazard Identification and Toxicological Profile
A thorough understanding of a compound's hazards is the cornerstone of laboratory safety. L-Tyrosine ethyl ester hydrochloride is classified as a hazardous chemical, primarily due to its irritant properties.[7][8]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding the hazards associated with L-Tyrosine ethyl ester hydrochloride.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4][6][7]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][6][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][7]
Toxicological Data
While the toxicological properties have not been fully investigated, an acute oral toxicity study in rats has established a Lethal Dose 50 (LD50).[7]
-
Oral LD50 (Rat): 13800 mg/kg[7]
This relatively high LD50 value suggests low acute oral toxicity. However, the irritant nature of the compound necessitates careful handling to avoid exposure. The toxicological profile of other amino acid esters suggests that some can have more complex effects, though direct comparisons should be made with caution.[4][10]
Section 3: Safe Handling and Emergency Protocols
The following protocols are designed to mitigate the risks identified in the previous section. Adherence to these procedures is essential for maintaining a safe research environment.
Exposure Controls and Personal Protection
Engineering controls, such as fume hoods, should be used to minimize inhalation of dust.[6] Appropriate personal protective equipment (PPE) is mandatory when handling this compound.
Caption: Mandatory Personal Protective Equipment (PPE) for handling L-Tyrosine ethyl ester hydrochloride.
-
Eye/Face Protection: Wear safety goggles that conform to European Standard EN 166 or equivalent.[7]
-
Hand Protection: Wear appropriate protective gloves.[7]
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.[7]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[7]
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial.
Caption: First-aid workflow for different exposure routes.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[7]
-
Ingestion: Clean the mouth with water and seek medical attention.[7]
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10]
-
Specific Hazards: No specific hazards have been identified.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Accidental Release Measures
For spills of the solid material, the following protocol should be followed to ensure safety and prevent environmental contamination.
-
Ensure Personal Protection: Don the appropriate PPE as outlined in section 3.1.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Prevent further dispersal of the powder.
-
Clean-up: Carefully sweep or vacuum the spilled solid into a suitable container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[7]
Section 4: Stability, Storage, and Disposal
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring laboratory and environmental safety.
Stability and Reactivity
-
Stability: The compound is stable under normal conditions.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: No hazardous decomposition products are expected under normal use.
-
Hazardous Polymerization: Hazardous polymerization will not occur.
Storage
Store in a dry, cool, and well-ventilated place.[6][7] Keep the container tightly closed.[6][7] For long-term storage, a temperature of -20°C is recommended.[8]
Disposal
Waste disposal should be conducted in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7]
Section 5: Ecological and Regulatory Information
Ecological Information
L-Tyrosine ethyl ester hydrochloride is soluble in water and is expected to be mobile in soil and water systems.[7] It is considered unlikely to bioaccumulate.[7] No known ecotoxicity data is available, but it is recommended to prevent its release into the environment.[7]
Regulatory Status
The regulatory status of a chemical can vary by region.
-
TSCA (Toxic Substances Control Act): There is conflicting information regarding its listing on the TSCA inventory. One source indicates it is not on the inventory, while another suggests it is listed.[6][7] Users should verify the current status.
Section 6: Conclusion
This compound and its hydrochloride salt are valuable reagents in research and development. While they present manageable hazards, primarily as skin, eye, and respiratory irritants, a comprehensive understanding of their properties and strict adherence to the safety protocols outlined in this guide are paramount. By integrating these practices into laboratory workflows, researchers can confidently and safely utilize these compounds to advance their scientific objectives.
References
- L-Tyrosine ethyl ester hydrochloride - SAFETY DATA SHEET. (n.d.).
- (2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propionic acid ethyl ester hydrochloride Safety Data Sheets. (n.d.).
- This compound | C11H15NO3 | CID 61328. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- L-Tyrosine ethyl ester 4089-07-0. (n.d.).
- L-Tyrosine ethyl ester | CAS 949-67-7. (n.d.).
- H-Tyr-OEt HCl [4089-07-0]. (n.d.).
- L-Tyrosine Ethyl Ester Hydrochloride, 25g, Each. (n.d.).
- The cholinergic properties of some amino-acid esters and amides. (1964). British Journal of Pharmacology and Chemotherapy.
- Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. (1992). The Journal of Immunology.
- L-Tyrosine Ethyl Ester Hydrochloride | 4089-07-0. (n.d.).
- L-Tyrosine, 3,5-dinitro- - Registration Dossier. (n.d.).
- L-Tyrosine Ethyl Ester Hydrochloride | 4089-07-0. (n.d.).
- L-Tyrosine methyl ester hydrochloride. (n.d.).
- L-Tyrosine ethyl ester HCl. (n.d.).
- Assessment of the toxicity and biodegradation of amino acid-based ionic liquids. (2019). RSC Advances.
- This compound HYDROCHLORIDE | CAS 4089-07-0. (n.d.).
- ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate. (n.d.).
- Tyrosine - Registration Dossier. (n.d.).
- L-Tyrosine ethyl ester | C11H15NO3 | CID 70364. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. L-Tyrosine Ethyl Ester Hydrochloride | 4089-07-0 [chemicalbook.com]
- 3. L-Tyrosine ethyl ester HCl | CymitQuimica [cymitquimica.com]
- 4. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C11H15NO3 | CID 61328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. calpaclab.com [calpaclab.com]
- 10. The cholinergic properties of some amino-acid esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate: A Guide to Commercial Availability, Supplier Qualification, and Quality Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, a key derivative of L-Tyrosine. It is designed to equip researchers, process chemists, and procurement specialists with the necessary technical knowledge to effectively source, qualify, and handle this compound for research, development, and manufacturing applications.
Introduction and Chemical Identity
This compound, more commonly known as L-Tyrosine ethyl ester, is a chemically modified form of the amino acid L-Tyrosine. The esterification of the carboxylic acid group enhances its solubility in organic solvents and modifies its chemical reactivity, making it a versatile building block in organic synthesis. It serves as a crucial precursor and intermediate in the development of pharmaceuticals, nutraceuticals, and cosmetics.[1] This guide focuses on the L-isomer, which is the most common chiral form used in biological applications.
The compound is commercially available primarily in two forms: the free base and the hydrochloride (HCl) salt. The HCl salt often exhibits greater stability and improved handling characteristics as a crystalline solid.
Key Identification Parameters:
-
IUPAC Name: ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate[2][3][4]
-
Common Synonyms: L-Tyrosine ethyl ester, L-Tyr-OEt, Ethyl L-tyrosinate[1][2][3]
-
Molecular Formula: C₁₁H₁₅NO₃ (Free Base)[1][5], C₁₁H₁₆ClNO₃ (HCl Salt)[6][7]
-
Molecular Weight: 209.24 g/mol (Free Base)[1][5], 245.70 g/mol (HCl Salt)[6]
Physicochemical Properties
Understanding the fundamental properties of both the free base and HCl salt is critical for experimental design, formulation, and storage.
| Property | L-Tyrosine Ethyl Ester (Free Base) | L-Tyrosine Ethyl Ester HCl (HCl Salt) |
| CAS Number | 949-67-7[1][2] | 4089-07-0[6][7] |
| Appearance | White to off-white powder[1] | White to off-white powder |
| Melting Point | 102 - 106 °C[1] | ~165 °C |
| Purity (Typical) | ≥99%[1] | ≥98% |
| Storage Temp. | 0 - 8 °C[1] | -20°C |
| SMILES | CCOC(=O)Cc1ccc(O)cc1[4] | Cl.CCOC(=O)Cc1ccc(O)cc1[6] |
Commercial Availability and Supplier Landscape
L-Tyrosine ethyl ester is readily available from a wide range of chemical suppliers, catering to different scales, from research-grade milligrams to bulk commercial kilograms. The choice of supplier is a critical decision that impacts the quality, consistency, and regulatory compliance of the end product.
Representative Global Suppliers:
| Supplier | Forms Offered | Scale | Noteworthy Features |
| Sigma-Aldrich (Merck) | Free Base, HCl Salt | Lab to Bulk | Extensive documentation (CoA, COO), established quality systems. |
| Chem-Impex | Free Base[1] | Lab to Bulk | Provides detailed specifications and technical documents online. |
| TCI Chemicals | Free Base[8] | Lab to Bulk | Offers various grades, known for high purity. |
| LGC Standards | Free Base[4] | Reference Standard | Characterized material suitable for analytical method validation (ISO 17025).[4] |
| Veeprho | Free Base[2] | Reference Standard | Provides materials compliant with pharmacopoeial requirements (USP, EP).[2] |
| Simson Pharma | HCl Salt | Lab to Bulk | Specializes in pharmaceutical impurities and reference standards. |
| Chemlyte Solutions | Free Base[9] | Lab to Bulk | Offers custom formulations and sourcing.[9] |
Supplier Qualification Workflow
Selecting the right supplier is a multi-step process that ensures the material meets all scientific and quality requirements. The causality behind this workflow is to mitigate risks associated with purity, impurities, and supply chain consistency.
Caption: Workflow for qualifying a chemical supplier.
Quality Control and Specification Analysis
Trustworthiness in a chemical supplier is validated through rigorous quality control. A Certificate of Analysis (CoA) is the primary document, but independent verification provides the highest level of assurance.
Key Specifications to Scrutinize on a CoA:
-
Assay/Purity: Typically determined by HPLC, GC, or titration. A purity of ≥98.5% is common for R&D, while ≥99.5% may be required for GMP applications.
-
Identity: Confirmed by ¹H NMR, Mass Spectrometry (MS), or FTIR to ensure the correct molecular structure.
-
Residual Solvents: Analysis by GC-HS is critical for pharmaceutical applications to ensure solvents used in manufacturing are below ICH limits.
-
Elemental Impurities: ICP-MS analysis may be required for late-stage development to control for heavy metals.
-
Optical Rotation: Confirms the stereochemical purity (L-isomer).[1]
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a self-validating system for determining the purity of L-Tyrosine ethyl ester HCl. The use of a standard and blank ensures the accuracy and reliability of the results.
Objective: To quantify the purity of a sample and identify any related impurities.
Materials:
-
L-Tyrosine ethyl ester HCl (Sample and Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Deionized Water (18.2 MΩ·cm)
-
HPLC system with UV detector
Experimental Workflow Diagram:
Caption: Experimental workflow for HPLC purity analysis.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of TFA to 1.0 L of deionized water.
-
Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, improving peak shape for the amine group and providing a low pH to ensure the phenol is protonated.
-
-
Standard & Sample Preparation:
-
Accurately weigh ~10 mg of the L-Tyrosine ethyl ester HCl reference standard and dissolve in 10.0 mL of Mobile Phase A to create a 1 mg/mL solution.
-
Repeat the process for the sample to be tested.
-
Causality: Dissolving in the initial mobile phase prevents solvent mismatch issues during injection, which can cause peak distortion.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
UV Detection: 274 nm (λmax for the phenol chromophore)
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Causality: A gradient elution is used to ensure that any impurities with significantly different polarity are effectively separated from the main peak and eluted from the column.
-
-
Analysis Sequence & System Validation:
-
Inject a blank (Mobile Phase A) to ensure no system contamination.
-
Inject the reference standard five times to establish system suitability (RSD of peak area <2.0%).
-
Inject the sample.
-
-
Calculation:
-
Calculate purity using area normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Applications in Research and Development
The unique properties of L-Tyrosine ethyl ester make it valuable across several scientific domains:
-
Pharmaceutical Synthesis: It is a key starting material for synthesizing more complex molecules. Its protected carboxylic acid and reactive amine and phenol groups allow for selective chemical modifications. It is often used in the development of treatments for conditions like depression and anxiety.[1][2]
-
Neuroscience Research: As a more soluble precursor to L-Tyrosine, it is used in studies to investigate its effects on neurotransmitter production (e.g., dopamine) and cognitive function.[1]
-
Nutraceuticals: Its enhanced solubility facilitates its incorporation into dietary supplements and functional foods aimed at improving mental performance and mitigating stress.[1]
-
Cosmetics: The compound's antioxidant properties are utilized in skincare formulations to protect against oxidative stress.[1]
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[10]
-
Personal Protective Equipment (PPE): Always use safety glasses, gloves, and a lab coat. Work in a well-ventilated area or fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are typically between -20°C and 8°C to prevent degradation.[1]
References
-
This compound. Chemlyte Solutions. [Link]
-
This compound. Chemspace. [Link]
-
This compound HYDROCHLORIDE, CAS 4089-07-0. Matrix Fine Chemicals. [Link]
-
This compound. Crysdot LLC. [Link]
-
L-Tyrosine ethyl ester, CAS 949-67-7. Veeprho. [Link]
-
This compound, CID 61328. PubChem. [Link]
-
L-Tyrosine ethyl ester, CID 70364. PubChem. [Link]
-
L-Tyrosine ethyl ester. SpectraBase. [Link]
-
Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ResearchGate. [Link]
- Preparation method of L-tyrosine derivative, CN112920086A.
-
ethyl 2-amino-2-(4-hydroxyphenyl)propanoate. Shanghai Chemlin Biopharmaceutical Co., Ltd. [Link]
-
This compound. MySkinRecipes. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. veeprho.com [veeprho.com]
- 3. L-Tyrosine ethyl ester | C11H15NO3 | CID 70364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Tyrosine Ethyl Ester | MM0634.05-0025 | CAS 949-67-7 | LGC Standards [lgcstandards.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound HYDROCHLORIDE | CAS 4089-07-0 [matrix-fine-chemicals.com]
- 7. L-Tyrosine ethyl ester HCl | CymitQuimica [cymitquimica.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound, CasNo.34081-17-9 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 10. This compound | C11H15NO3 | CID 61328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Solid-phase peptide synthesis protocol using "Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate"
Application Note & Protocol
Topic: A Comprehensive Guide to Solid-Phase Peptide Synthesis (SPPS) Incorporating Tyrosine Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Incorporation of Tyrosine in SPPS
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient, stepwise assembly of amino acids into complex polypeptide chains on a solid resin support.[1][2] Among the canonical amino acids, Tyrosine (Tyr) and its characteristic phenolic hydroxyl group play critical roles in the structure and function of many biologically active peptides, including hormone signaling and enzyme catalysis.[3][4]
This guide provides a detailed protocol for incorporating Tyrosine into a peptide sequence using the prevalent Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) orthogonal strategy.[5][6]
A Note on the Starting Material: While the user specified "Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate" (Tyrosine ethyl ester), it is crucial to understand its typical application. Amino acid esters are primarily used in solution-phase synthesis, where the ester group protects the C-terminus and enhances solubility in organic solvents.[7][8] In standard SPPS, however, the C-terminal amino acid must have a free carboxylic acid to be anchored to the resin.[9][10] Therefore, for efficient and direct application in Fmoc-SPPS, the scientifically validated and industry-standard building block is Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) .[11][12] This derivative provides the necessary orthogonal protection scheme for successful synthesis. This protocol will proceed using this optimal reagent.
The Chemistry of Tyrosine Protection in Fmoc-SPPS
The success of SPPS hinges on a robust and orthogonal protection strategy. The Fmoc/tBu approach is elegant in its simplicity: the Nα-amino group is protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups.[6]
-
Nα-Fmoc Protection: The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to reveal the free amine for the next coupling cycle.[6][12]
-
Tyrosine Side-Chain Protection (tBu): The phenolic hydroxyl group of Tyrosine is nucleophilic and susceptible to unwanted side reactions, particularly O-acylation, during the amino acid activation and coupling steps.[13] This leads to branched impurities that are difficult to remove. The tert-Butyl (tBu) ether protecting group provides a robust shield for this hydroxyl group. It is stable to the basic conditions of Fmoc deprotection but is cleanly removed during the final high-acid cleavage step with Trifluoroacetic Acid (TFA).[12][13][14]
Physicochemical Properties of the Key Reagent
A thorough understanding of the primary building block is essential for its effective use.
| Property | Value | Source |
| Formal Name | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | [14] |
| CAS Number | 71989-38-3 | [14] |
| Molecular Formula | C₂₈H₂₉NO₅ | [14] |
| Molecular Weight | 459.5 g/mol | [14] |
| Appearance | White to off-white solid | [14] |
| Nα-Protecting Group | Fmoc (Base-labile) | [12][14] |
| Side-Chain Protecting Group | tert-Butyl (tBu) (Acid-labile) | [12][14] |
Detailed Experimental Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale. Reagent volumes should be adjusted proportionally for different scales.
Protocol 1: Resin Swelling and Preparation
Proper swelling of the resin is critical as most reactions occur within the polymer matrix.[10] Inadequate swelling will result in poor reagent diffusion and dramatically lower yields.
-
Place the appropriate amount of resin (e.g., 135 mg of 0.74 mmol/g loading Rink Amide resin for a 0.1 mmol synthesis) into a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) until the resin is fully submerged (approx. 10-15 mL/g of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF via filtration.
Protocol 2: The Iterative SPPS Elongation Cycle
This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the peptide sequence.
A. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.
-
Agitate for 3-5 minutes and drain the solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[14]
-
Drain the solution.
B. Washing
-
Wash the resin thoroughly to remove all residual piperidine, which would neutralize the subsequent coupling reaction.
-
A typical wash cycle is: DMF (3x), Dichloromethane (DCM) (3x), DMF (3x). Each wash should be for ~30-60 seconds with agitation.
C. Amino Acid Activation and Coupling
-
In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH) (3-4 eq.), an activating agent like HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.
-
Add a tertiary base such as N,N-Diisopropylethylamine (DIEA) (6-8 eq.) to the activation mixture. Allow to pre-activate for 5-10 minutes.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating a complete coupling reaction.[5] If the test is positive, a second coupling may be necessary.
D. Post-Coupling Wash
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5x) to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection cycle.
Protocol 3: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups (including the tBu on Tyrosine) must be removed.[15]
The Role of Scavengers: The cleavage process, driven by the strong acid TFA, liberates reactive carbocations (e.g., t-butyl cations from the tBu groups).[16] These cations can re-attach to electron-rich residues like Trp, Met, or Tyr, creating undesired side products. Scavengers are added to the cleavage cocktail to quench these reactive species.[15][16]
Table of Common Cleavage Cocktails for Tyr-Containing Peptides
| Reagent Name | Composition | Application Notes | Source |
| Reagent K | TFA / Thioanisole / Water / Phenol / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with multiple sensitive residues, including Tyr, Trp, Cys, and Met. | [17] |
| TFA/TIPS/H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A very common and effective general cocktail. TIPS is an excellent carbocation scavenger. | [15] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / DMS / NH₄I / H₂O | Specifically designed to prevent methionine oxidation but also effective for protecting Tyrosine. | [17] |
Cleavage Procedure:
-
Ensure the final N-terminal Fmoc group has been removed and the peptide-resin is thoroughly washed with DCM and dried under vacuum.
-
In a fume hood, prepare the chosen cleavage cocktail (e.g., Reagent K). Use approximately 10 mL of cocktail per gram of resin.[17]
-
Add the freshly prepared cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.[14][18]
-
Filter the resin and collect the filtrate, which now contains the fully deprotected peptide.
-
Wash the resin with a small additional volume of fresh TFA and combine the filtrates to maximize recovery.
Protocol 4: Peptide Precipitation, Purification, and Analysis
-
Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether.[14][18] A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[18]
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[18]
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[18][19]
Field-Proven Insights & Troubleshooting
-
Incomplete Coupling: For sterically hindered couplings, consider using a more potent activating agent (e.g., HATU), elevating the temperature, or extending the reaction time.
-
Aggregation: Difficult or hydrophobic sequences can aggregate on the resin, hindering reagent access.[20] Using specialized resins (e.g., PEG-PS) or incorporating pseudoproline dipeptides can mitigate this issue.
-
Cleavage Issues: If the peptide contains multiple Trp residues in addition to Tyr, consider adding 1,2-ethanedithiol (EDT) to the cleavage cocktail to further protect against side reactions.[17]
-
Monitoring: While the Kaiser test is effective, real-time monitoring techniques using UV-Vis or refractive index measurements are emerging for process analytical technology (PAT) to optimize synthesis in real-time.[20][21][22]
References
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH [71989-38-3]. Retrieved from [Link]
-
S4Science. (n.d.). Monitoring Peptide Synthesis. Retrieved from [Link]
-
Mastering Chemistry. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
-
Vapourtec Ltd. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Retrieved from [Link]
- Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
-
RSC Publishing. (n.d.). A novel tyrosine hyperoxidation enables selective peptide cleavage. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]
-
Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]
-
Lee, N. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Retrieved from [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
-
National Institutes of Health (NIH). (n.d.). Chemical Methods for Peptide and Protein Production. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino acid derivatives. Retrieved from [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 7. This compound | 34081-17-9 | Benchchem [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Fmoc-Tyr(tBu)-OH | Solid-phase Peptide synthesis | TargetMol [targetmol.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. drivehq.com [drivehq.com]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. s4science.at [s4science.at]
- 22. vapourtec.com [vapourtec.com]
The Cornerstone of Peptidomimetic Scaffolds: Applications of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate in Drug Design
Abstract
Peptidomimetics represent a pivotal strategy in modern drug discovery, offering the potential to overcome the inherent pharmacokinetic limitations of natural peptides while retaining their exquisite biological specificity. At the heart of many such designs lies L-Tyrosine and its derivatives. This comprehensive guide focuses on Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate , the ethyl ester of L-Tyrosine (H-Tyr-OEt), a versatile and economically significant building block. We will explore its fundamental role in the construction of novel peptidomimetic structures, detailing its strategic advantages and providing field-tested, step-by-step protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound for the synthesis of next-generation therapeutics, from linear peptide analogues to complex, conformationally constrained scaffolds.
Introduction: The Strategic Value of H-Tyr-OEt in Peptidomimetic Design
The journey from a bioactive peptide to a viable drug candidate is often hampered by challenges such as poor metabolic stability, low oral bioavailability, and rapid clearance. Peptidomimetics address these issues by modifying the peptide backbone or side chains to create novel structures that mimic the essential pharmacophoric elements of the parent peptide.
L-Tyrosine is a frequently occurring residue in bioactive peptides, playing a critical role in molecular recognition through its phenolic side chain, which can participate in hydrogen bonding, π-π stacking, and cation-π interactions[1]. Its ethyl ester, this compound, serves as an ideal starting point in solution-phase synthesis for several key reasons:
-
Temporary C-Terminal Protection: The ethyl ester group effectively protects the C-terminal carboxylic acid from participating in unwanted side reactions during the coupling of the subsequent amino acid. This protection is robust enough for coupling reactions but can be selectively removed under mild basic conditions (saponification) that are orthogonal to many common N-terminal and side-chain protecting groups[2][3].
-
Enhanced Solubility: The ethyl ester increases the lipophilicity of the tyrosine residue compared to the free acid, often improving its solubility in common organic solvents used for peptide synthesis, such as Dichloromethane (DCM) and Dimethylformamide (DMF)[4].
-
Cost-Effectiveness: As a readily available and relatively inexpensive derivative of a natural amino acid, it provides an economical entry point for synthetic campaigns.
This guide will provide the practical knowledge to harness these advantages, covering standard peptide coupling, strategic deprotection, and advanced scaffold synthesis.
Molecular Profile and Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Chemical Name | Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | PubChem |
| Synonyms | L-Tyrosine ethyl ester, H-Tyr-OEt | PubChem |
| CAS Number | 949-67-7 | PubChem |
| Molecular Formula | C₁₁H₁₅NO₃ | PubChem |
| Molecular Weight | 209.24 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Commercial Suppliers |
| Melting Point | 102 - 108 °C | Commercial Suppliers |
| Solubility | Soluble in ethanol, methanol; limited solubility in water | Commercial Suppliers |
Core Synthetic Operations: Protocols and Mechanistic Insights
The utility of H-Tyr-OEt is best demonstrated through its application in core synthetic workflows. The following protocols are presented as self-validating systems, with integrated checkpoints and explanations of the chemical principles at play.
Protocol 1: Dipeptide Synthesis via HATU-Mediated Coupling
This protocol details the solution-phase coupling of an N-terminally protected amino acid (Fmoc-L-Alanine is used as an example) to H-Tyr-OEt. HATU is chosen as the coupling reagent for its high efficiency, rapid kinetics, and ability to suppress racemization[5][6].
Workflow Overview:
Caption: Workflow for HATU-mediated dipeptide synthesis.
Materials:
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
L-Tyrosine ethyl ester (H-Tyr-OEt)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for flash chromatography
Step-by-Step Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Fmoc-Ala-OH (1.0 equiv) and H-Tyr-OEt (1.05 equiv) in anhydrous DMF (approx. 0.2 M concentration relative to Fmoc-Ala-OH).
-
Pre-activation: In a separate flask, dissolve HATU (1.1 equiv) in anhydrous DMF. Add this solution to the main reaction flask. Cool the mixture to 0 °C using an ice bath.
-
Initiation: Slowly add DIPEA (2.5 equiv) to the reaction mixture. Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming a carboxylate anion. This anion attacks HATU to form a highly reactive OAt-active ester, which is the key intermediate for the subsequent coupling. An excess of base is required to also neutralize the H-Tyr-OEt hydrochloride salt if it is used and to drive the reaction forward.[5][6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30-50% Ethyl Acetate in Hexanes. Visualize spots under UV light. The reaction is complete upon the disappearance of the limiting reagent (Fmoc-Ala-OH).
-
Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Rationale: The acid wash removes unreacted amine and excess DIPEA. The base wash removes unreacted carboxylic acid and the HOAt byproduct. The brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude dipeptide ester by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
-
Characterization: Confirm the identity and purity of the product (Fmoc-Ala-Tyr-OEt) by LC-MS and ¹H NMR. A typical yield for this reaction is 85-95%.
Troubleshooting:
-
Guanidinylation Side Product: If a significant amount of a byproduct corresponding to the mass of the N-terminal amine + 137 Da is observed, this indicates guanidinylation of the H-Tyr-OEt by HATU. This can be minimized by ensuring HATU is not used in large excess and that the pre-activation time is kept short before the amine component is available for coupling[3][5][7].
Protocol 2: Saponification of the Dipeptide Ethyl Ester
This protocol describes the hydrolysis of the ethyl ester of the synthesized dipeptide to yield the C-terminal carboxylic acid, a necessary step for further peptide elongation or for creating a final compound with a free carboxylate. Lithium hydroxide (LiOH) is used as it often provides cleaner reactions and minimizes racemization compared to NaOH or KOH under harsh conditions[2][8][9].
Workflow Overview:
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate as a Versatile Scaffold for Enzyme Inhibitor Synthesis
Introduction
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can be readily modified to interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, the ethyl ester of the amino acid Tyrosine, represents one such exemplary scaffold.[1][2] Its inherent structural features, including a chiral backbone, a reactive primary amine, a modifiable ester group, and a phenolic side chain, provide a rich platform for the synthesis of targeted enzyme inhibitors. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of inhibitors for critical enzyme classes, notably Matrix Metalloproteinases (MMPs) and Angiotensin-Converting Enzyme (ACE), supported by detailed, field-tested protocols for key chemical transformations.
Part 1: The Strategic Rationale — Why Ethyl Tyrosinate?
The utility of this compound, hereafter referred to as Ethyl Tyrosinate, stems from its three primary functional "handles," which can be independently or sequentially modified to build complex, high-affinity ligands.
-
The Amine (NH₂) Handle : As a primary amine, this group is an excellent nucleophile, making it the ideal site for N-acylation . This reaction appends various substituents to the scaffold, which can serve as "cap groups" or specificity-determining elements that interact with non-conserved regions of an enzyme's active site.[3][4] This is the primary method for exploring the Structure-Activity Relationship (SAR) of inhibitor candidates.
-
The Ester (COOEt) Handle : The ethyl ester serves as a protected form of a carboxylic acid. This group is pivotal for two reasons: it can be hydrolyzed to the free acid for subsequent peptide couplings, or it can be directly converted into a potent Zinc-Binding Group (ZBG) , such as a hydroxamic acid (-CONHOH).[5] This conversion is fundamental for designing inhibitors of zinc-dependent enzymes like MMPs and histone deacetylases (HDACs), where the hydroxamic acid chelates the catalytic Zn²⁺ ion.[5][6]
-
The Phenolic (p-Hydroxyphenyl) Side Chain : This bulky, aromatic side chain is crucial for establishing specific interactions within an enzyme's binding pocket. For many proteases, such as MMPs, this group fits into hydrophobic specificity pockets (like the S1' pocket), significantly contributing to binding affinity and selectivity.[7] The phenol's hydroxyl group can also act as a hydrogen bond donor or acceptor.
Caption: Key functional handles of Ethyl Tyrosinate and their synthetic applications.
Part 2: Application in Matrix Metalloproteinase (MMP) Inhibitor Synthesis
Scientific Background: MMPs are a family of zinc-dependent enzymes responsible for degrading the extracellular matrix (ECM).[8] Their overactivity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease.[6][8] A common strategy for MMP inhibition involves a molecule with a strong ZBG to coordinate the active site zinc, a backbone to orient the functional groups, and side chains to confer selectivity by interacting with specificity pockets (S1', S2', etc.).[7][9]
Inhibitor Design & Synthetic Workflow: The Ethyl Tyrosinate scaffold is exceptionally well-suited for this purpose. The workflow involves two primary steps: (1) N-acylation to introduce a group that will interact with enzyme surface residues, followed by (2) conversion of the ethyl ester to a hydroxamic acid ZBG.
Caption: Synthetic workflow for an MMP inhibitor from Ethyl Tyrosinate.
Protocol 1: Synthesis of a Tyrosine-based Hydroxamic Acid MMP Inhibitor
This protocol describes a representative two-step synthesis.
Step 1: N-Acylation of Ethyl Tyrosinate
-
Causality : This step introduces a desired R-group. The choice of the acyl chloride (R-COCl) is critical for determining the final inhibitor's selectivity and potency. A base like triethylamine (Et₃N) is required to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is a common inert solvent for this transformation.[4]
-
Methodology :
-
Dissolve Ethyl Tyrosinate (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (N-Acyl Ethyl Tyrosinate) by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Step 2: Conversion to Hydroxamic Acid
-
Causality : This step generates the crucial zinc-chelating hydroxamic acid group. A freshly prepared solution of hydroxylamine is generated in situ from its hydrochloride salt using a strong base like KOH. Methanol is an ideal solvent as it dissolves both the ester and the reagents. The reaction is typically run at room temperature to avoid potential side reactions.[5][10]
-
Methodology :
-
In a separate flask, prepare a solution of 50% aqueous hydroxylamine or dissolve hydroxylamine hydrochloride (5.0 eq.) in methanol. To the methanolic solution, add a solution of potassium hydroxide (5.0 eq.) in methanol at 0 °C, stir for 30 minutes, and filter off the resulting KCl precipitate. (Caution: Hydroxylamine is toxic and potentially explosive; handle with appropriate care).
-
Dissolve the purified N-Acyl Ethyl Tyrosinate (1.0 eq.) from Step 1 in methanol.
-
Add the prepared methanolic hydroxylamine solution to the ester solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Acidify the residue to pH ~7-8 using 1 M HCl, which often precipitates the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization or preparative HPLC if necessary.
-
Data Presentation: Illustrative Structure-Activity Relationship (SAR)
| Compound ID | N-Acyl Group (R-) | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) |
| INH-01 | Phenylacetyl- | 85 | 120 |
| INH-02 | 4-Biphenylacetyl- | 15 | 25 |
| INH-03 | 3-Phenoxypropionyl- | 45 | 90 |
| INH-04 | 4-Sulfonamidobenzoyl- | 20 | 250 |
| Note: Data is illustrative and intended to show how modifications to the N-acyl group can impact potency and selectivity. |
Part 3: Application in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis
Scientific Background: ACE is a central enzyme in the renin-angiotensin system, which regulates blood pressure. It converts angiotensin I into the potent vasoconstrictor angiotensin II.[11] ACE inhibitors are a primary therapy for hypertension.[12] Many potent inhibitors are peptide-mimetics that interact with the enzyme's active site, often containing a C-terminal proline residue and an aromatic residue that mimics phenylalanine.[13]
Inhibitor Design & Synthetic Workflow: Ethyl Tyrosinate provides an excellent starting point for the Phenylalanine-like component. The synthesis involves hydrolyzing the ester to a free carboxylic acid, followed by a standard peptide coupling reaction with a proline ester.
Caption: Workflow for synthesizing an ACE inhibitor dipeptide core.
Protocol 2: Synthesis of a Tyrosinyl-Proline Dipeptide Core
This protocol assumes the starting material's amino group is first protected (e.g., with a Boc group), a standard prerequisite for selective peptide coupling.
Step 1: Saponification (Ester Hydrolysis)
-
Causality : To perform a peptide coupling, a free carboxylic acid is required to be activated. Saponification with a base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (like THF/water) efficiently cleaves the ethyl ester to reveal the carboxylate anion, which is then protonated during acidic workup.
-
Methodology :
-
Dissolve N-Boc-Ethyl Tyrosinate (1.0 eq.) in a 3:1 mixture of THF and water.
-
Add LiOH·H₂O (1.5 eq.) and stir vigorously at room temperature for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product (N-Boc-Tyrosine) into ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the product, which is often used directly in the next step.
-
Step 2: Peptide Coupling
-
Causality : This step forms the critical amide (peptide) bond. Coupling reagents like EDC (a carbodiimide) and HOBt are used to activate the carboxylic acid.[3] HOBt forms an active ester intermediate that is less prone to racemization and reacts efficiently with the amine of the proline ester to form the dipeptide.[3]
-
Methodology :
-
Dissolve the N-Boc-Tyrosine (1.0 eq.) from Step 1 in anhydrous DMF.
-
Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) and stir the mixture at 0 °C for 20 minutes to pre-activate the acid.
-
Add L-Proline methyl ester hydrochloride (1.1 eq.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Dilute the reaction with ethyl acetate and wash extensively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the resulting dipeptide by flash chromatography.
-
This dipeptide core can then be further modified (e.g., ester hydrolysis, N-terminal modification) to produce final ACE inhibitor candidates.[14]
References
-
Reddy, K. L., & Corey, E. J. (2005). New methods for the synthesis of hydroxamic acids. Organic Letters, 7(12), 2341-2343. Available at: [Link]
- Google Patents. (1996). Synthesis of hydroxamic acid derivatives.
-
Zhang, Y., et al. (2022). Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. ScienceOpen. Available at: [Link]
-
Xu, G. C., & Ni, Y. (2015). Bioreductive preparation of ACE inhibitors precursor (R)-2-hydroxy-4-phenylbutanoate esters: Recent advances and future perspectives. ResearchGate. Available at: [Link]
-
Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Available at: [Link]
-
Sharmil, S., et al. (2015). Methods for Hydroxamic Acid Synthesis. ResearchGate. Available at: [Link]
-
MDPI. (2021). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. Processes. Available at: [Link]
-
Brown, S., et al. (2006). Potent mechanism-based inhibitors for matrix metalloproteinases. Journal of the American Chemical Society. Available at: [Link]
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Potential Selective COX2 Enzyme Inhibitors Derived from Ethyl Ester of 2-Isothiocyanato-5-phenyl-3-thiophenecarboxylic Acid. Available at: [Link]
-
Ahmed, A., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
Nishikawa, K., et al. (1987). Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Fields, G. B. (2019). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. PubMed Central. Available at: [Link]
-
Vágó, I., & Greiner, I. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC. Available at: [Link]
-
Lauer-Fields, J., et al. (2021). Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. PubMed Central. Available at: [Link]
-
Wu, J., et al. (2006). Structural Requirements of Angiotensin I-Converting Enzyme Inhibitory Peptides. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Cabral-Pacheco, G. A., et al. (2020). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Lindenschmidt, A., et al. (2017). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Liu, Y., et al. (2021). Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. Scientific Reports. Available at: [Link]
-
Sapijanskaitė-Banevič, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. Available at: [Link]
-
Cohen, M. L. (1985). Synthetic and fermentation-derived angiotensin-converting enzyme inhibitors. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
ResearchGate. (n.d.). N-Acylation of benzenesulfonamides 3a-e by ethyl 2-bromo-3-methylbutanoate. Available at: [Link]
Sources
- 1. This compound | C11H15NO3 | CID 61328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 34081-17-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent mechanism-based inhibitors for matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. genscript.com [genscript.com]
- 14. Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Role of Tyrosine and its Derivatives in Cyclic Peptide Synthesis
An in-depth guide to the strategic use of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, the ethyl ester of Tyrosine (Tyr-OEt), in the synthesis of advanced cyclic peptides.
Introduction: Beyond Linearity - The Imperative for Cyclic Peptides
Cyclic peptides occupy a unique and increasingly important space in therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation leads to enhanced metabolic stability, increased resistance to enzymatic degradation, higher binding affinity, and improved cell permeability compared to their linear counterparts[1][2]. Tyrosine, with its phenolic side chain, is not merely a structural component but a versatile functional handle that enables sophisticated cyclization strategies. This guide details the role of this compound (Tyrosine Ethyl Ester) and protected Tyrosine derivatives in two primary cyclization methodologies: Head-to-Tail Cyclization and Side-Chain-to-Tail Depsipeptide Cyclization .
The choice of cyclization strategy is dictated by the desired final structure and properties of the peptide. Head-to-tail cyclization creates a continuous loop of amide bonds, mimicking many natural cyclic peptides[3][4][5]. In contrast, utilizing the tyrosine side chain to form an ester linkage with the C-terminus (a depsipeptide) introduces a key structural and chemical diversity element, which can be critical for biological activity and patentability[6][7].
Physicochemical Properties and Handling of Tyrosine Building Blocks
| Property | This compound (Tyr-OEt) | Fmoc-Tyr(tBu)-OH |
| Formula | C₁₁H₁₅NO₃ | C₂₈H₂₉NO₅ |
| Molar Mass | 209.24 g/mol | 459.5 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white powder |
| Role | C-terminal amino acid building block for solution-phase synthesis | Building block for Solid-Phase Peptide Synthesis (SPPS) |
| Key Feature | Ethyl ester protects the C-terminal carboxyl group | tert-Butyl (tBu) ether protects the phenolic hydroxyl group |
| Storage | Store at 2-8°C, protect from moisture | Store at 2-8°C, protect from moisture |
Causality Behind Protection:
-
Ethyl Ester (-OEt): In solution-phase synthesis, the C-terminal carboxyl group must be protected to prevent it from reacting during the activation and coupling of the next amino acid. The ethyl ester serves this purpose and can be selectively removed via saponification to reveal the free carboxylic acid for cyclization.
-
tert-Butyl (-tBu) Ether: The phenolic hydroxyl group of Tyrosine is nucleophilic and can cause unwanted side reactions during peptide elongation (e.g., acylation). The acid-labile tBu group provides robust protection during Fmoc-based SPPS and is removed during the final trifluoroacetic acid (TFA) cleavage step[8].
Strategic Application in Cyclization Workflows
Two primary pathways leverage Tyrosine derivatives for cyclization. The choice depends on whether the backbone or the side chain is the intended point of ring closure.
Strategy A: Head-to-Tail Cyclization
This is the most common form of peptide cyclization, forming a continuous ring of amide bonds. When Tyrosine is the C-terminal residue, its carboxyl group must be deprotected before it can react with the N-terminal amine. On-resin cyclization is vastly superior to solution-phase methods as it utilizes the "pseudo-dilution" effect of the solid support to minimize the formation of intermolecular dimers and oligomers[9][10].
Strategy B: Side-Chain-to-Tail Cyclization (Depsipeptide Formation)
This advanced strategy creates a macrocycle containing an ester bond, which can significantly alter the peptide's physicochemical properties. Here, the nucleophilic hydroxyl group of the Tyrosine side chain is the key reactant, attacking the C-terminal carboxylic acid. This is typically achieved via a "cyclative cleavage" from a specialized resin, where the cyclization and release from the solid support occur in the same step.
Experimental Protocols
Disclaimer: These protocols are generalized and should be optimized for specific peptide sequences. All operations should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Solution-Phase Head-to-Tail Cyclization of a Peptide with C-terminal Tyr-OEt
This protocol is relevant for peptides synthesized via solution-phase methods where the final linear precursor is of the form H₂N-Peptide-Tyr-OEt.
Step 1: Saponification of the C-terminal Ethyl Ester
-
Rationale: The ethyl ester must be hydrolyzed to a free carboxylic acid to make it reactive for amide bond formation. Lithium hydroxide (LiOH) is a preferred reagent as it operates under mild conditions, minimizing the risk of racemization at the C-terminal tyrosine residue[11][12].
-
Dissolve the linear peptide-Tyr-OEt precursor in a suitable solvent mixture (e.g., Dioxane/Water or THF/Water, 3:1 v/v) to a concentration of approximately 10-20 mg/mL.
-
Cool the solution to 0-4°C in an ice bath.
-
Add a solution of LiOH (1.5 to 2.0 molar equivalents relative to the peptide) in water dropwise while stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 1-3 hours. A successful reaction is indicated by the disappearance of the starting material peak and the appearance of a new peak with a mass shift of -28 Da (loss of C₂H₄).
-
Once complete, carefully neutralize the solution to pH ~6-7 with a dilute acid (e.g., 1 M HCl or 5% aqueous citric acid) while keeping the solution cold.
-
Remove the organic solvent under reduced pressure. The resulting aqueous solution containing the lithium carboxylate of the peptide can be lyophilized or used directly in the next step after solvent exchange[13].
Step 2: High-Dilution Cyclization
-
Rationale: Cyclization in solution must be performed at very low concentrations (typically 0.1-1.0 mM) to favor the intramolecular reaction over intermolecular oligomerization. The choice of coupling reagent is critical for efficiency and for suppressing epimerization[14].
-
Prepare a solution of the deprotected linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM). The final concentration should be between 0.1 and 1.0 mM.
-
In a separate flask, prepare the coupling reagent solution. A common and effective combination is PyBOP (1.2 eq.), and DIPEA (3.0 eq.) in DMF.
-
Using a syringe pump, slowly add both the peptide solution and the coupling reagent solution simultaneously over a period of 4-12 hours to a larger, rapidly stirring flask containing more DMF. This slow addition maintains high dilution conditions.
-
Allow the reaction to stir for an additional 12-24 hours at room temperature after the addition is complete.
-
Monitor the reaction by LC-MS, looking for the loss of 18 Da (H₂O) from the linear precursor mass.
-
Once the reaction is complete, quench with a small amount of water. Remove the solvent under reduced pressure.
-
Proceed with cleavage of side-chain protecting groups (if any) and purification by RP-HPLC.
Protocol 2: On-Resin Side-Chain Cyclization to form a Tyrosine Depsipeptide
This protocol outlines a cyclative cleavage strategy to form a head-to-side-chain ester bond involving the Tyrosine phenol group[6].
Step 1: Synthesis of the Linear Precursor on a Suitable Resin
-
Begin with a highly acid-labile resin functionalized for cyclative cleavage (e.g., Fmoc-MeDbz/MeNbz-resin).
-
Anchor the C-terminal amino acid (which will form the ester with Tyr) to the resin.
-
Synthesize the linear peptide sequence using standard Fmoc-SPPS. The Tyrosine residue should be incorporated with its phenolic hydroxyl group protected by an acid-labile group that is orthogonal to the final cleavage conditions (e.g., 2-chlorotrityl [ClTrt]).
-
After coupling the final amino acid, remove the N-terminal Fmoc group with 20% piperidine in DMF.
Step 2: Selective Deprotection of the Tyrosine Side Chain
-
Rationale: The phenolic hydroxyl group must be free to act as a nucleophile. The ClTrt group is exceptionally acid-labile and can be removed without cleaving the peptide from more robust resins or affecting tBu-based side-chain protecting groups.
-
Wash the peptide-resin thoroughly with DCM.
-
Treat the resin with a solution of 1-2% TFA in DCM for 5-10 minutes. Repeat this treatment 2-3 times.
-
Wash the resin extensively with DCM, followed by 10% DIPEA in DCM, and finally with DCM and DMF to ensure all residual acid is removed.
Step 3: Base-Mediated Cyclative Cleavage
-
Rationale: A non-nucleophilic base (DIPEA) catalyzes the intramolecular attack of the deprotected Tyrosine hydroxyl group on the resin linkage. This attack simultaneously forms the desired cyclic ester bond and cleaves the product from the solid support.
-
Suspend the peptide-resin in DCM or DMF.
-
Add DIPEA to a final concentration of 10% (v/v).
-
Stir the reaction at room temperature for 12-24 hours. For difficult cyclizations, heating (e.g., 60°C) or microwave irradiation (e.g., 80°C for 15 min) can be applied[6].
-
Monitor the reaction by taking a small aliquot of the solution, removing the solvent, and analyzing by LC-MS.
-
Once complete, filter the resin and collect the filtrate. Wash the resin several times with the reaction solvent (DCM/DMF) and combine the washings with the filtrate.
-
Concentrate the combined solution under reduced pressure.
-
Precipitate the crude cyclic depsipeptide by adding cold diethyl ether.
-
Proceed with global side-chain deprotection (if necessary) and purification by RP-HPLC.
Coupling Reagents: The Engine of Cyclization
The success of any cyclization reaction hinges on the choice of coupling reagent. The goal is to create a highly reactive C-terminal active species that rapidly couples with the N-terminal amine before side reactions can occur.
| Reagent Class | Examples | Strengths | Weaknesses/Causality |
| Carbodiimides | DCC, DIC | Inexpensive, effective. Often used with additives like HOBt or Oxyma to increase rate and reduce epimerization[15]. | DCC produces an insoluble urea byproduct. DIC is preferred for its soluble byproduct. The combination of DIC/Oxyma can generate toxic HCN gas, requiring caution[16][17]. |
| Phosphonium Salts | PyBOP , PyAOP | High coupling efficiency, fast reaction rates, low racemization. | Produces carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer, common alternative. |
| Uronium/Aminium Salts | HBTU, HATU | Very fast and efficient, considered the gold standard for difficult couplings and cyclizations. Low racemization, especially HATU. | More expensive. Can react with unprotected N-terminus (guanidinylation), though this is rare under standard conditions. |
Troubleshooting and Final Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield of Cyclic Product | Steric Hindrance: Bulky amino acids near the ligation site impede reaction[18].Poor Conformation: Linear peptide does not favor a "ring-closing" conformation.Incomplete Deprotection: N- or C-termini are not fully deprotected. | Use a more potent coupling reagent (e.g., HATU).Incorporate a turn-inducing residue (e.g., Pro, D-amino acid) near the cyclization site[10].Increase reaction time/temperature or use microwave assistance[14][19].Confirm deprotection steps with a qualitative test (e.g., Kaiser test for free amines). |
| Presence of Dimer or Higher Oligomers | High Concentration (Solution Phase): Intermolecular reaction is favored over intramolecular cyclization.Slow Intramolecular Reaction: Allows time for intermolecular side reactions. | Use high dilution / syringe pump method for solution-phase cyclization[1].Switch to an on-resin cyclization protocol[9].Use a faster, more efficient coupling reagent. |
| Epimerization (+1 Da peak in MS) | Over-activation of C-terminus: Use of strong base or prolonged activation time can lead to racemization of the C-terminal residue. | Use racemization-suppressing additives like Oxyma or HOBt[8].Avoid excessive amounts of base (e.g., DIPEA).Perform cyclization at lower temperatures if possible. |
| Unidentified Side Products | Incomplete Side-Chain Protection: Reactive side chains (e.g., Lys, Asp, Glu) can interfere with cyclization[20].Oxidation: Tyr or other sensitive residues may be oxidized[21]. | Ensure an orthogonal protecting group strategy is used and all necessary groups are intact before cyclization.Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
Conclusion
This compound and its protected derivatives are powerful and versatile tools in the synthesis of cyclic peptides. By understanding the distinct chemical logic behind head-to-tail amide cyclization versus side-chain depsipeptide formation, researchers can strategically design and execute syntheses of complex macrocycles. The success of these endeavors relies on a careful selection of protecting group strategy, the choice of solid support, and the optimization of cyclization conditions, particularly the coupling reagents. The protocols and insights provided herein serve as a comprehensive guide for leveraging the unique reactivity of the Tyrosine residue to advance the frontiers of peptide-based drug discovery.
References
-
Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Publications. [Link]
-
Global Analysis of Peptide Cyclization Efficiency. National Institutes of Health (NIH). [Link]
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM Corporation. [Link]
-
Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. ResearchGate. [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide). ResearchGate. [Link]
-
Evaluation of On-Resin Head-to-Tail Cyclization Protocols of Peptides Using Automated Peptide Synthesizers. Biotage. [Link]
-
Peptide cyclization. SB-PEPTIDE. [Link]
-
Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry. [Link]
-
Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. Journal of Computer-Aided Molecular Design. [Link]
-
OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme Chemistry. [Link]
-
Recent advances in peptide macrocyclization strategies. Royal Society of Chemistry. [Link]
-
A novel computational method for head-to-tail peptide cyclization: application to urotensin II. HAL Open Science. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Semantic Scholar. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health (NIH). [Link]
-
Evaluation of On-Resin Head-to-Tail Cyclization Protocols of Peptides Using Automated Peptide Synthesizers. Biotage. [Link]
-
A novel tyrosine hyperoxidation enables selective peptide cleavage. Royal Society of Chemistry. [Link]
- On-resin peptide cyclization.
-
Peptide cyclization problems? Reddit. [Link]
-
Approaches for peptide and protein cyclisation. National Institutes of Health (NIH). [Link]
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec. [Link]
- Process for the saponification of aminoacid-/peptide ester.
-
A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. ResearchGate. [Link]
- Process for the saponification of aminoacid-/peptide esters.
-
Solid-Phase Synthesis of Cyclic Depsipeptides Containing a Tyrosine Phenyl Ester Bond. ResearchGate. [Link]
-
Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Semantic Scholar [semanticscholar.org]
- 3. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 12. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 20. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]
Asymmetric synthesis of pharmaceutical intermediates with "Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate"
Application Note: Asymmetric Synthesis of Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate
Abstract: This document provides a detailed guide for the asymmetric synthesis of Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as Ethyl L-tyrosinate. This chiral amino acid ester is a pivotal intermediate in the development of various pharmaceuticals, including peptide-based drugs and complex natural products.[1][2][3] Its synthesis with high enantiomeric purity is therefore of critical importance. This application note explores and provides detailed protocols for three robust and widely applicable methods: Chiral Phase-Transfer Catalysis (PTC), Lipase-Catalyzed Enzymatic Esterification, and Chiral Auxiliary-Mediated Alkylation. Each protocol is accompanied by an explanation of the underlying scientific principles, justifications for experimental choices, and visual workflows to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Ethyl L-Tyrosinate
Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate (IUPAC Name: ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate) is the ethyl ester derivative of the naturally occurring amino acid L-tyrosine.[4] The esterification of the carboxylic acid serves as a crucial protecting group strategy in peptide synthesis, preventing unwanted side reactions and enhancing solubility in organic solvents.[5] As a key chiral building block, enantiomerically pure Ethyl L-tyrosinate is incorporated into the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[2][6] Its applications range from neuroscience research, where it acts as a precursor to neurotransmitters like dopamine, to the development of novel antibiotics and antitumor agents.[2][3]
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, obtaining the desired (S)-enantiomer in high purity is not merely a matter of efficiency but a regulatory and safety necessity. This guide focuses on methods that establish this stereocenter controllably, offering distinct advantages in terms of scale, cost, and environmental impact.
Method 1: Asymmetric Synthesis via Chiral Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[7] In asymmetric PTC, a chiral catalyst is used to shuttle one of the reactants, typically an anion, into the organic phase, forming a chiral ion pair. This close association with the chiral catalyst directs the subsequent reaction to proceed stereoselectively.[8][9] For synthesizing Ethyl L-tyrosinate, this method is applied to the asymmetric alkylation of a glycine imine Schiff base.[10][11][12]
Principle of PTC Alkylation
The core of this method involves the deprotonation of a glycine Schiff base (e.g., benzophenone imine of glycine ethyl ester) by a strong base (like solid KOH) to form a nucleophilic enolate. A chiral quaternary ammonium salt, often derived from Cinchona alkaloids, complexes with this enolate.[7][12] The bulky, chiral environment of the catalyst then sterically shields one face of the planar enolate. When the electrophile, a p-hydroxybenzyl halide (or a protected version), is introduced, it can only approach from the less hindered face, resulting in the formation of one enantiomer of the product in excess.
Experimental Workflow: PTC Alkylation
Caption: Workflow for Asymmetric PTC Alkylation.
Detailed Protocol: PTC Alkylation
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add benzophenone imine of glycine ethyl ester (1.0 eq.), a chiral Cinchonidine-derived quaternary ammonium salt catalyst (2-5 mol%), and toluene (10 mL per mmol of substrate).
-
Base Addition: Add finely powdered potassium hydroxide (KOH, 5.0 eq.).
-
Causality: Solid KOH is used to create an anhydrous environment, which is crucial for high enantioselectivity. The large excess ensures complete deprotonation of the glycine Schiff base.
-
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath with vigorous stirring.
-
Electrophile Addition: Slowly add a solution of 4-(tert-butyldimethylsilyloxy)benzyl bromide (1.1 eq.) in toluene dropwise over 1 hour, maintaining the internal temperature below 5 °C.
-
Causality: The phenolic hydroxyl group is protected as a silyl ether to prevent it from reacting with the base or acting as a nucleophile. Slow addition minimizes side reactions and maintains a low concentration of the electrophile.
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup - Imine Hydrolysis: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and treat with 1N HCl. Stir vigorously for 1 hour to hydrolyze the benzophenone imine.
-
Causality: The acidic workup cleaves the imine protecting group, revealing the primary amine of the amino acid ester.
-
-
Workup - Deprotection & Isolation: Separate the aqueous layer and neutralize it with a saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate. The combined organic layers contain the silyl-protected product. To deprotect, concentrate the organic phase and redissolve in THF, then treat with tetrabutylammonium fluoride (TBAF, 1.1 eq.). After completion, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure Ethyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate.
Method 2: Enzymatic Synthesis via Lipase-Catalyzed Esterification
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[13] Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media and exhibit exceptional chemo-, regio-, and stereoselectivity. For the synthesis of Ethyl L-tyrosinate, lipases are particularly effective for the direct esterification of L-tyrosine.
Principle of Enzymatic Esterification
This method leverages the natural function of lipase enzymes, which catalyze the hydrolysis of esters. By Le Châtelier's principle, this reaction is reversible. In a medium with a high concentration of alcohol (ethanol) and low water content, the equilibrium shifts to favor the synthesis of the ester. The enzyme's chiral active site exclusively recognizes the L-enantiomer of tyrosine, ensuring the product is formed with exceptionally high enantiomeric purity. Immobilized enzymes are often used to simplify catalyst removal and recycling.[14]
Experimental Workflow: Enzymatic Esterification
Caption: Workflow for Lipase-Catalyzed Esterification.
Detailed Protocol: Enzymatic Esterification
-
Reactor Setup: To a 250 mL Erlenmeyer flask, add L-tyrosine (1.0 eq.) and absolute ethanol (serving as both reactant and solvent, ~20 mL per gram of tyrosine).
-
Water Removal: Add activated molecular sieves (3Å, ~10% w/w of tyrosine).
-
Causality: The esterification reaction produces water as a byproduct. Removing this water is essential to drive the reaction equilibrium towards the product side, thereby increasing the final yield.
-
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B) (5-10% w/w of tyrosine).
-
Trustworthiness: Using an immobilized enzyme allows for simple filtration to remove the catalyst at the end of the reaction, enabling its reuse and simplifying product purification.
-
-
Incubation: Seal the flask and place it in an orbital shaker incubator at 45 °C with constant agitation (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the conversion of L-tyrosine to its ethyl ester by HPLC. The reaction typically takes 48-72 hours to reach high conversion.
-
Catalyst Removal: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Remove the immobilized enzyme and molecular sieves by vacuum filtration. Wash the catalyst with a small amount of fresh ethanol to recover any adsorbed product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the excess ethanol.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture to yield pure Ethyl L-tyrosinate.
Method 3: Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary is a classic, robust, and highly reliable strategy for asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs a stereoselective transformation, and is then cleaved off to yield the enantiomerically enriched product. Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries.[15]
Principle of Chiral Auxiliary Control
In this approach, a glycine equivalent is first acylated with a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone). The resulting N-acyloxazolidinone is then deprotonated with a strong base (like LDA or NaHMDS) to form a rigid, chelated Z-enolate. The bulky substituent on the auxiliary (e.g., the phenyl group) effectively blocks one face of the enolate. Subsequent alkylation with a p-hydroxybenzyl halide proceeds from the opposite, unhindered face, leading to high diastereoselectivity. Finally, the auxiliary is cleaved under mild conditions to release the desired chiral amino acid ester.
Experimental Workflow: Chiral Auxiliary Method
Caption: Stepwise Logic for Chiral Auxiliary Synthesis.
Detailed Protocol: Chiral Auxiliary Alkylation
-
Synthesis of N-azidoacetyl oxazolidinone:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in THF at -78 °C, add n-butyllithium (1.05 eq.).
-
After 15 min, add bromoacetyl bromide (1.1 eq.). Allow to warm to 0 °C and stir for 1 hour. Quench with water and extract.
-
Dissolve the resulting N-bromoacetyl oxazolidinone in acetone and treat with sodium azide (NaN₃, 1.5 eq.). Heat to reflux for 4 hours. After workup, the N-azidoacetyl intermediate is obtained.
-
-
Diastereoselective Alkylation:
-
To a solution of the N-azidoacetyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (NaHMDS, 1.1 eq. of a 1M solution in THF) dropwise. Stir for 30 minutes to form the sodium enolate.
-
Causality: Low temperature (-78 °C) is critical for maintaining the kinetic control and stability of the enolate, which is essential for high diastereoselectivity.
-
-
Add a solution of 4-(tert-butyldimethylsilyloxy)benzyl bromide (1.2 eq.) in THF. Stir at -78 °C for 4 hours, then allow the reaction to warm slowly to room temperature overnight.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify the diastereomeric product by flash chromatography.
-
Auxiliary Cleavage and Esterification:
-
Dissolve the purified alkylated product in anhydrous ethanol at 0 °C. Add lithium ethoxide (LiOEt, 1.5 eq.).
-
Causality: Lithium ethoxide acts as a nucleophile that attacks the carbonyl group, cleaving the auxiliary and simultaneously forming the desired ethyl ester in one step.
-
-
Stir for 1 hour, then quench with water. Extract the ethyl ester product and recover the chiral auxiliary from the aqueous layer.
-
-
Azide Reduction and Deprotection:
-
Dissolve the ethyl azido ester in ethanol and perform a hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere to reduce the azide to the primary amine.
-
Filter off the catalyst and deprotect the silyl ether as described in the PTC protocol (Section 2.3, Step 7) to yield the final product.
-
Comparative Analysis of Synthetic Methods
| Method | Key Reagent / Catalyst | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |
| Chiral Phase-Transfer Catalysis | Cinchona Alkaloid Derivative[7][12] | 70-90% | >95%[16] | Operationally simple, scalable, avoids cryogenic temperatures, low catalyst loading. | Requires protection of the phenolic group; catalyst can be expensive. |
| Enzymatic Esterification | Immobilized Lipase (e.g., CALB)[17] | 85-98% | >99% | Environmentally friendly ("green"), extremely high enantioselectivity, mild conditions, reusable catalyst. | Can be slow (long reaction times), substrate scope may be limited by the enzyme. |
| Chiral Auxiliary | Evans' Oxazolidinone[15] | 60-80% (overall) | >98% (de) | Highly reliable and predictable, well-established methodology, high diastereoselectivity. | Multi-step, requires stoichiometric amounts of the auxiliary, involves cryogenic conditions. |
Product Characterization
The identity and purity of the synthesized Ethyl L-tyrosinate should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess chemical purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[18]
-
Chiral HPLC: To determine the enantiomeric excess (ee) by separating the (S) and (R) enantiomers using a chiral stationary phase.
-
Optical Rotation: To measure the specific rotation and compare it with the literature value for the enantiomerically pure compound.[2]
Conclusion
The asymmetric synthesis of Ethyl L-tyrosinate can be successfully achieved through several robust methods, each with its own set of advantages. Chiral Phase-Transfer Catalysis offers a scalable and operationally simple route suitable for industrial applications. Enzymatic Esterification represents the pinnacle of green chemistry, providing exceptional selectivity under mild conditions. Finally, the Chiral Auxiliary approach remains a highly reliable and predictable method for laboratory-scale synthesis where high purity is paramount. The selection of the optimal method will depend on the specific requirements of the project, including scale, cost considerations, available equipment, and environmental impact goals.
References
-
Veeprho. L-Tyrosine ethyl ester | CAS 949-67-7.
-
Jew, S., Park, H. Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, RSC Publishing.
-
National Center for Biotechnology Information. L-Tyrosine ethyl ester. PubChem Compound Database.
-
Halpern, M. Comparison of 16 Chiral Phase-Transfer Catalysts. PTC Organics, Inc.
-
Wang, W., et al. Catalytic Asymmetric Syntheses of Tyrosine Surrogates. The Journal of Organic Chemistry.
-
Brégeon, D., et al. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill. PubMed.
-
JHECHEM CO LTD. Buy Ethyl L-tyrosinate. ECHEMI.
-
Li, B., et al. Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. MDPI.
-
ResearchGate. L-Tyrosine isopropyl ester.
-
Ghosez, L., et al. Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. ResearchGate.
-
Benchchem. Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate | 34081-17-9.
-
Google Patents. Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
-
Austin Publishing Group. Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions.
-
Zhang, H., et al. Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base. PubMed.
-
Nicolas, E., et al. Efficient method for the total asymmetric synthesis of the isomers of .beta.-methyltyrosine. The Journal of Organic Chemistry.
-
CymitQuimica. L-Tyrosine ethyl ester HCl.
-
Chem-Impex. L-Tyrosine ethyl ester hydrochloride.
-
National Center for Biotechnology Information. This compound. PubChem Compound Database.
-
MDPI. Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives.
-
Green, R., et al. A cleavable linker strategy for optimising enolate alkylation reactions of a polymer-supported Evans' oxazolidin-2-one. University of Bath's research portal.
-
Chemlyte Solutions. This compound.
-
Li, W., et al. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine. PubMed.
-
Schmid, A., et al. Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH.
-
MDPI. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential.
-
Google Patents. Synthesis and study of glycyl-L-tyrosine intermidate.
Sources
- 1. veeprho.com [veeprho.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Tyrosine ethyl ester | C11H15NO3 | CID 70364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 34081-17-9 | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents [patents.google.com]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 16. Development of C2-Symmetric Chiral Spirocyclic Phase-Transfer Catalysts: Synthesis and Application to Asymmetric Alkylation of Glycinate Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Note: Protecting Group Strategies for Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate (Ethyl Tyrosinate) in Organic Synthesis
Introduction
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as Ethyl Tyrosinate, is a versatile building block in the synthesis of pharmaceuticals and complex organic molecules.[1][2] Its structure incorporates three distinct functional groups: a primary amine, a phenolic hydroxyl group, and an ethyl ester. In multi-step synthetic sequences, the reactivity of the nucleophilic amino group and the acidic phenolic hydroxyl group often necessitates the use of protecting groups to prevent unwanted side reactions.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection and application of protecting groups for the amine and phenol functionalities of Ethyl Tyrosinate. We will explore the causality behind experimental choices for common protecting groups, present detailed protocols for their installation and removal, and discuss orthogonal strategies that allow for the selective manipulation of each functional group independently.[5][6][7]
Protection of the Primary Amino Group
The primary amine in Ethyl Tyrosinate is a potent nucleophile and requires protection during reactions such as esterifications or etherifications of the phenolic hydroxyl group. The choice of the protecting group is dictated by its stability to the subsequent reaction conditions and the mildness of its cleavage. The most common N-protecting groups in this context are carbamates like tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used amine protecting groups due to its ease of introduction and its lability under acidic conditions, while being stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[][9] This makes it an excellent choice for syntheses requiring subsequent base-mediated or reductive steps.
Rationale for Use: The bulky tert-butyl group provides steric hindrance, and the carbamate linkage is readily cleaved by acids via a stable tert-butyl cation intermediate.[10] This allows for selective deprotection without affecting other acid-sensitive groups if the conditions are carefully controlled.[10]
Experimental Protocol: N-Boc Protection
-
Dissolve this compound hydrochloride (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq.) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the N-Boc protected product, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate.[11][12]
Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected Ethyl Tyrosinate (1.0 eq.) in dichloromethane (DCM) or ethyl acetate.
-
Cool the solution to 0 °C.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10-20 eq.) or a 4M solution of HCl in dioxane, dropwise.[9][13]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base.
Caption: N-Boc protection and deprotection workflow.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[14] It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, making it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[14][15]
Rationale for Use: The Cbz group's stability profile is advantageous in syntheses that involve acidic or basic steps where a Boc or Fmoc group would be cleaved. Its removal via hydrogenolysis is exceptionally clean, yielding toluene and carbon dioxide as byproducts, which are easily removed.
Experimental Protocol: N-Cbz Protection
-
Dissolve Ethyl Tyrosinate (1.0 eq.) in a mixture of THF and water (2:1).
-
Add sodium carbonate (Na₂CO₃) (2.0 eq.) and stir until dissolved.
-
Cool the solution to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.).
-
Stir vigorously at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate to afford the N-Cbz protected product.
Experimental Protocol: N-Cbz Deprotection
-
Dissolve the N-Cbz protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the pad with the solvent and concentrate the filtrate to obtain the deprotected amine.
Protection of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can interfere with reactions involving bases or act as a nucleophile. Protecting this group is crucial for reactions like N-alkylation or peptide couplings involving the amine.
Silyl Ethers (e.g., TBDMS)
tert-Butyldimethylsilyl (TBDMS or TBS) ethers are widely used to protect phenols. They are robust and stable to a variety of non-acidic and non-fluoride conditions, but can be easily removed with fluoride-based reagents or under certain acidic conditions.[16][17]
Rationale for Use: Phenolic TBDMS ethers are generally more labile to cleavage than their aliphatic counterparts, allowing for selective deprotection.[18][19] They are stable to the basic conditions often used for Fmoc deprotection and the reductive conditions for Cbz removal.
Experimental Protocol: O-TBDMS Protection
-
Dissolve the N-protected Ethyl Tyrosinate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq.) to the solution.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) portion-wise at room temperature.[20]
-
Stir the reaction for 4-12 hours at room temperature, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate. Purify by flash column chromatography if necessary.
Experimental Protocol: O-TBDMS Deprotection
-
Dissolve the O-TBDMS protected compound (1.0 eq.) in tetrahydrofuran (THF).
-
Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq.).
-
Stir at room temperature for 1-3 hours. Monitor by TLC.
-
Alternatively, for greater selectivity, potassium bifluoride (KHF₂) in methanol can be used, which is particularly mild and selective for phenolic TBDMS ethers.[18][19]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected phenol.
Caption: O-TBDMS protection and deprotection workflow.
Benzyl (Bn) Ether
Benzyl ethers are a very common and robust protecting group for phenols. They are stable to a wide range of acidic, basic, and redox conditions.[21]
Rationale for Use: The primary advantage of the benzyl group is its orthogonality to many other common protecting groups. It is installed under basic conditions and, like the Cbz group, is cleanly removed by catalytic hydrogenolysis. This makes the Boc/Bn protecting group pair a classic orthogonal strategy.[22]
Experimental Protocol: O-Bn Protection
-
Dissolve N-protected Ethyl Tyrosinate (1.0 eq.) in anhydrous acetone or DMF.
-
Add potassium carbonate (K₂CO₃) (3.0 eq.).
-
Add benzyl bromide (BnBr) (1.2 eq.) and a catalytic amount of potassium iodide (KI).
-
Heat the mixture to reflux (or stir at 50-60 °C for DMF) for 6-18 hours, monitoring by TLC.[23]
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Experimental Protocol: O-Bn Deprotection
-
The protocol is identical to that for N-Cbz deprotection.
-
Dissolve the O-Bn protected compound in methanol or ethanol.
-
Add 10% Pd/C catalyst.
-
Stir under a hydrogen atmosphere until the reaction is complete as monitored by TLC.
-
Filter through Celite and concentrate the solvent to obtain the free phenol.
Orthogonal Protecting Group Strategies
In complex syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved using an orthogonal protection strategy, where each protecting group is removed by a specific set of reagents that do not affect the others.[7]
For Ethyl Tyrosinate, a common and highly effective orthogonal strategy is the combination of an acid-labile N-Boc group and a hydrogenolysis-labile O-Bn group.
Workflow Example: Selective Deprotection
-
Dual Protection: Protect the amine of Ethyl Tyrosinate with Boc₂O, then protect the resulting phenol with BnBr.
-
Selective N-Deprotection: The N-Boc group can be selectively removed with TFA or HCl in dioxane, leaving the O-Bn ether untouched. This frees the amine for subsequent reactions like peptide coupling.
-
Selective O-Deprotection: Conversely, the O-Bn group can be removed via catalytic hydrogenolysis (H₂/Pd-C) without affecting the N-Boc group. This allows for modification at the phenolic position.
-
Global Deprotection: If both groups need to be removed, one can perform the steps sequentially.
Caption: Orthogonal protection/deprotection workflow.
Summary of Protecting Groups
| Protecting Group | Target Functionality | Protection Reagents | Deprotection Conditions | Orthogonal To |
| Boc | Amine | Boc₂O, Base | Strong Acid (TFA, HCl)[9][10] | Cbz, Bn, Fmoc, TBDMS |
| Cbz | Amine | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis)[14] | Boc, Fmoc, TBDMS |
| Fmoc | Amine | Fmoc-OSu, Base | Base (Piperidine in DMF)[5][24] | Boc, Cbz, Bn, TBDMS |
| TBDMS | Phenol | TBDMS-Cl, Imidazole | Fluoride (TBAF) or Mild Acid[18][25] | Cbz, Bn, Fmoc |
| Bn | Phenol | BnBr, Base | H₂, Pd/C (Hydrogenolysis)[21] | Boc, Fmoc, TBDMS |
Conclusion
The successful synthesis of complex molecules derived from this compound relies heavily on a well-designed protecting group strategy. The choice between Boc, Cbz, or Fmoc for the amine and silyl or benzyl ethers for the phenol must be guided by the planned synthetic route. By understanding the specific conditions required for the installation and cleavage of each group, and by employing orthogonal strategies, researchers can selectively unmask reactive sites and achieve their synthetic targets with high efficiency and control.
References
- Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Synlett, 28, 381-385.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- ResearchGate. (n.d.). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Request PDF.
- Chem-Impex. (n.d.). Fmoc-O-ethyl-L-tyrosine.
- BenchChem. (2025). Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids.
- AAPPTEC. (n.d.). Fmoc-L-Tyr(Et)-OH [119894-20-1].
- LookChem. (n.d.). Cas 72594-77-5,BOC-L-TYROSINE ETHYL ESTER.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- ChemScene. (n.d.). 72594-77-5 | Boc-L-Tyrosine ethyl ester.
- Santa Cruz Biotechnology. (n.d.). Fmoc-O-ethyl-L-tyrosine | CAS 119894-20-1.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- SynArchive. (2024). Protection of Phenol by Silyl ether.
- PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- University of Leeds. (n.d.).
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- ResearchGate. (2019). TBMDS Protection of a Phenol going way over expected time?
- PubChem. (n.d.). Ethyl N-(tert-butoxycarbonyl)-L-tyrosinate.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- MDPI. (2022). A Brønsted Acidic Deep Etextic Solvent for N-Boc Deprotection. Molecules, 27(19), 6561.
- SciSpace. (n.d.).
- Semantic Scholar. (2012).
- Wikipedia. (n.d.). Protecting group.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- The Royal Society of Chemistry. (n.d.).
- CP Lab Safety. (n.d.). Fmoc-O-ethyl-L-tyrosine, min 98%, 1 gram.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- ResearchGate. (n.d.).
- PubMed. (2005). tert-Buyldiphenylsilylethyl ("TBDPSE"): a practical protecting group for phenols. Journal of Organic Chemistry, 70(4), 1467-70.
- Indian Academy of Sciences. (2002). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 114(4), 347-350.
- ResearchGate. (n.d.). Amino Acid-Protecting Groups.
- Der Pharma Chemica. (2012). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Der Pharma Chemica, 4(3), 975-979.
- Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers.
- AChemBlock. (n.d.). O-Ethyl-N-Fmoc-L-tyrosine 95% | CAS: 119894-20-1.
- Matrix Fine Chemicals. (n.d.). This compound HYDROCHLORIDE | CAS 4089-07-0.
- MySkinRecipes. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
- ResearchGate. (2019). Amino Acid-Protecting Groups.
Sources
- 1. This compound | C11H15NO3 | CID 61328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. jocpr.com [jocpr.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. lookchem.com [lookchem.com]
- 12. Ethyl N-(tert-butoxycarbonyl)-L-tyrosinate | C16H23NO5 | CID 11077750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. One moment, please... [total-synthesis.com]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. synarchive.com [synarchive.com]
- 17. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 18. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Benzyl Ethers [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
- 23. ias.ac.in [ias.ac.in]
- 24. chemimpex.com [chemimpex.com]
- 25. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Application Notes & Protocols: Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate in the Development of Neuroprotective Agents
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H15NO3 | CID 61328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Tyrosine ethyl ester | C11H15NO3 | CID 70364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tyrosine and proline conjugated trolox, hydroxy-cinnnamic acid and diclofenac hybrids as strong hypolipidemic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 34081-17-9 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 11. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recommendations for standards regarding preclinical neuroprotective and restorative drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Kinetic Resolution of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate Derivatives
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the kinetic resolution of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as ethyl tyrosinate. The production of enantiomerically pure forms of this valuable amino acid derivative is of significant interest in the pharmaceutical and nutraceutical industries, where it serves as a key building block for synthesizing complex molecules and as a precursor to neurotransmitters.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles and practical execution of enzymatic kinetic resolution. We will explore two primary, field-proven methodologies: the lipase-catalyzed N-acylation of racemic ethyl tyrosinate and the enantioselective hydrolysis of its N-acetyl derivative. Detailed protocols for reaction setup, monitoring, workup, and the critical analysis of enantiomeric excess (ee) are provided.
Introduction: The Imperative of Chirality
This compound is a chiral molecule existing as two non-superimposable mirror images, the (S)- and (R)-enantiomers. In biological systems, molecular recognition is highly specific; enzymes, receptors, and other cellular machinery often interact preferentially with only one enantiomer of a chiral compound. This can lead to significant differences in pharmacological activity, metabolic pathways, and toxicity between enantiomers. Consequently, the ability to isolate or synthesize a single, desired enantiomer is a cornerstone of modern drug development and chemical synthesis.
Kinetic resolution is a powerful and widely adopted strategy for separating enantiomers from a racemic mixture. The technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of this guide, we will leverage the exquisite stereoselectivity of enzymes—nature's chiral catalysts—to preferentially react with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the newly formed product.
Foundational Principle: The Logic of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution operates on the principle that the transition state energy for the reaction of one enantiomer within the enzyme's chiral active site is significantly lower than that of the other. This results in a much faster reaction rate for the "preferred" enantiomer.
The efficiency of a kinetic resolution is quantified by the Enantiomeric Ratio (E) , a measure of the enzyme's selectivity. A high E-value is crucial for achieving high enantiomeric excess in both the product and the unreacted starting material. For a successful separation, the reaction is typically halted at or near 50% conversion. At this point, the unreacted starting material will be highly enriched in the less reactive enantiomer, while the product will consist almost exclusively of the more reactive enantiomer.[3]
Figure 1: Conceptual workflow of enzymatic kinetic resolution.
Core Challenge: The Role of N-Protection
The primary amino group of ethyl tyrosinate can complicate lipase-catalyzed reactions. It can act as a nucleophile, potentially leading to undesired side reactions like aminolysis of the ester. Furthermore, the charged nature of the amino group (at neutral pH) can hinder solubility in the organic solvents typically used for lipase-catalyzed acylations.
To circumvent these issues, a common and highly effective strategy is to "protect" the amino group by converting it into a neutral amide, most commonly an N-acetyl group.[4] This modification renders the substrate ideal for lipase-catalyzed resolution. This guide will therefore focus on the resolution of N-acetyl-ethyl tyrosinate, a stable and readily prepared derivative.
Experimental Protocols
Protocol 4.1: Synthesis of Racemic N-Acetyl-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
This protocol adapts established methods for the N-acetylation of amino acids.[5]
Materials:
-
Racemic this compound hydrochloride
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve racemic ethyl tyrosinate hydrochloride (1.0 eq) in deionized water (10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (2.5 eq) in portions to neutralize the hydrochloride and basify the solution. Ensure the pH is ~8-9.
-
While stirring vigorously at 0 °C, add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Extract the aqueous solution three times with ethyl acetate (15 mL per gram of initial substrate).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the racemic N-acetylated product, which can be purified further by column chromatography if necessary.
Protocol 4.2: Lipase-Catalyzed Kinetic Resolution of N-Acetyl-Ethyl Tyrosinate
This protocol utilizes the highly selective Candida antarctica Lipase B (CALB), often used in its immobilized form (e.g., Novozym® 435), for transesterification.[6][7]
Materials:
-
Racemic N-Acetyl-Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate (rac-ATEE)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Acyl donor (e.g., vinyl butanoate)
-
Anhydrous solvent (e.g., Diisopropyl ether or Methyl tert-butyl ether (MTBE))
-
Molecular sieves (4 Å, activated)
-
Orbital shaker with temperature control
-
Vials with screw caps
-
Syringe and filters for sampling
Procedure:
-
To a 25 mL vial, add rac-ATEE (1.0 eq, e.g., 100 mg).
-
Add anhydrous diisopropyl ether (10 mL).
-
Add the acyl donor, vinyl butanoate (1.5 eq).
-
Add immobilized CALB (e.g., 20 mg per 100 mg substrate) and a few activated molecular sieves.
-
Seal the vial and place it in an orbital shaker set to 200 rpm and 40 °C.
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Filter the enzyme before analysis.
-
Analyze the aliquots by chiral HPLC or GC (see Protocol 5) to determine the enantiomeric excess of the substrate (eeₛ) and the product (eeₚ).
-
Stop the reaction when the conversion is approximately 50%. This is typically where the optimal separation of enantiomers is achieved.
-
To stop the reaction, filter off the immobilized enzyme (which can often be washed and reused) and evaporate the solvent.
-
The resulting mixture of the unreacted (S)-N-acetyl-ethyl tyrosinate and the (R)-N-acetyl-N-butanoyl-ethyl tyrosinate can be separated by silica gel column chromatography.
Figure 2: Workflow for lipase-catalyzed kinetic resolution.
Analytical Methods: Determining Enantiomeric Excess
Accurate determination of enantiomeric excess (ee) is the most critical step in evaluating the success of a kinetic resolution. Chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the industry standard.[8][9]
Protocol 5.1: Chiral HPLC Method Development
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column. Polysaccharide-based columns are an excellent starting point for this class of compounds.
-
Recommended Screening Columns: Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC.[10]
-
General Procedure:
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (IPA) in a 90:10 ratio. If retention is too long, increase the IPA percentage. If resolution is poor, try different alcohol modifiers like ethanol.
-
Reversed Phase: Use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% formic acid or ammonium acetate).
-
-
Sample Preparation: Dissolve a small amount of the reaction mixture (or the pure racemic starting material for initial method development) in the mobile phase to a concentration of ~1 mg/mL.
-
Injection and Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 275 nm for the tyrosine chromophore).
-
Inject 5-10 µL of the sample.
-
-
Optimization: Adjust the mobile phase composition, flow rate, and temperature to achieve baseline separation (Resolution, Rₛ > 1.5) of the two enantiomers.
-
Quantification: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:
-
ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
Data Analysis and Interpretation
A successful kinetic resolution requires careful calculation of two key parameters: conversion (c) and the enantiomeric ratio (E).
Conversion (c): The extent of the reaction can be calculated from the enantiomeric excess of the unreacted substrate (eeₛ) and the product (eeₚ).
-
c = eeₛ / (eeₛ + eeₚ)
Enantiomeric Ratio (E): The E-value is a measure of the enzyme's selectivity and is calculated using the following formula:
-
E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]
-
Alternatively, E = ln[(1 - eeₛ) / (1 + eeₛ/eeₚ)] / ln[(1 + eeₛ) / (1 + eeₛ/eeₚ)]
-
An E-value > 100 is generally considered excellent for preparative purposes.
Data Presentation: Representative Results
The following table illustrates the expected outcome of a successful kinetic resolution of rac-ATEE using CALB, monitored over time.
| Time (h) | Conversion (c) [%] | ee of Substrate (eeₛ) [%] | ee of Product (eeₚ) [%] | Enantiomeric Ratio (E) |
| 2 | 18.5 | 22.1 | >99 | >150 |
| 4 | 35.1 | 52.8 | >99 | >150 |
| 8 | 48.2 | 90.1 | 97.5 | >150 |
| 24 | 51.5 | >99 | 94.2 | >150 |
Note: This is representative data based on typical lipase resolutions of amino acid esters. Actual results may vary.
Conclusion and Field Insights
This guide outlines a robust and reliable chemoenzymatic approach for obtaining enantiomerically enriched ethyl tyrosinate derivatives. The N-acetylation of the racemic starting material is a critical step that significantly improves the efficiency and cleanliness of the subsequent lipase-catalyzed resolution. Candida antarctica Lipase B stands out as a particularly effective biocatalyst for this transformation due to its broad substrate tolerance and high enantioselectivity.[6]
For researchers in drug development, mastering this technique provides access to optically pure chiral building blocks that are essential for synthesizing stereochemically defined active pharmaceutical ingredients. The protocols provided herein are designed to be a validated starting point, from which further optimization of solvent, temperature, and acyl donor can be performed to suit specific laboratory conditions and scale-up requirements. Accurate analysis by chiral chromatography is paramount, and investment in proper method development will ensure reliable and reproducible results.
References
- Pozo, M., Gotor-Fernández, V., & Gotor, V. (2012). Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers.
-
Science.gov. (n.d.). ester synthesis catalyzed: Topics by Science.gov. Retrieved from [Link]
- Forró, E., & Fülöp, F. (2003). Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A. Tetrahedron.
- Godić Bunc, K. (2013).
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
- Pápai, B., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents.
- Forró, E., & Fülöp, F. (2004). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry.
-
SciSpace. (n.d.). Biocatalysis in non-conventional media : kinetic and.... Retrieved from [Link]
-
UCL Discovery. (n.d.). Characterisation of Thermophilic Esterases. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 3-Amido-4-indolylmaleimide Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102219706A - Method for preparing acetyl tyrosine ethyl ester monohydrate and product....
-
PubChem - NIH. (n.d.). N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289. Retrieved from [Link]
-
Internet Archive. (n.d.). Full text of "Proceedings of the Indiana Academy of Science". Retrieved from [Link]
- MDPI. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. Molecules.
Sources
- 1. N-Acetyl-L-tyrosine ethyl ester | 36546-50-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN102219706A - Method for preparing acetyl tyrosine ethyl ester monohydrate and product of acetyl tyrosine ethyl ester monohydrate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for the Functionalization of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate in Drug Discovery
Abstract
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, the ethyl ester of the amino acid L-tyrosine, is a versatile and highly valuable scaffold in medicinal chemistry and drug discovery. Its trifunctional nature, possessing a primary amine, a carboxylic ester, and a phenolic hydroxyl group, offers multiple points for chemical modification. This guide provides an in-depth exploration of key functionalization strategies for this molecule, including N-acylation, O-alkylation, and Suzuki coupling. We present detailed, field-proven protocols, discuss the rationale behind experimental choices, and showcase applications of the resulting derivatives, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their research endeavors.
Introduction: The Significance of Ethyl Tyrosinate in Medicinal Chemistry
This compound, hereafter referred to as ethyl tyrosinate, is a derivative of the naturally occurring amino acid L-tyrosine. The presence of three distinct functional groups—an amine, a carboxylic ester, and a phenol—makes it a chiral pool starting material of immense potential. Each of these sites can be selectively modified to introduce a wide array of chemical moieties, thereby enabling the exploration of vast chemical space in the quest for new drugs.[1] The core phenyl ring is a common feature in many bioactive molecules, and the ability to append various side chains allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
The functionalization of ethyl tyrosinate can lead to derivatives with a broad spectrum of biological activities, including anticancer, antioxidant, and antidiabetic properties.[3][4] For instance, the tyrosine scaffold is central to the mechanism of tyrosine kinase inhibitors, a major class of cancer therapeutics.[5] This guide will delve into the practical aspects of modifying this scaffold, providing detailed protocols and the scientific reasoning behind them.
Orthogonal Protecting Group Strategies: A Prerequisite for Selective Functionalization
The presence of multiple reactive sites on ethyl tyrosinate necessitates a well-thought-out protecting group strategy to achieve selective functionalization. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting each other, allowing for the sequential modification of different functional groups.[6][7]
A common strategy for the orthogonal protection of ethyl tyrosinate involves:
-
N-protection: The amine group is often protected with a tert-butoxycarbonyl (Boc) group, which is stable under basic conditions used for O-alkylation but readily cleaved with acid (e.g., trifluoroacetic acid).[8]
-
O-protection: The phenolic hydroxyl can be protected as a benzyl (Bn) ether, which is stable to both acidic and basic conditions but can be removed by hydrogenolysis.
-
Ester protection: The ethyl ester itself serves as a protecting group for the carboxylic acid and can be hydrolyzed under basic or acidic conditions, typically as a final step if the free acid is desired.
The choice of protecting groups is critical and must be compatible with the planned reaction conditions for subsequent functionalization steps.[9]
N-Acylation: Introducing Amide Functionality
Scientific Rationale: The primary amine of ethyl tyrosinate is a nucleophilic center that can be readily acylated to form amides. Amide bonds are a cornerstone of peptide chemistry and are present in a vast number of pharmaceuticals. N-acylation can be used to introduce a wide variety of substituents, from simple alkyl or aryl groups to complex heterocyclic systems, significantly influencing the biological activity of the resulting molecule.[10]
Protocol 1: General Procedure for N-Acylation with an Acid Chloride
This protocol describes the acylation of ethyl tyrosinate with a generic acid chloride.
Materials:
-
Ethyl L-tyrosinate hydrochloride
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend ethyl L-tyrosinate hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Slowly add the acid chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated ethyl tyrosinate.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. For N-acetyl-L-tyrosine ethyl ester, the expected ¹H NMR signals include a characteristic singlet for the acetyl methyl group around 2.0 ppm and signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.2 ppm).[11][12]
O-Alkylation: Modifying the Phenolic Hydroxyl Group
Scientific Rationale: The phenolic hydroxyl group of ethyl tyrosinate can be alkylated to form ethers. This modification can enhance lipophilicity, improve metabolic stability, and introduce new points of interaction with biological targets. O-alkylation is a common strategy in the development of various therapeutic agents.[13]
Protocol 2: O-Alkylation of N-Acetyl-L-tyrosine Ethyl Ester
This protocol is adapted from the synthesis of N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters and can be generalized for other alkyl halides.[5]
Materials:
-
N-acetyl-L-tyrosine ethyl ester (1.0 eq)
-
Alkyl bromide (e.g., 4-bromo-1-butene) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-acetyl-L-tyrosine ethyl ester (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl bromide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated derivative.
Characterization: Successful O-alkylation can be confirmed by the disappearance of the phenolic proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl chain. For example, in the case of O-but-3-enylation, new signals for the vinyl protons will appear around 5.1-5.9 ppm.[5] HRMS analysis will confirm the expected mass of the product.
Suzuki-Miyaura Cross-Coupling: Arylation of the Phenyl Ring
Scientific Rationale: The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[14] To apply this to ethyl tyrosinate, the phenolic hydroxyl group must first be converted into a triflate (OTf), a good leaving group. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the para-position of the phenyl ring, a key strategy in the development of kinase inhibitors and other targeted therapies.[15]
Protocol 3: Suzuki-Miyaura Coupling of an O-Triflate Derivative of Ethyl Tyrosinate
This is a general protocol that will require optimization for specific substrates.
Materials:
-
N-Boc-L-tyrosine ethyl ester O-triflate (1.0 eq)
-
Arylboronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the N-Boc-L-tyrosine ethyl ester O-triflate (1.0 eq), arylboronic acid (1.5 eq), and base (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Anticancer Drug Discovery
The functionalization of ethyl tyrosinate has led to the discovery of numerous compounds with potent anticancer activity. The following table summarizes the in vitro cytotoxic activity of some representative heterocyclic derivatives against the MCF-7 human breast cancer cell line.
| Compound ID | Modification | IC₅₀ (µM) against MCF-7 | Reference |
| 1 | N-acylation with a pyrimidine moiety | 8.05 | [16] |
| 2 | N-acylation with a triazoloquinoxaline-chalcone moiety | 8.23 | [16] |
| 3 | N-acylation with a xanthine-chalcone moiety | 1.3 | [16] |
| 4 | N-acylation with a tetrapeptide Schiff base | 8.12 | [1] |
| 5 | N-acylation with a fused azaisocytosine-like congener | 0.93 | [1] |
These examples highlight how modifications at the amine terminus can lead to compounds with significant antiproliferative effects. The structure-activity relationship (SAR) studies of such derivatives are crucial for optimizing their potency and selectivity.[17]
Visualization of Workflows
Diagram 1: General Functionalization Pathways of Ethyl Tyrosinate
Caption: Step-by-step workflow for N-acylation.
Conclusion
This compound is a powerful and versatile starting material in drug discovery. Its strategic functionalization through N-acylation, O-alkylation, and C-C bond-forming reactions like the Suzuki-Miyaura coupling, guided by orthogonal protecting group strategies, allows for the systematic exploration of chemical space. The protocols and application notes provided herein offer a robust foundation for researchers to design and synthesize novel derivatives with therapeutic potential. The continued investigation of this scaffold is likely to yield new and improved drug candidates for a variety of diseases.
References
-
Highly Active Copolymerization of Ethylene and N-Acetyl-O-(ω-Alkenyl)-l-Tyrosine Ethyl Esters Catalyzed by Titanium Complex. PMC. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
IC50 values obtained for different synthesized compounds against MCF-7. ResearchGate. [Link]
-
The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Reductive Amination. YouTube. [Link]
-
Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. [Link]
-
Exploring the synthesis and anticancer potential of L-tyrosine-platinum(II) hybrid molecules. PubMed. [Link]
-
N-Acetyl-L-tyrosine ethyl ester. PubChem. [Link]
-
Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. MDPI. [Link]
-
IC 50 values of synthesized compounds. ResearchGate. [Link]
-
Simplified method for O-alkylation of N-protected tyrosines. ACS Publications. [Link]
-
Alkyl N-Benzylthiocarbamates, the First Copper(II) Ion-Chelating Tyrosinase Inhibitors with a Thiocarbamate Group and ROS-Scavenging Activity, Exhibit Different Inhibitory Activities Depending on the Origin of Tyrosinase. MDPI. [Link]
-
¹H NMR spectrum of the copolymer of ethylene/N-acetyl-O-(but-3-enyl). ResearchGate. [Link]
-
N-Acetyl-L-tyrosine ethyl ester monohydrate. PubChem. [Link]
-
1.2 Deprotection: The Concept of Orthogonal Sets. Thieme. [Link]
-
Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. RSC Publishing. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]
-
Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Chemistry Portal. [Link]
-
L-Tyrosine ethyl ester. SpectraBase. [Link]
- Process for preparing N-acetyl-L-tyrosine.
-
Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. NIH. [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. RSC Publishing. [Link]
- Process for preparing N-acetyl-L-tyrosine.
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
-
The Synthesis of Thyroxine and Related Substances. Part V. RSC Publishing. [Link]
-
-
Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 3. Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents [organic-chemistry.org]
- 4. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 5. Highly Active Copolymerization of Ethylene and N-Acetyl-O-(ω-Alkenyl)-l-Tyrosine Ethyl Esters Catalyzed by Titanium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. N-ACETYL-L-TYROSINE ETHYL ESTER(840-97-1) 1H NMR [m.chemicalbook.com]
- 12. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Racemization of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate During Peptide Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of racemization, specifically concerning Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate (L-Tyrosine ethyl ester), during peptide bond formation. Our goal is to equip you with the knowledge and practical strategies to maintain the stereochemical integrity of your peptides, ensuring the desired biological activity and therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a significant concern for this compound?
A: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers. In peptide synthesis, this means the L-amino acid can be converted into a mixture of L- and D-amino acids.[1] this compound, a derivative of the amino acid Tyrosine, is susceptible to this process during the activation of its carboxyl group for peptide coupling. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific sequence of L-amino acids. The introduction of D-amino acids can lead to diastereomeric impurities that are difficult to separate and can drastically reduce or alter the peptide's biological function.[1]
Q2: What is the primary mechanism that leads to racemization during peptide coupling?
A: The most prevalent mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] When the carboxyl group of an N-protected amino acid is activated, it can undergo intramolecular cyclization to form this planar and achiral intermediate. The alpha-proton of the oxazolone is acidic and can be easily abstracted by a base, leading to the loss of stereochemical information. Subsequent reprotonation can occur from either side of the planar ring, resulting in a mixture of L- and D-amino acids.[2][4]
Q3: Are certain amino acids more prone to racemization than others?
A: Yes, some amino acids are particularly susceptible to racemization under standard peptide synthesis conditions. Histidine (His) and Cysteine (Cys) are well-known for their high propensity to racemize.[1][5] Serine (Ser) and Phenylalanine (Phe) are also more prone to racemization than many other amino acids.[1] While Tyrosine is not always listed among the most susceptible, its aromatic side chain can influence the stability of intermediates, and care must be taken during its activation and coupling.
Q4: How do common peptide coupling reagents contribute to racemization?
A: The choice of coupling reagent is a critical factor. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, can lead to significant racemization.[1][4][6] This is because they form a highly reactive O-acylisourea intermediate that is prone to converting into the problematic oxazolone. Phosphonium and aminium/uronium reagents such as HBTU, HATU, and PyBOP are generally more efficient but can still cause racemization, especially with sensitive amino acids or under non-optimized conditions.[1][4]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Racemization
If you are observing significant racemization of this compound in your peptide coupling reactions, follow this systematic troubleshooting guide.
Step 1: Scrutinize Your Coupling Reagent and Additives
The combination of your coupling reagent and additive is the first line of defense against racemization.
Problem: High levels of epimerization detected after coupling.
Causality: The activating agent is likely promoting the formation of the oxazolone intermediate without a sufficiently rapid interception by the incoming amine.
Solutions:
-
Incorporate Racemization-Suppressing Additives: It is crucial to use additives when employing carbodiimide coupling reagents.[1][4][6] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) react with the activated amino acid to form an active ester that is less susceptible to racemization than the O-acylisourea intermediate.[1][4][7][8]
-
Consider Safer and More Effective Additives: Due to the potential explosive nature of HOBt and HOAt, OxymaPure® has emerged as a highly effective and safer alternative.[4][7][9] For particularly challenging couplings, newer additives like Oxyma-B have shown even greater efficacy in suppressing racemization.[10][11]
-
Choose a Milder Coupling Reagent: For highly sensitive couplings, consider reagents known for their lower racemization potential.
Step 2: Evaluate the Base Used in the Coupling Reaction
The choice and concentration of the base can profoundly influence the rate of racemization.
Problem: Racemization persists even with the use of additives.
Causality: The base may be too strong or not sterically hindered enough, leading to efficient abstraction of the alpha-proton from the activated amino acid or the oxazolone intermediate.
Solutions:
-
Switch to a Weaker or More Sterically Hindered Base: N,N-diisopropylethylamine (DIPEA) is a common choice but can contribute to racemization.[4] Consider replacing it with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1][12]
-
Optimize Base Concentration: Use the minimum amount of base required to facilitate the reaction. Typically, one equivalent is sufficient for couplings involving amino acid salts.
Step 3: Control the Reaction Temperature
Higher temperatures accelerate most chemical reactions, including the pathways that lead to racemization.
Problem: Increased racemization is observed when scaling up the reaction or using microwave synthesis.
Causality: Elevated temperatures provide the necessary activation energy for the formation and subsequent epimerization of the oxazolone intermediate. While microwave heating can be efficient, it can also lead to significant racemization of sensitive amino acids like Cysteine and Histidine at high temperatures.[13][14][15]
Solutions:
-
Lower the Reaction Temperature: Performing the coupling reaction at a reduced temperature (e.g., 0 °C) can significantly slow down the rate of racemization.
-
Optimize Microwave Synthesis Parameters: If using a microwave synthesizer, consider lowering the coupling temperature. For particularly sensitive residues, it may be beneficial to perform that specific coupling step conventionally at a lower temperature.[14]
Step 4: Assess the Solvent System
The solvent can influence the reaction kinetics and the stability of intermediates.
Problem: Inconsistent or higher than expected racemization levels.
Causality: The polarity of the solvent can affect the rate of racemization. The success of solid-phase peptide synthesis (SPPS) is also dependent on the solvation of the resin and the growing peptide chain.[16]
Solutions:
-
Choose an Appropriate Solvent: N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis and generally provides good solvation.[16] Alternative "green" solvents like propylene carbonate have also been shown to be effective without causing significant racemization.[17]
-
Ensure Adequate Solvation: In SPPS, poor solvation can lead to aggregation and incomplete reactions, which can indirectly contribute to side reactions. Ensure the chosen solvent effectively swells the resin.
Visualizing the Problem: The Racemization Pathway
To better understand the core issue, the following diagram illustrates the primary mechanism of racemization during peptide coupling.
Caption: Mechanism of racemization via oxazolone formation.
Experimental Protocols: Best Practices for Minimizing Racemization
Here are two detailed protocols incorporating best practices for coupling this compound.
Protocol 1: Carbodiimide Coupling with OxymaPure®
Objective: To couple N-protected this compound with minimal racemization using DIC and OxymaPure®.
Materials:
-
N-Fmoc-L-Tyrosine ethyl ester
-
Amino acid or peptide with a free N-terminus (H-AA-Resin or H-AA-OR')
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)
-
N,N-Dimethylformamide (DMF)
-
N-methylmorpholine (NMM) (if coupling an amino acid salt)
Procedure:
-
In a reaction vessel, dissolve N-Fmoc-L-Tyrosine ethyl ester (1 equivalent) and OxymaPure® (1 equivalent) in DMF.
-
Add the amino component (H-AA-Resin or H-AA-OR', 1 equivalent). If it is a salt (e.g., HCl or TFA salt), add NMM (1 equivalent).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIC (1.1 equivalents) to the stirred reaction mixture.
-
Allow the reaction to proceed at 0 °C for 30 minutes, and then let it warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete as monitored by a suitable method (e.g., Kaiser test for SPPS).
-
For solution-phase synthesis, proceed with standard aqueous workup to isolate the product. For SPPS, wash the resin thoroughly with DMF.
Protocol 2: Onium Salt (HATU) Coupling
Objective: To perform a rapid and efficient coupling using HATU while minimizing racemization through careful control of base and temperature.
Materials:
-
N-Fmoc-L-Tyrosine ethyl ester
-
Amino acid or peptide with a free N-terminus (H-AA-Resin or H-AA-OR')
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve N-Fmoc-L-Tyrosine ethyl ester (1 equivalent) and HATU (0.95 equivalents) in DMF. This pre-activation step can help minimize side reactions.
-
In a separate vessel containing the amino component (H-AA-Resin or H-AA-OR', 1 equivalent) in DMF, add 2,4,6-collidine (2 equivalents).
-
Cool both solutions to 0 °C.
-
Add the pre-activated amino acid solution to the amino component solution.
-
Stir the reaction at 0 °C for 15-30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours or until completion.
-
Proceed with the appropriate workup or washing steps as described in Protocol 1.
Quantitative Comparison of Racemization-Suppressing Additives
The choice of additive can have a quantifiable impact on preserving stereochemical integrity. The table below summarizes the typical percentage of racemization observed for a sensitive coupling reaction with different additives.
| Additive | Coupling Reagent | % Racemization (D-Isomer) | Key Advantages |
| None | DIC | Can be >10% | - |
| HOBt | DIC | 1-3% | Historically the standard, effective.[7] |
| HOAt | DIC | <1% | Often superior to HOBt in suppressing racemization.[7] |
| OxymaPure® | DIC | <1% | Non-explosive, highly effective alternative to HOBt/HOAt.[7][9] |
| Oxyma-B | DIC | <0.5% | Shows excellent performance, especially for challenging couplings.[10][11] |
Note: These values are illustrative and can vary depending on the specific amino acids being coupled, the base, solvent, and temperature.
Workflow for Troubleshooting Racemization
The following diagram outlines a logical workflow for diagnosing and resolving racemization issues in your peptide synthesis.
Caption: A logical workflow for troubleshooting racemization.
By systematically evaluating and optimizing these key reaction parameters, you can significantly reduce the risk of racemization when working with this compound and other chiral amino acids, leading to higher purity peptides and more reliable experimental outcomes.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). National Institutes of Health. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). ResearchGate. Retrieved from [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). ACS Publications. Retrieved from [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2008). PubMed. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2022). MDPI. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2018). National Institutes of Health. Retrieved from [Link]
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (2014). ResearchGate. Retrieved from [Link]
-
Racemization in Peptide Synthesis. Mechanism-specific Models. (1966). RSC Publishing. Retrieved from [Link]
-
Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
Mechanism of epimerisation/racemisation through oxazolone intermediate. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmaceutical Synthesis & High-Efficiency Peptide Coupling. (n.d.). Palica Chem. Retrieved from [Link]
-
Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. (2014). ACS Publications. Retrieved from [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). ResearchGate. Retrieved from [Link]
-
Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (2010). CHIMIA. Retrieved from [Link]
-
The greening of peptide synthesis. (2017). RSC Publishing. Retrieved from [Link]
-
Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. (2014). American Chemical Society. Retrieved from [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing. Retrieved from [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). National Institutes of Health. Retrieved from [Link]
-
Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. (1964). Journal of the American Chemical Society. Retrieved from [Link]
-
Common side reactions in peptide synthesis occurring on resin. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (1994). PubMed. Retrieved from [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). National Institutes of Health. Retrieved from [Link]
-
ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate. (n.d.). Stenutz. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved from [Link]
-
Base catalyzed racemization of amino acid derivatives. (2013). ResearchGate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
Welcome to the dedicated technical support center for the purification of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as Ethyl L-tyrosinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable compound. Here, we address common challenges with in-depth, field-proven insights and validated protocols to ensure the integrity and purity of your final product.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My final product of this compound has a pinkish or brownish hue after purification. What is the likely cause and how can I prevent it?
A1: The discoloration of Ethyl L-tyrosinate is almost always due to the oxidation of the phenol group. The 4-hydroxyphenyl moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities. This process forms highly colored quinone-type structures, similar to the initial steps of melanin biosynthesis where tyrosinase oxidizes L-tyrosine to dopaquinone.[1][2]
Prevention Strategies:
-
Inert Atmosphere: Conduct the purification and subsequent handling under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: Consider adding a small amount of an antioxidant, like ascorbic acid (Vitamin C), during the workup. Ascorbic acid is a well-known reducing agent that can prevent the oxidation of phenols.[3] However, be mindful that this will need to be removed in a subsequent step.
-
Light Protection: Protect the compound from light by using amber-colored glassware or by wrapping flasks in aluminum foil.
Q2: I am observing a significant loss of yield during the recrystallization of this compound. What are the critical parameters to optimize?
A2: Yield loss during recrystallization is a common issue and typically revolves around solvent selection and pH control. Ethyl L-tyrosinate is an amphoteric molecule due to its amino group (basic) and phenolic group (acidic), making its solubility highly dependent on the pH of the solution.[4][5]
Optimization Parameters:
-
Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Common Solvents: Ethanol, methanol, and ethyl acetate are frequently used.[4]
-
Solvent/Anti-solvent Systems: A common technique is to dissolve the compound in a polar solvent like ethanol and then slowly add a non-polar anti-solvent like hexane or diethyl ether until turbidity is observed, then heat to re-dissolve and cool slowly.
-
-
Temperature Control: Dissolve the compound in the minimum amount of hot solvent to achieve saturation. A slow, controlled cooling process is vital for forming pure crystals. Rapid cooling will trap impurities and lead to lower purity.
-
pH Adjustment: The key to maximizing yield is to adjust the pH of the solution to the isoelectric point (pI) of the molecule. At the pI, the molecule exists predominantly as a zwitterion with a net zero charge, drastically reducing its solubility in aqueous and polar protic solvents. For L-tyrosine, the pI is around 5.7, and the ethyl ester will be similar.[5] Carefully adjusting the pH to ~5.5-6.0 before cooling can significantly improve recovery.[6]
Q3: My NMR analysis shows the presence of unreacted L-tyrosine in my final product. How can I effectively remove this starting material?
A3: The removal of unreacted L-tyrosine can be challenging due to its structural similarity to the product. The critical difference to exploit is the free carboxylic acid in L-tyrosine versus the ethyl ester in your product. The carboxylic acid is significantly more acidic than the phenolic proton.
Separation Strategies:
-
Aqueous Wash: During the workup, wash the organic layer (e.g., ethyl acetate) containing your product with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The L-tyrosine will be deprotonated to its highly water-soluble carboxylate salt and will partition into the aqueous phase, while the less polar ethyl ester remains in the organic layer.
-
Column Chromatography: If an aqueous wash is insufficient, silica gel column chromatography is a reliable method.[7] L-tyrosine is significantly more polar than its ethyl ester and will have a much stronger retention on the silica gel. A gradient elution starting with a mixture like hexane/ethyl acetate and gradually increasing the polarity with methanol is typically effective.[1]
IN-DEPTH TROUBLESHOOTING GUIDES
Troubleshooting Guide 1: Persistent Impurities After Column Chromatography
Issue: After performing silica gel column chromatography, you still observe persistent impurities in your fractions containing this compound.
Root Cause Analysis and Solutions:
Co-elution of impurities often stems from improper mobile phase selection, poor sample loading, or on-column degradation. The free amine in your product can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.
Workflow for Optimizing Chromatographic Separation
Caption: Troubleshooting workflow for column chromatography.
Detailed Protocol: Optimized Flash Column Chromatography
-
Stationary Phase: Use silica gel with a particle size of 40-63 µm.
-
Mobile Phase (Eluent) Selection: Based on TLC analysis, choose a solvent system where the product has an Rf value of ~0.3. A common system is a gradient of ethyl acetate in hexane. Add 0.5% triethylamine to the eluent mixture to improve peak shape by competing with the basic amine of your product for the acidic sites on the silica gel.
-
Sample Loading: For optimal separation, dry-load the sample. Dissolve your crude product in a minimal amount of a solvent like methanol, add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Packing and Elution:
-
Pack the column with a slurry of silica gel in your initial, least polar eluent.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution, collecting fractions and monitoring them by TLC. Combine fractions that show a single, pure spot corresponding to your product.
-
Troubleshooting Guide 2: Product Degradation During Purification
Issue: You suspect your product is degrading during purification, evidenced by the appearance of new spots on TLC or a decrease in overall yield and purity over time.
Causality and Mitigation:
Ethyl L-tyrosinate is susceptible to hydrolysis of the ester group under both strongly acidic and strongly basic conditions, which regenerates L-tyrosine.[8][9] The phenolic group also makes the molecule sensitive to strong bases and oxidizing conditions.
Table 1: pH-Dependent Degradation and Mitigation Strategies
| Condition | Degradation Pathway | Recommended Action & Rationale |
| Strongly Acidic (pH < 2) | Acid-Catalyzed Ester Hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. | During workup, avoid strong acids like HCl. Use washes with mild acids (e.g., dilute citric acid or saturated NH₄Cl solution) and minimize contact time. |
| Strongly Basic (pH > 10) | Base-Catalyzed Saponification: The ester undergoes hydrolysis via nucleophilic acyl substitution by hydroxide ions. The resulting phenoxide is also highly prone to oxidation. | Avoid strong bases like NaOH or KOH. Use mild bases like NaHCO₃ for washes. If a base is needed for chromatography, use a volatile organic base like triethylamine (TEA) that can be easily removed under vacuum. |
Experimental Protocol: pH-Controlled Aqueous Workup
-
Following the reaction, cool the mixture and quench it carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic and helps neutralize basic catalysts without being harsh.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to remove acidic starting materials or byproducts.
-
Water, followed by brine (saturated NaCl solution) to remove residual water and aid in layer separation.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solution under reduced pressure at a moderate temperature (<40 °C) to prevent thermal degradation.
VISUALIZED MECHANISMS & WORKFLOWS
Impact of pH on Solubility and Stability
The entire purification strategy for this compound is governed by its pH-dependent charge states. Understanding this relationship is crucial for developing a robust purification protocol that maximizes yield and purity.
Caption: pH-dependent states of Ethyl L-tyrosinate.
This diagram illustrates how controlling pH is a powerful tool for purification. By adjusting the pH to the isoelectric point, the molecule's net charge is minimized. This leads to its lowest aqueous solubility, facilitating its precipitation or crystallization from the solution and leaving more soluble impurities behind.[5]
References
- Preparation method of L-tyrosine derivative. Google Patents (CN112920086A). This patent describes purification methods involving pH adjustment to 5-6 for the precipitation of tyrosine derivatives.
-
Column chromatography. Wikipedia. Provides a general overview of the principles of column chromatography, including stationary and mobile phases. URL: [Link]
-
L-Tyrosine ethyl ester | C11H15NO3 | CID 70364. PubChem, National Institutes of Health. Provides chemical identifiers, properties, and structural information for Ethyl L-tyrosinate. URL: [Link]
-
Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate. Discusses the solid-state properties and stability of tyrosine alkyl esters. URL: [Link]
-
Hydrolysis of N-benzoyl-l-tyrosine ethyl ester (BTEE) to N-benzoyl-l-tyrosine (BT) and ethanol. ResearchGate. Describes the hydrolysis of a related tyrosine ester, illustrating the susceptibility of the ester bond. URL: [Link]
-
Chemistry of ascorbic acid. Wikipedia. Details the properties of ascorbic acid as a reducing agent and antioxidant. URL: [Link]
-
Alkyl N-Benzylthiocarbamates, the First Copper(II) Ion-Chelating Tyrosinase Inhibitors... MDPI. Discusses the oxidation of L-tyrosine by tyrosinase, a process analogous to the chemical oxidation that causes discoloration. URL: [Link]
-
Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase... PubMed. Describes an enzyme that hydrolyzes a tyrosine ester, highlighting the lability of the ester linkage. URL: [Link]
-
A new method to recover L-tyrosine from E. coli fermentation broth. PMC, National Institutes of Health. Details a purification process for L-tyrosine that relies on pH adjustment to the isoelectric point (5.7) for crystallization. URL: [Link]
-
Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed. PubMed. Discusses the oxidation products of tyrosine, which are relevant to the discoloration issue. URL: [Link]
-
Oxidation of amino acid L-tyrosine to L-DOPA and then DOPA-quinone. ResearchGate. Provides a diagram and context for the oxidation of tyrosine, which is analogous to the product's degradation. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 4. CAS 949-67-7: L-Tyrosine ethyl ester | CymitQuimica [cymitquimica.com]
- 5. A new method to recover L-tyrosine from E. coli fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as L-Tyrosine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on the direct Fischer esterification of L-Tyrosine, a robust and widely used method.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis strategy.
Q1: What is the most common and direct method for synthesizing this compound?
A: The most prevalent method is the Fischer-Speier esterification . This involves reacting L-Tyrosine with a large excess of ethanol in the presence of a strong acid catalyst.[1][2] The ethanol serves as both the reactant and the solvent, which helps to drive the reaction equilibrium toward the product side. This method is favored for its operational simplicity and cost-effectiveness.
Q2: Why is a strong acid catalyst essential for this reaction?
A: An acid catalyst is crucial for two primary reasons. First, L-Tyrosine exists as a zwitterion at neutral pH, making it poorly soluble in non-aqueous solvents like ethanol.[3] The acid protonates the carboxylate group, breaking the zwitterionic structure and increasing its solubility in the alcohol. Second, the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. Sulfuric acid (H₂SO₄) and anhydrous hydrogen chloride (HCl), often generated in situ from thionyl chloride (SOCl₂) or acetyl chloride, are common catalysts.[1][2][4]
Q3: Is it necessary to protect the amino or phenolic hydroxyl groups before esterification?
A: For a standard Fischer esterification under acidic conditions, protection of the amino and phenolic hydroxyl groups is generally not required. Under strong acidic conditions, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is non-nucleophilic and thus does not compete in side reactions like dipeptide formation.[5] The phenolic hydroxyl group is also relatively unreactive under these conditions. However, if you were to use coupling agents or other activation methods, protecting groups would be mandatory to prevent undesired side reactions.[6]
Q4: What is the difference between isolating the final product as a free base versus a hydrochloride salt?
A: The choice depends on your desired final form and stability requirements.
-
Hydrochloride Salt: The product is often isolated as a hydrochloride (HCl) salt.[4][7] This form is typically a stable, crystalline solid that is easier to handle, purify by recrystallization, and store long-term.
-
Free Base: The free base is obtained after neutralizing the HCl salt. It may be a low-melting solid or an oil, which can be more challenging to purify without chromatography.[2] However, the free base is required for subsequent reactions where the nucleophilic amine is needed.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem Area: Low or No Product Yield
Q1: My reaction has been refluxing for hours, but TLC analysis shows mostly starting material. What are the primary causes?
A: This is a common issue often linked to three factors: catalyst, water, and temperature.
-
Insufficient Catalyst: The catalytic amount of acid is critical. Ensure you have added a sufficient quantity. For instance, using thionyl chloride (SOCl₂) is highly effective as it reacts with ethanol to generate HCl gas in situ and also consumes any trace water present.[4]
-
Presence of Water: Fischer esterification is a reversible reaction. The presence of water in your reagents (especially the ethanol) or from atmospheric moisture will shift the equilibrium back towards the starting materials, drastically reducing the yield.[8] Use absolute or anhydrous ethanol and ensure your glassware is flame-dried.
-
Inadequate Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate.[2][4] Ensure your reaction mixture is maintaining a steady reflux.
Q2: How can I effectively push the reaction equilibrium towards the formation of the ethyl ester?
A: According to Le Châtelier's principle, you can favor product formation by either increasing the concentration of a reactant or removing a product.
-
Use Excess Ethanol: The most straightforward approach is to use a large excess of ethanol, making it the reaction solvent. This high concentration of one of the reactants drives the equilibrium forward.[8]
-
Remove Water: If your setup allows, using a Dean-Stark apparatus can be effective for removing the water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves can also be beneficial.[8]
Problem Area: Product Purity and Impurities
Q3: My final product's TLC plate shows multiple spots. What are the likely impurities and how can I remove them?
A: The most common impurities are unreacted L-Tyrosine and potential dipeptide byproducts.
-
Unreacted L-Tyrosine: The starting material has very different solubility properties compared to the ester product. After the reaction, upon neutralization, L-Tyrosine is poorly soluble in many organic solvents like ethyl acetate or chloroform, whereas the ethyl ester is quite soluble. This difference can be exploited during the work-up.
-
Dipeptide Formation (Tyr-Tyr): While less common in highly acidic conditions, it can occur if the amino group is not fully protonated.
-
Purification Strategy: After the work-up, if impurities remain, purification via silica gel column chromatography is a reliable option. A solvent gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective.
Q4: How can I effectively remove the unreacted L-Tyrosine during the work-up?
A: The work-up is critical for separating the product from the unreacted starting material. After evaporating the excess ethanol, the residue contains the product (as a salt), unreacted L-Tyrosine (as a salt), and the acid catalyst.
-
Dissolve the residue in water.
-
Slowly add a base (e.g., saturated NaHCO₃ solution or dilute NH₄OH) until the pH is approximately 7.5-8.0.
-
At this pH, the amino group of the product ester is deprotonated (making it soluble in organic solvents), while the unreacted L-Tyrosine remains as a zwitterion with limited solubility.
-
Filter off any precipitated L-Tyrosine.
-
Proceed to extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Problem Area: Difficult Work-up and Isolation
Q5: I seem to be losing a significant amount of my product during the aqueous extraction. Why is this happening?
A: This is almost always a pH-related issue. The product has three key functional groups: an ester, a primary amine (pKa ~9.1), and a phenol (pKa ~10.1).
-
If the pH is too low (acidic): The amino group will be protonated (-NH₃⁺). The resulting salt is highly water-soluble and will not partition effectively into the organic layer.
-
If the pH is too high (strongly basic): The phenolic hydroxyl group will be deprotonated to form a phenoxide, which also increases water solubility.
Solution: Carefully monitor and adjust the pH of the aqueous layer to be in the range of 7.5 to 8.5 before extraction. This ensures the amino group is in its free base form while the phenolic group remains largely protonated, maximizing its hydrophobicity and partitioning into the organic solvent.
Q6: My final product is a sticky oil that is difficult to handle and purify. What are my options?
A: Obtaining the free base as an oil is a common outcome. You have two excellent options:
-
Convert to the Hydrochloride Salt: After isolating the crude free base, dissolve it in a minimal amount of a suitable solvent (like anhydrous diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will typically precipitate as a white solid, which can be collected by filtration and recrystallized.[4]
-
Column Chromatography: As mentioned earlier, silica gel chromatography is a very effective method for purifying oily products.
Section 3: Optimized Protocols & Methodologies
The following are detailed, step-by-step protocols for the synthesis of this compound.
Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)
This is a highly efficient one-pot method.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), suspend L-Tyrosine (1.0 eq) in anhydrous ethanol (10-20 mL per gram of tyrosine).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using TLC (e.g., 80:20:1 Dichloromethane:Methanol:Acetic Acid). The reaction is typically complete within 3-5 hours when the starting material spot has disappeared.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature and evaporate the excess ethanol under reduced pressure.
-
Add 100 mL of petroleum ether to the concentrated residue to precipitate a white solid (the hydrochloride salt).
-
Collect the solid by centrifugation or filtration and dry it to obtain this compound hydrochloride. A yield of over 90% can be expected.[4]
-
-
Liberation of Free Base (Optional): Dissolve the hydrochloride salt in water, cool in an ice bath, and carefully add a base (e.g., saturated NaHCO₃ solution) until the pH reaches ~8. Extract the aqueous solution three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the free base.
Protocol 2: Synthesis using Sulfuric Acid (H₂SO₄)
This is the classic Fischer esterification method.
-
Setup: Suspend L-Tyrosine (1.0 eq) in absolute ethanol (10-20 mL per gram of tyrosine) in a round-bottom flask with a stirrer and reflux condenser.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 8 mL for 10 g of L-tyrosine).[2]
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours.[2] Monitor the reaction by TLC until completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and place it into an equal volume of ice-cold water.
-
Carefully neutralize the mixture to pH ~7 by the slow addition of concentrated ammonia or another suitable base.[2]
-
Ammonium sulfate will precipitate. Filter off the salt and wash it with cold ethanol or isopropanol.[2]
-
Combine the filtrates and concentrate under reduced pressure. The residue can then be purified by recrystallization or chromatography to obtain the free base product.
-
Table 1: Summary of Reaction Parameters
| Parameter | Method 1: SOCl₂ | Method 2: H₂SO₄ | Rationale & Key Considerations |
| Catalyst | Thionyl Chloride (SOCl₂) | Concentrated Sulfuric Acid (H₂SO₄) | SOCl₂ is highly efficient as it generates the catalyst in situ and acts as a dehydrating agent. H₂SO₄ is a classic, cost-effective choice.[1][4] |
| Catalyst Ratio | 1.5 - 2.0 eq | Catalytic to stoichiometric | A higher amount of SOCl₂ ensures complete reaction. H₂SO₄ is a true catalyst but is often used in larger amounts to aid solubility. |
| Solvent | Anhydrous Ethanol | Absolute Ethanol | Water must be rigorously excluded to prevent reversing the reaction.[8] |
| Temperature | Reflux (~78 °C) | Reflux (~78 °C) | Heating is required to achieve a practical reaction rate. |
| Reaction Time | 3-5 hours | 4-24 hours | The SOCl₂ method is generally faster. Monitor both by TLC for optimal timing.[2][4] |
| Work-up pH | N/A (Isolate as HCl salt first) | ~7.0-8.0 | Crucial for separating the product from starting material and enabling extraction.[2] |
Section 4: Visual Guides & Workflows
Diagram 1: General Synthesis Workflow
This diagram outlines the complete process from starting materials to the purified product.
Caption: General workflow for the synthesis and purification of L-Tyrosine ethyl ester.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common experimental problems.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. l-Tyrosine isopropyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound HYDROCHLORIDE | CAS 4089-07-0 [matrix-fine-chemicals.com]
- 8. benchchem.com [benchchem.com]
Side reactions of "Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate" in acidic or basic conditions
Technical Support Center: Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound, also known as Ethyl L-tyrosinate. This guide is designed to provide in-depth technical assistance to professionals working with this versatile amino acid ester. As Senior Application Scientists, we understand the nuances of its chemistry and the challenges you may face in your research. This resource offers troubleshooting advice, frequently asked questions, and preventative measures to help you navigate the potential side reactions of this compound under both acidic and basic conditions.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is an ester derivative of the amino acid L-tyrosine.[1] Its structure, containing a primary amine, a carboxylic ester, and a phenolic hydroxyl group, dictates its reactivity. Understanding the pKa values of these functional groups is crucial for predicting its behavior in different pH environments.
| Functional Group | Approximate pKa | Predominant form at pH < pKa | Predominant form at pH > pKa |
| α-Ammonium (–NH3+) | ~9.2 | Cationic (–NH3+) | Neutral (–NH2) |
| Phenolic Hydroxyl (–OH) | ~10.1 | Neutral (–OH) | Anionic (–O−) |
| Ester Carbonyl (for protonation) | ~ -6 | Neutral (C=O) | Protonated (C=OH+) |
Note: These are approximate values and can be influenced by the solvent and ionic strength of the medium.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Scenario 1: Low Yield After a Reaction in Acidic Conditions
Question: I performed a reaction using this compound in a dilute acidic solution (e.g., HCl or TFA) and observed a significant decrease in the yield of my desired product. What could be the cause?
Answer:
The most likely culprit for low yield in acidic conditions is the hydrolysis of the ethyl ester to form L-tyrosine and ethanol.[2] This reaction is catalyzed by acid and driven by the presence of water.[2]
Mechanism of Acid-Catalyzed Ester Hydrolysis:
-
Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group.
-
Elimination of Ethanol: The protonated ethoxy group leaves as ethanol, a good leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield L-tyrosine.
Troubleshooting Steps & Preventative Measures:
-
Minimize Water Content: Use anhydrous solvents and reagents whenever possible. If an aqueous acidic medium is required, consider using the minimum amount necessary.
-
Control Reaction Temperature: While heating can accelerate your desired reaction, it will also increase the rate of hydrolysis.[2] Perform the reaction at the lowest effective temperature.
-
Protecting Groups: If the ester functionality is critical, consider if the reaction can be performed under neutral or basic conditions. Alternatively, if the amino or hydroxyl group is the reactive site, ensure they are appropriately protected to avoid unwanted side reactions.[3][4][5][6]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to stop it as soon as the starting material is consumed, minimizing the time for hydrolysis to occur.
Scenario 2: Observation of an Unexpected Impurity After a Base-Catalyzed Reaction
Question: I've noticed an unexpected byproduct in my reaction mixture after treating this compound with a base (e.g., NaOH or NaHCO3). What could this impurity be?
Answer:
Under basic conditions, two primary side reactions are of concern: saponification (base-catalyzed ester hydrolysis) and racemization at the α-carbon.
-
Saponification: Similar to acid-catalyzed hydrolysis, the ester can be cleaved by a base to form the carboxylate salt of tyrosine and ethanol.[2] This reaction is irreversible as the resulting carboxylate is deprotonated and no longer susceptible to nucleophilic attack.
-
Racemization: The α-proton of the amino acid ester is acidic and can be abstracted by a base to form an enolate intermediate. This enolate is planar, and upon reprotonation, it can form either the L- or D-enantiomer, leading to a racemic mixture.[7][8] The presence of acetic anhydride can accelerate this process.[7]
Troubleshooting Steps & Preventative Measures:
-
Choice of Base: Use the mildest base possible that can effectively catalyze your desired reaction. For instance, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be preferable to a strong nucleophilic base like NaOH if ester hydrolysis is a concern.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of both saponification and racemization.
-
Protect the Amino Group: If racemization is a significant issue, protecting the α-amino group can reduce the acidity of the α-proton, thus hindering enolate formation.
-
Chiral Analysis: If the stereochemistry of your product is critical, perform chiral HPLC or use a polarimeter to assess the enantiomeric excess (ee) of your product.
Scenario 3: Discoloration of the Reaction Mixture (Yellowing or Browning)
Question: During my experiment, the solution containing this compound turned yellow or brown, especially when exposed to air. What is causing this, and how can I prevent it?
Answer:
The phenolic hydroxyl group of the tyrosine side chain is susceptible to oxidation , which can lead to the formation of colored byproducts.[9][10][11][12] This oxidation can be initiated by air (oxygen), metal ions, or other oxidizing agents present in the reaction mixture. The initial oxidation product is a tyrosyl radical, which can then undergo further reactions to form dimers (like dityrosine) or other colored polymeric species.[13]
Troubleshooting Steps & Preventative Measures:
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the reaction mixture.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.
-
Purification: If discoloration occurs, the colored impurities can often be removed by column chromatography or recrystallization.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal pH conditions for working with this compound to maintain its stability?
To minimize both ester hydrolysis and racemization, it is generally best to work in a pH range of 4 to 6 . In this range, the amino group is protonated (protecting it from unwanted reactions) and the concentration of hydroxide ions is low, reducing the rate of base-catalyzed hydrolysis and racemization.
Q2: How can I protect the functional groups of this compound for selective reactions?
Protecting group strategies are essential for directing reactivity.
| Functional Group to Protect | Common Protecting Groups | Deprotection Conditions |
| α-Amino Group | Boc (tert-butyloxycarbonyl) | Acidic (e.g., TFA) |
| Cbz (Carboxybenzyl) | Hydrogenolysis (H2, Pd/C) | |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine) | |
| Phenolic Hydroxyl Group | tBu (tert-butyl) | Acidic (e.g., TFA)[3][5] |
| Bzl (Benzyl) | Hydrogenolysis (H2, Pd/C) | |
| Ac (Acetyl) | Mildly basic or acidic conditions |
The choice of protecting group will depend on the overall synthetic strategy and the stability of other functional groups in the molecule.
Q3: Can the phenolic hydroxyl group participate in side reactions other than oxidation?
Yes. The phenoxide, formed under basic conditions, is a potent nucleophile and can undergo O-acylation or O-alkylation if electrophilic reagents are present. This is a common side reaction in peptide synthesis if the tyrosine side chain is not protected.[3]
IV. Experimental Protocols
Protocol 1: General Procedure for Minimizing Ester Hydrolysis in an Acidic Reaction
This protocol provides a general workflow for a reaction requiring acidic conditions while minimizing the risk of hydrolyzing the ethyl ester of this compound.
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and cool under a stream of inert gas (N2 or Ar).
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Ensure all other reagents are anhydrous.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Dissolve this compound in the chosen anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or lower) using an ice or dry ice/acetone bath.
-
-
Addition of Acid:
-
Slowly add the anhydrous acid (e.g., HCl in dioxane, or neat trifluoroacetic acid) dropwise to the cooled solution.
-
Maintain the low temperature during the addition to dissipate any heat generated.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Aim to quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to the acidic medium.
-
-
Work-up:
-
Quench the reaction by carefully adding a cold, weak base (e.g., saturated NaHCO3 solution) until the pH is neutral.
-
Promptly extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure at a low temperature.
-
V. References
-
Colorful Pigments for Hair Dyeing Based on Enzymatic Oxidation of Tyrosine Derivatives. ACS Applied Materials & Interfaces, 2021. 9
-
Colorful Pigments for Hair Dyeing Based on Enzymatic Oxidation of Tyrosine Derivatives. ACS Applied Materials & Interfaces, 2021. 10
-
A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis. Benchchem. 3
-
Colorful Pigments for Hair Dyeing Based on Enzymatic Oxidation of Tyrosine Derivatives. ACS Applied Materials & Interfaces, 2021. 11
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. 4
-
Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed. Free Radical Biology and Medicine, 2021. 12
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. 5
-
Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 2005. 6
-
Tyrosine oxidation pathways. ResearchGate, 2022. 13
-
Study on the racemization of L-tyrosine. ResearchGate, 2011. 7
-
The Hydrolysis of Esters. Chemistry LibreTexts, 2023. 2
-
Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications, 2007. 14
-
Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen, 2003. 8
-
L-Tyrosine ethyl ester. CymitQuimica. 1
References
- 1. CAS 949-67-7: L-Tyrosine ethyl ester | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Colorful Pigments for Hair Dyeing Based on Enzymatic Oxidation of Tyrosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
Troubleshooting guide for "Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate" in solid-phase peptide synthesis
Technical Support Center: L-Tyrosine in Solid-Phase Peptide Synthesis
Introduction: Navigating the Nuances of Tyrosine Incorporation in SPPS
Welcome to the technical support guide for troubleshooting issues related to Tyrosine residues in solid-phase peptide synthesis (SPPS). Tyrosine (Tyr), an aromatic amino acid, is a frequent component of synthetic peptides and plays a crucial role in the structure and function of many biologically active molecules. However, its unique phenolic side chain presents specific challenges during synthesis. This guide is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered by researchers, from coupling inefficiencies to post-cleavage purification hurdles. We will delve into the chemical principles behind these issues and provide field-proven protocols to ensure the successful synthesis of your Tyrosine-containing peptides.
A critical preliminary point addresses the starting material itself. The title compound, "Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate" or L-Tyrosine ethyl ester, is not a standard building block for SPPS elongation. The esterification of the C-terminal carboxyl group prevents its activation, which is necessary for forming a peptide bond with the N-terminal amine of the growing peptide chain. This guide will clarify this common point of confusion and proceed to address the broader, more pertinent challenges of working with correctly protected Tyrosine derivatives in SPPS.
FAQ 1: Can I use L-Tyrosine ethyl ester directly for peptide chain elongation in SPPS?
Short Answer: No, this is chemically incompatible with standard SPPS procedures.
Detailed Explanation: In solid-phase peptide synthesis, the fundamental reaction is the formation of an amide (peptide) bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming amino acid. L-Tyrosine ethyl ester has its carboxyl group blocked as an ethyl ester. This functional group cannot be activated by standard coupling reagents (e.g., carbodiimides like DIC or onium salts like HATU/HBTU) to react with the resin-bound amine.
The correct building blocks for incorporating Tyrosine are N-α-protected and side-chain-protected derivatives, such as:
-
Fmoc-SPPS: Fmoc-Tyr(tBu)-OH (9-fluorenylmethoxycarbonyl-L-tyrosine(tert-butyl))
-
Boc-SPPS: Boc-Tyr(Bzl)-OH (tert-butyloxycarbonyl-L-tyrosine(benzyl))
The N-α-protection (Fmoc or Boc) prevents polymerization, while the side-chain protection (tBu or Bzl) prevents unwanted side reactions at the phenolic hydroxyl group.[1][2][3] The free carboxylic acid (-OH) is essential for the coupling reaction to proceed.
Caption: Correct vs. Incorrect Reagents in SPPS Coupling.
FAQ 2: My analysis shows incomplete coupling for a Tyrosine residue. How can I improve the efficiency?
Detailed Explanation: Low coupling efficiency for Tyrosine can stem from several factors, including steric hindrance from its bulky side chain and the potential for the growing peptide to aggregate on the resin, blocking reactive sites.[4][5] Arginine coupling onto a Tyrosine can be particularly challenging.[4]
Troubleshooting Strategies:
-
Employ a Stronger Activation Method: Standard DIC/Oxyma may be insufficient. Switching to a more potent uronium/aminium or phosphonium-based reagent can significantly improve outcomes.
-
Perform a Double Coupling: After the initial coupling reaction, filter the reagents, wash the resin, and repeat the coupling step with a fresh solution of the amino acid and coupling reagents. This is a highly effective strategy for difficult residues.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., from 0.2 M to 0.5 M) can drive the reaction to completion, especially for longer peptides.[4]
-
Incorporate Microwave Heating: Microwave-assisted SPPS can accelerate coupling reactions and help overcome aggregation-related difficulties by increasing peptide chain mobility. Standard protocols often use temperatures between 75°C and 90°C.[6][7][8]
-
Solvent Selection: While DMF is standard, alternative solvents like N-butylpyrrolidinone (NBP) have shown excellent performance, sometimes superior to DMF, in dissolving reagents and swelling the resin, which can enhance coupling efficiency.[9]
Table 1: Comparison of Common Coupling Reagents for SPPS
| Reagent Acronym | Chemical Name | Class | Recommended Use |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Carbodiimide | Standard, cost-effective choice for routine couplings. Low risk of racemization. |
| HBTU | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Aminium | Strong activator, good for moderately difficult couplings. Generates basic byproducts. |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium | Highly potent activator, excellent for sterically hindered amino acids and difficult sequences.[10] |
| PyBOP | (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium | Very effective and rapid coupling. Byproducts are less hazardous than older BOP reagents.[11] |
FAQ 3: I'm observing unexpected peaks in my mass spectrometry results. What side reactions involve the Tyrosine side chain?
Detailed Explanation: The phenolic hydroxyl group of Tyrosine is nucleophilic and can participate in undesirable side reactions if left unprotected.[3][12] Even with protection, side reactions can occur, primarily during the final cleavage step.
Common Side Reactions:
-
O-Acylation: If the side chain is unprotected, the hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid. This results in the formation of a branched peptide, where the peptide chain grows from both the N-terminus and the Tyrosine side chain. This is a major reason why side-chain protection is considered mandatory for Tyrosine.[3][13]
-
Modification During Cleavage: The final step in SPPS involves treating the resin with a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the support and remove side-chain protecting groups. During this process, protective groups (especially the tert-butyl group from Tyr(tBu)) are released as reactive carbocations (t-butyl cation). These electrophilic species can re-attach to electron-rich residues like Tyrosine, resulting in alkylated side products.
Caption: Competing reaction pathways for an activated amino acid.
Prevention and Mitigation:
-
Always Use Side-Chain Protection: For Fmoc-SPPS, Fmoc-Tyr(tBu)-OH is the gold standard. The tert-butyl ether is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA.[1][3]
-
Use Scavengers During Cleavage: To prevent re-attachment of carbocations, the cleavage cocktail must include "scavengers." These are nucleophilic agents that trap the reactive cations. A common and effective non-odorous cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . TIS is a highly efficient scavenger for tert-butyl cations.
FAQ 4: My final peptide is insoluble after cleavage and precipitation. What should I do?
Detailed Explanation: Peptide insolubility is a common and frustrating problem. Tyrosine, being a relatively hydrophobic residue, can contribute to aggregation and poor solubility, especially in longer sequences or those with multiple hydrophobic amino acids.[14]
Potential Causes and Solutions:
-
Incomplete Deprotection: A common culprit is the incomplete removal of the side-chain protecting group (e.g., the tert-butyl group). The resulting peptide is more hydrophobic than the fully deprotected version and can be extremely difficult to dissolve.
-
Solution: Perform a small-scale "test cleavage" on a few milligrams of resin. Analyze the product by mass spectrometry to ensure the complete removal of all protecting groups. If deprotection is incomplete, extend the cleavage time (e.g., from 2 hours to 4-6 hours) or repeat the cleavage with a fresh cocktail.
-
-
Peptide Aggregation: The peptide may be correctly synthesized but prone to forming intractable aggregates upon precipitation and drying.
-
Solution: Avoid completely drying the peptide pellet after ether precipitation. It is often easier to dissolve a slightly damp pellet. Try a range of solvents to dissolve the crude product.
-
Protocol: Solubilizing Difficult Peptides
-
Start with Standard Solvents: Begin with 0.1% TFA in water or a mixture of acetonitrile/water. Use sonication to aid dissolution.
-
Introduce Acetic Acid: If the peptide remains insoluble, try dissolving it in aqueous acetic acid solutions (e.g., 10-50% acetic acid). 50% acetic acid is a very effective solvent for many difficult peptides.[14]
-
Use Chaotropic Agents or Organic Solvents: For highly intractable peptides, consider solvents like hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (DMSO).[15] These can be used neat or as co-solvents. Be aware that these solvents must be removed before lyophilization if possible.
-
Adjust pH: The solubility of peptides is often pH-dependent.[16] Attempting to dissolve the peptide in a basic buffer (e.g., ammonium bicarbonate) may be effective if the peptide has a net acidic charge.
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
| Cocktail Composition (v/v/v) | Key Scavenger(s) | Primary Application |
| TFA / TIS / H₂O (95:2.5:2.5) | TIS, Water | General purpose, excellent for most sequences, including those with Tyr, Ser, Thr. TIS is a potent cation scavenger. |
| TFA / EDT / TIS / H₂O (92.5:2.5:2.5:2.5) | EDT, TIS | For peptides containing Cysteine (Cys) to prevent oxidation and side reactions. |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Multiple | A "classic" strong cocktail for complex peptides, especially those containing multiple Arg(Pmc/Pbf) residues. |
FAQ 5: How do I analytically verify the integrity of the Tyrosine residue in my final peptide?
Detailed Explanation: Proper analytical characterization is essential to confirm the success of your synthesis. A combination of HPLC and mass spectrometry is typically required.
Analytical Methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purity Assessment: RP-HPLC is the primary method for assessing the purity of the crude peptide. Side products, such as deletion sequences or those with incomplete deprotection, will typically appear as separate peaks, often eluting close to the main product peak.
-
Wavelength Monitoring: Monitor the elution at both 220 nm (for the peptide backbone) and 280 nm. The absorbance at 280 nm is characteristic of aromatic residues (Trp, Tyr), providing a specific way to track your Tyrosine-containing peptide.[1]
-
-
Mass Spectrometry (MS):
-
Identity Confirmation: MS (typically ESI or MALDI-TOF) is used to confirm that the main HPLC peak corresponds to the desired product by matching the observed mass to the calculated theoretical mass.
-
Troubleshooting Side Products: MS is invaluable for identifying side products. Look for masses corresponding to:
-
Incomplete Deprotection: [M+56]+ for a residual tert-butyl group.
-
Alkylation: [M+56]+ for tert-butylation of the Tyr ring.
-
O-Acylation: The mass will correspond to the desired peptide plus the mass of the acylating amino acid residue.
-
-
References
-
Benchchem. (2025). A Comparative Guide to the Stability of Protected Tyrosines in Peptide Synthesis. 1
-
BenchChem Technical Support Team. (2025). A Comparative Guide to the Stability of Protected Tyrosines in Peptide Synthesis. Benchchem. 1
-
Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. 2
-
NINGBO INNO PHARMCHEM CO.,LTD. Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
-
Google Patents. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis. 12
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. 11
-
ResearchGate. Insoluble peptide after deprotection and cleavage?. 14
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
-
Slideshare. Spps and side reactions in peptide synthesis. 13
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. 4
-
ResearchGate. Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?. 5
-
Lund University Publications. Greening peptide chemistry by using NBP as solvent for SPPS. 9
-
Reddit. Solid Phase Peptide Synthesis Help. 10
-
NIH. Total wash elimination for solid phase peptide synthesis. 6
-
Chemistry Stack Exchange. The Solubility of Tyrosine. 16
-
Sigma-Aldrich. L-Tyrosine in Cell Culture. 15
-
Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. 7
-
Frontiers in Chemistry. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity. 8
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejbiotechnology.info [ejbiotechnology.info]
- 8. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]
- 13. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
Welcome to the technical support guide for the purification of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as L-Tyrosine ethyl ester. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers and drug development professionals in obtaining this crucial intermediate in high purity.
Section 1: Understanding the Challenge - Common Impurities
Before troubleshooting purification, it's critical to understand the likely impurities you are dealing with. The most common synthesis route, the Fischer-Speier esterification of L-Tyrosine with ethanol and an acid catalyst, is an equilibrium-driven process that can generate several key impurities.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: My TLC/LC-MS shows multiple spots/peaks after synthesis. What are they likely to be?
A1: Your crude product likely contains a mixture of the following:
-
Unreacted L-Tyrosine: Due to the equilibrium nature of Fischer esterification, incomplete conversion is common.[2] L-Tyrosine is significantly more polar than its ethyl ester, appearing at the baseline on silica TLC plates.
-
Diketopiperazine (DKP): Amino acid esters are prone to intermolecular condensation to form a stable six-membered cyclic dipeptide, 3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione.[5][6][7][8] This is a common and often troublesome side product.
-
Linear Dipeptide: Some intermolecular amide bond formation can occur, leading to H-Tyr(OEt)-Tyr-OH or similar small peptides.
-
Hydrolyzed Product: If excess water is present during workup or storage, the ester can hydrolyze back to L-Tyrosine.
Q2: My crude product is a sticky oil or gum instead of a solid. What does this indicate?
A2: This is a common issue and usually points to a high concentration of impurities that inhibit crystallization. Unreacted starting material and dipeptides can act as "crystallization inhibitors." The presence of residual solvent or water can also lead to oiling out. A primary purification step to remove the most polar or nonpolar impurities is necessary before attempting crystallization.
Section 2: Strategic Purification Workflow
A multi-step approach is often the most effective strategy. The optimal workflow depends on the scale of your reaction and the primary impurities present. The following diagram outlines a logical decision-making process for purification.
Caption: A typical purification workflow for crude L-Tyrosine ethyl ester.
Section 3: Troubleshooting Guides & Detailed Protocols
This section provides step-by-step protocols for the most effective purification techniques.
Guide 1: Acid-Base Extraction to Remove Unreacted L-Tyrosine
Core Principle: This technique exploits the difference in acidity/basicity between the amphoteric L-Tyrosine and its ester. The free amino group of the ester allows it to be rendered soluble in an organic solvent at a basic pH, while the zwitterionic starting material remains in the aqueous phase.
Q: My crude product is contaminated with a significant amount of starting material. How do I remove it efficiently?
A: An acid-base liquid-liquid extraction is the most effective method.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). If your product is the hydrochloride salt, dissolve it in water first.
-
Basification & Extraction:
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). Add the basic solution portion-wise until the effervescence ceases and the aqueous layer has a pH of 8-9.
-
Causality: At pH 8-9, the ammonium group (-NH₃⁺) of the ester is deprotonated to the free amine (-NH₂), making the molecule significantly less polar and highly soluble in EtOAc. Unreacted L-Tyrosine, however, will remain as a water-soluble zwitterion or sodium salt.
-
Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Validation Check: Spot the concentrated organic extract on a TLC plate against the crude material. The baseline spot corresponding to L-Tyrosine should be absent or significantly diminished.
Guide 2: Recrystallization for High Purity
Core Principle: This method relies on the difference in solubility between the desired ester and remaining impurities (like DKP) in a chosen solvent system at different temperatures.
Q: After extraction, my product is still not pure enough, or it's an oil. How can I induce crystallization and improve purity?
A: Recrystallization is the ideal next step. The choice of solvent is critical.
| Solvent System | Suitability for L-Tyrosine Ethyl Ester | Rationale & Comments |
| Ethyl Acetate / Hexanes | Excellent | The ester dissolves in hot ethyl acetate, and crystallization is induced by the slow addition of hexanes (an anti-solvent). This is often the most reliable system. |
| Ethanol / Water | Good | Dissolve in a minimum amount of hot ethanol. Add water dropwise until turbidity persists, then reheat to clarify and cool slowly. Good for removing less polar impurities. |
| Isopropanol | Good | The ester has moderate solubility in hot isopropanol and lower solubility when cold.[9] |
| Water | Poor (for free base) | The free base ester has low water solubility. However, the hydrochloride salt can be recrystallized from water or ethanol/water mixtures.[10] |
-
Dissolution: Place the crude ester (from Protocol 1) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add n-hexanes dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in an ice bath for 30-60 minutes.
-
Expert Tip: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals sparingly with a small amount of cold hexanes or a cold mixture of ethyl acetate/hexanes to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to a constant weight. The expected melting point of the pure L-Tyrosine ethyl ester hydrochloride is ~165 °C.
Guide 3: Column Chromatography for Difficult Separations
Core Principle: When recrystallization fails, flash column chromatography provides superior separation based on the differential adsorption of compounds to a stationary phase (e.g., silica gel).[11][12][13]
Q: I have multiple impurities with similar polarities, and recrystallization isn't working. What should I do?
A: Flash column chromatography is the method of choice for challenging separations.
Caption: A schematic of a flash chromatography column setup.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give the product a retention factor (Rf) of ~0.3-0.4. A common starting point is a mixture of ethyl acetate and hexanes. For amino acid esters, adding 1-2% triethylamine (TEA) to the eluent can prevent streaking on the silica gel by neutralizing acidic sites.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system, collecting fractions. Monitor the elution process by TLC.
-
Fraction Pooling & Concentration: Combine the fractions that contain the pure product and concentrate them under reduced pressure to yield the purified ester.
References
- Goolcharran, C., & Borchardt, R. T. (2001). A review of the stability of 3,6-disubstituted-2,5-diketopiperazines in aqueous solutions. Journal of Pharmaceutical Sciences, 90(7), 805-816.
- Vertex AI Search. (n.d.). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH.
- Google Patents. (1964). Preparation of diketopiperazines. US3121717A.
- Vertex AI Search. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide.
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Diketopiperazines. Retrieved from [Link]
-
Abolghasem, B., et al. (2014). Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. Journal of Chromatographic Science, 53(6), 940-946. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Nuñez-Dallos, N., et al. (2012). l-Tyrosine isopropyl ester. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3138. Retrieved from [Link]
- Jones, R. J., & Rapoport, H. (1989). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 54(13), 3044-3051.
- Google Patents. (2022). Process for preparing N-acetyl-L-tyrosine. CN114716335A.
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids. BIOC*2580. Retrieved from [Link]
- Google Patents. (2021). Preparation method of L-tyrosine derivative. CN112920086A.
-
ResearchGate. (2012). (PDF) L -Tyrosine isopropyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- MDPI. (2013). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules, 18(1), 933-942.
-
Biology LibreTexts. (2021). 1.14: Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2024). N-(4-methoxybenzyl)-L-tyrosine ethyl ester: Synthesis, structural analysis, and reaction with formaldehyde. Retrieved from [Link]
-
Wang, Y., et al. (2020). A new method to recover L-tyrosine from E. coli fermentation broth. AMB Express, 10(1), 185. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
- ScienceDirect. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination. Journal of Molecular Liquids, 262, 28-36.
-
Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3121717A - Preparation of diketopiperazines - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. l-Tyrosine isopropyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Tyrosine ethyl ester hydrochloride, 99%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 13. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate (L-Tyrosine Ethyl Ester)
Welcome to the dedicated support center for Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, a key intermediate in advanced research and pharmaceutical development. This guide is designed for our scientific clientele to proactively address and resolve stability challenges encountered during the storage and handling of this compound. Our goal is to ensure the integrity of your experiments by maintaining the purity and stability of this critical reagent.
Introduction: Understanding the Molecule's Vulnerabilities
This compound, or L-Tyrosine ethyl ester, is a derivative of the amino acid L-tyrosine. Its chemical structure contains two primary points of vulnerability that are critical to understand for proper storage and handling:
-
The Phenolic Hydroxyl Group: The phenol ring is electron-rich and highly susceptible to oxidation. This process can be initiated by atmospheric oxygen, light, or trace metal ion contaminants. Oxidation is the primary cause of discoloration and the formation of complex impurities.
-
The Ethyl Ester Linkage: Like all esters, this functional group is prone to hydrolysis, a reaction where water cleaves the ester bond to revert the molecule to L-tyrosine and ethanol. This reaction is significantly accelerated by moisture and extremes in pH, particularly alkaline conditions.[1]
Understanding these inherent chemical liabilities is the foundation for effective troubleshooting and prevention of degradation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently observed stability issues in a practical question-and-answer format.
Issue 1: My sample of L-Tyrosine ethyl ester has changed color (e.g., turned yellow, pink, or brown).
Q1: What is causing the color change in my sample?
A1: A visual change from the expected white or off-white powder to a yellow, pink, or brown hue is a definitive indicator of oxidative degradation.[2] The phenolic ring of the tyrosine moiety is oxidized, leading to the formation of quinone-like structures. These intermediates are highly reactive and can polymerize to form colored melanin-like pigments, similar to the natural browning process in fruits.[3][4] This process is often initiated by exposure to air (oxygen) and can be accelerated by light and elevated temperatures.
Q2: Is the discolored material still usable?
A2: We strongly advise against using discolored material in sensitive applications. The presence of color signifies the formation of impurities which can have unpredictable effects on your experiments, including altered biological activity or interference with analytical measurements. The purity of the sample is compromised, and its effective concentration is lower than stated. For critical applications, the material should be discarded.
Q3: How can I prevent this discoloration during storage?
A3: Prevention is key and revolves around strictly controlling the compound's environment.
-
Oxygen Exclusion: After each use, purge the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative pressure.
-
Light Protection: Store the container in a dark place or use an amber vial to protect it from light, as UV radiation can catalyze the oxidation process.[5]
-
Temperature Control: Store the compound at the recommended low temperature (see Storage Conditions table below) to reduce the rate of chemical reactions.
Issue 2: I see a new, more polar spot on my TLC plate or an early-eluting peak in my HPLC analysis.
Q1: What is this new, more polar impurity?
A1: The most likely identity of a new, significantly more polar impurity is L-tyrosine . This is the product of ester hydrolysis, where moisture has cleaved the ethyl ester bond, revealing the free carboxylic acid. Carboxylic acids are substantially more polar than their corresponding esters, resulting in lower retention on reverse-phase HPLC columns (earlier elution) and lower Rf values on normal-phase TLC plates.
Q2: What conditions lead to hydrolysis?
A2: Hydrolysis is primarily caused by exposure to moisture. The rate is highly dependent on pH; it is significantly faster under neutral to alkaline conditions.[1][6] Storing the compound in a non-hermetically sealed container, in a humid environment, or dissolving it in un-dried solvents can introduce sufficient water to cause noticeable degradation over time.
Q3: How can I confirm the impurity is L-tyrosine and how do I avoid it?
A3: To confirm, you can run an HPLC or TLC analysis and co-spot/co-inject with a known standard of L-tyrosine. The impurity peak/spot should match the retention time/Rf of the standard. To prevent hydrolysis:
-
Ensure Dry Storage: Always store the solid compound in a desiccator over a strong desiccant (e.g., phosphorus pentoxide or fresh silica gel).
-
Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents.
-
Control pH: If preparing aqueous solutions, use a slightly acidic buffer (pH 4-6) to slow the rate of hydrolysis. Avoid alkaline buffers for storage.
Issue 3: I am observing multiple new peaks in my chromatogram after storing the compound in solution.
Q1: Why is my compound degrading so much faster in solution?
A1: Chemical reactions, including both oxidation and hydrolysis, occur much more rapidly in solution than in the solid state. Solvents facilitate molecular mobility, increasing the frequency of collisions between the compound and potential reactants like dissolved oxygen or water.
Q2: What are these multiple peaks likely to be?
A2: A complex impurity profile suggests that multiple degradation pathways are occurring simultaneously. You are likely observing a combination of:
-
L-Tyrosine: From hydrolysis.
-
Oxidized Monomers: Initial oxidation products of the phenol ring.
-
Dimeric Species: Formed when two radicals of the compound react.[7]
-
Strecker Aldehydes: Such as 4-hydroxyphenylacetaldehyde, resulting from oxidative degradation of the amino acid portion.[8][9]
Q3: What is the best practice for storing this compound in solution?
A3: Storing L-Tyrosine ethyl ester in solution is not recommended for long periods . For best results:
-
Prepare Fresh: Make solutions immediately before use.
-
Use Degassed Solvents: If possible, sparge solvents with an inert gas to remove dissolved oxygen.
-
Refrigerate or Freeze: For short-term storage (hours to a few days), store solutions at 2-8°C or frozen at -20°C.[10] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid L-Tyrosine ethyl ester? A: Based on the compound's sensitivities, we have established the following tiered storage recommendations for maximizing shelf-life.
| Storage Duration | Temperature | Atmosphere | Light/Moisture Protection |
| Long-Term (> 6 months) | -20°C | Inert Gas (Argon/Nitrogen) | Amber, tightly sealed vial inside a desiccator |
| Medium-Term (1-6 months) | 2-8°C | Inert Gas (Argon/Nitrogen) | Amber, tightly sealed vial inside a desiccator |
| Short-Term / In-Use | 2-8°C | Air (minimize headspace) | Tightly sealed container, protect from direct light |
Q: My compound arrived as the hydrochloride salt. Does this affect its stability? A: Yes, the hydrochloride salt is often more stable than the free base, particularly against hydrolysis. The acidic nature of the salt helps to protect the ester linkage. However, it is still susceptible to oxidation and is hygroscopic. The same precautions regarding moisture, light, and oxygen exposure should be applied.
Q: Can I use antioxidants to stabilize my solutions? A: In some applications, adding an antioxidant can be beneficial. Ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) are common choices for protecting phenolic compounds from oxidation.[5][11] However, you must first validate that the chosen antioxidant does not interfere with your specific downstream application or analytical method.
Visualizing Degradation Pathways
To better understand the chemical transformations your material may undergo, the following diagrams illustrate the primary degradation pathways.
Caption: Ester hydrolysis of L-Tyrosine Ethyl Ester.
Caption: Primary oxidation pathways for L-Tyrosine Ethyl Ester.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method to assess the purity of your L-Tyrosine ethyl ester sample and detect the primary hydrolysis degradant, L-Tyrosine.
Workflow Diagram:
Caption: Workflow for HPLC purity assessment.
Methodology:
-
Materials:
-
L-Tyrosine ethyl ester (sample)
-
L-Tyrosine ethyl ester reference standard
-
L-Tyrosine reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Filter and degas both mobile phases before use.
-
-
Standard & Sample Preparation:
-
Standards: Prepare individual stock solutions of L-Tyrosine ethyl ester and L-Tyrosine standards in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.
-
Sample: Accurately weigh and dissolve the L-Tyrosine ethyl ester sample to be tested in the same diluent to achieve a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm or 275 nm
-
Column Temperature: 30°C
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Note: This is a starting gradient and may require optimization for your specific system and column.
-
-
Analysis:
-
Inject the L-Tyrosine standard to determine its retention time (it will be the earlier eluting, more polar compound).
-
Inject the L-Tyrosine ethyl ester standard to determine its retention time.
-
Inject the sample solution.
-
Calculate the purity by the peak area percentage method. Identify the L-Tyrosine peak in the sample chromatogram by comparing retention times.
-
References
-
Alkyl N-Benzylthiocarbamates, the First Copper(II) Ion-Chelating Tyrosinase Inhibitors with a Thiocarbamate Group and ROS-Scavenging Activity, Exhibit Different Inhibitory Activities Depending on the Origin of Tyrosinase. MDPI. Available at: [Link]
-
Tyrosine. Wikipedia. Available at: [Link]
-
Chemistry of ascorbic acid. Wikipedia. Available at: [Link]
-
Adamiec, J., Cejpek, K., Rössner, J., & Velíšek, J. (2001). Novel Strecker Degradation Products of Tyrosine and Dihydroxyphenylalanine. Czech Journal of Food Sciences, 19(1), 13-18. Available at: [Link]
-
Typical of kinetic curves for the hydrolysis of N-acetyl-L-tyrosine ethyl ester catalyzed by bovine pancreatic α-chymotrypsin. ResearchGate. Available at: [Link]
-
Tyrosine-derived stimuli responsive, fluorescent amino acids. National Institutes of Health (NIH). Available at: [Link]
-
Hay, R. W., & Porter, L. J. (1967). The basic hydrolysis of amino acid esters. Journal of the Chemical Society B: Physical Organic, 1261-1264. Available at: [Link]
-
Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed. PubMed. Available at: [Link]
-
Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. National Institutes of Health (NIH). Available at: [Link]
-
HPLC analysis of products of L-tyrosine [18F]fluoroethylation in DMSO/o-DCB. ResearchGate. Available at: [Link]
-
Novel Strecker degradation products of tyrosine and dihydroxyphenylalanine. Semantic Scholar. Available at: [Link]
-
HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Charles University. Available at: [Link]
-
Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). PubMed. Available at: [Link]
-
Mechanisms of color formation in drug substance and mitigation strategies for the manufacture and storage of therapeutic proteins produced using mammalian cell culture. ResearchGate. Available at: [Link]
- Discoloration prevention of phenolic antioxidants. Google Patents.
-
Mechanistic aspects of oxidation on L-tyrosine by diperiodatocuprate(III) complex in alkali media: A kinetic model. ResearchGate. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
L-tyrosine degradation I. PubChem. Available at: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health (NIH). Available at: [Link]
-
Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)). PubMed. Available at: [Link]
-
How should I store peptides? AAPPTEC. Available at: [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. ResearchGate. Available at: [Link]
-
THE ALPHA-CHYMOTRYPSIN-CATALYZED HYDROLYSIS AND HYDROXYLAMINOLYSIS OF N-ACETYL-L-TYROSINE ETHYL ESTER. ResearchGate. Available at: [Link]
-
Transition Metal Ion Promoted Hydrolyses of Amino Acid Esters. ACS Publications. Available at: [Link]
-
HPLC Methods for analysis of Tyrosine. HELIX Chromatography. Available at: [Link]
-
L -Tyrosine isopropyl ester. ResearchGate. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Purification and characterization of benzoyl-L-tyrosine ethyl ester hydrolase from the yolk sac membrane of chicken egg. PubMed. Available at: [Link]
-
Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Available at: [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. Available at: [Link]
-
Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. MDPI. Available at: [Link]
-
Kinetics of hydrolysis of coordinated a-amino acid esters in aqueous solution. ResearchGate. Available at: [Link]
-
Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate. Available at: [Link]
-
Kinetics and mechanism of oxidation of L-Tyrosine by hexachloroiri-date(IV) in perchloric acid medium. ResearchGate. Available at: [Link]
-
Colorful Pigments for Hair Dyeing Based on Enzymatic Oxidation of Tyrosine Derivatives. ACS Publications. Available at: [Link]
-
K1 Kinetics of Ester Hydrolysis. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Colorful Pigments for Hair Dyeing Based on Enzymatic Oxidation of Tyrosine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 9. researchgate.net [researchgate.net]
- 10. Redox Properties of Tyrosine and Related Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide: HPLC vs. TLC for Purity Analysis of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective therapeutics. This guide provides an in-depth comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity analysis of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, a key amino acid ester. Our focus will be on providing not just the "how," but the critical "why" behind methodological choices, grounded in scientific principles and practical expertise.
Unveiling the Contenders: A Tale of Two Chromatographies
At their core, both HPLC and TLC are powerful separation techniques that rely on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1] However, the sophistication, performance, and applications of these two methods diverge significantly.
High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile analytical technique that utilizes high pressure to force a liquid mobile phase through a column packed with a stationary phase.[2] This high pressure allows for the use of very small particle sizes in the stationary phase, leading to a dramatic increase in resolution and speed compared to traditional column chromatography.[3] HPLC is the workhorse of the pharmaceutical industry for quantitative analysis, offering high precision, accuracy, and the ability to automate for high-throughput screening.[4][5]
Thin-Layer Chromatography (TLC) , in contrast, is a simpler, more cost-effective technique where the stationary phase is a thin layer of adsorbent material coated on a plate of glass, plastic, or aluminum.[6] The mobile phase moves up the plate via capillary action, separating the components of a mixture based on their differential affinity for the stationary and mobile phases.[7] While traditionally a qualitative tool, advancements in densitometry have enabled quantitative analysis with High-Performance Thin-Layer Chromatography (HPTLC).[8]
The Analytical Gauntlet: Purity Profiling of this compound
To provide a practical comparison, we will outline detailed experimental protocols for the purity analysis of this compound using both HPLC and TLC. The choice of parameters is dictated by the physicochemical properties of the analyte—a polar amino acid ester.
High-Performance Liquid Chromatography (HPLC) Protocol
The inherent polarity of this compound presents a challenge for traditional reversed-phase HPLC, where polar compounds can have poor retention. To address this, a reversed-phase method with a polar-modified stationary phase is often employed. For enhanced sensitivity, especially for detecting trace impurities, pre-column derivatization with a UV-active or fluorescent tag is a common strategy for amino acids and their esters which may lack a strong chromophore.[9]
Experimental Workflow: HPLC Analysis
Caption: HPLC analytical workflow from sample preparation to final report generation.
Step-by-Step HPLC Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Prepare a standard solution of the main compound and any known potential impurities at a concentration relevant for quantification (e.g., 0.1% of the main analyte concentration).
-
-
Pre-column Derivatization (Optional but Recommended for High Sensitivity):
-
To a defined volume of the sample and standard solutions, add a solution of o-phthaldialdehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to derivatize the primary amine group. This enhances UV absorbance and allows for fluorescence detection, significantly lowering detection limits.[6]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column with polar end-capping or a polar-embedded phase (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended to improve retention of the polar analyte.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 70%) over 20-30 minutes to elute both the polar main compound and potentially less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 337 nm for OPA derivatives) or fluorescence detection for even greater sensitivity. For the underivatized compound, detection at a lower wavelength like 220 nm can be used.[10]
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurities in the chromatogram.
-
Calculate the percentage of each impurity relative to the main peak area. According to ICH Q3A/B guidelines, impurities present at a level of 0.05% or higher should be reported, and those at 0.10% or higher may require identification and qualification.
-
Thin-Layer Chromatography (TLC) Protocol
TLC offers a rapid and cost-effective method for a qualitative or semi-quantitative assessment of purity. For amino acids and their esters, a normal-phase separation on silica gel is common, and visualization is typically achieved by staining with ninhydrin.
Experimental Workflow: TLC Analysis
Caption: TLC analytical workflow from sample preparation to visualization and analysis.
Step-by-Step TLC Methodology:
-
Sample and Standard Preparation:
-
Dissolve the this compound sample and a reference standard in a volatile solvent like methanol to a concentration of approximately 1-2 mg/mL.
-
-
TLC Plate and Mobile Phase:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A common solvent system for amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 v/v/v ratio).[11] The polarity of the mobile phase can be adjusted to optimize the separation.
-
-
Chromatographic Development:
-
Using a capillary tube, spot a small amount of the sample and standard solutions onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front.
-
-
Visualization and Analysis:
-
Dry the plate thoroughly.
-
Spray the plate with a ninhydrin solution (e.g., 0.2% in ethanol) and heat it gently (e.g., at 100-110 °C for 5-10 minutes). Amino acids and their esters will appear as colored spots (typically purple or pink).[11]
-
Calculate the Retardation factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Compare the Rf value and color of any impurity spots in the sample lane to the standard. For quantitative analysis (HPTLC), a densitometer is used to measure the intensity of the spots.[12]
-
Head-to-Head Comparison: Performance Metrics
The choice between HPLC and TLC often comes down to the specific analytical requirements of the task at hand. Below is a summary of key performance metrics for each technique in the context of purity analysis for this compound.
| Feature | HPLC | TLC/HPTLC |
| Resolution | Very High | Moderate to High (HPTLC) |
| Sensitivity (LOD/LOQ) | Low ng to pg range (with fluorescence detection) | Low to mid ng range (HPTLC)[12] |
| Quantitation | Highly Accurate and Precise | Good (HPTLC), Semi-quantitative (TLC) |
| Speed | 15-45 minutes per sample | High throughput (multiple samples per plate) |
| Cost | High (instrumentation and consumables) | Low |
| Automation | Fully automatable | Semi-automatable (HPTLC) |
| Ease of Use | Requires skilled operator | Relatively simple |
The Deciding Factor: A Logic-Driven Approach
The selection of the most appropriate technique is not a matter of one being universally "better" than the other, but rather which is "fitter for purpose." The following decision-making framework can guide researchers in their choice.
Caption: Decision tree for selecting between HPLC and TLC for purity analysis.
Conclusion: A Symbiotic Relationship in the Analytical Laboratory
In the rigorous landscape of pharmaceutical development, both HPLC and TLC have their indispensable roles. For the definitive, high-precision quantitative purity determination of this compound, as required for regulatory submissions and quality control, HPLC is the unequivocal gold standard . Its superior resolution, sensitivity, and quantitative accuracy provide the robust data necessary to ensure product safety and efficacy.
However, TLC remains a valuable and complementary tool . Its low cost, speed, and simplicity make it ideal for rapid in-process checks, reaction monitoring, and preliminary purity assessments. In a well-equipped laboratory, these two techniques do not compete but rather coexist, each leveraged for its unique strengths to create an efficient and comprehensive analytical workflow.
References
- Development and Validation of a HPTLC Method for Simultaneous Estimation of L-Glutamic Acid and γ-Aminobutyric Acid in Mice Brain. Pharmacognosy Research.
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.
- A sensitive and economical method for simultaneous determination of D/L- amino acids profile in foods by HPLC-UV: Application in fermented and unfermented foods discrimin
- HPLC Methods for analysis of Tyrosine.
- New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy Online.
- Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor.
- Chrom
- Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state.
- Simultaneous Quantification of Citicoline and Tyrosine by Green HPTLC-Densitometry: Application to Pharmaceutical Formulations and Biological Fluids.
- Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. Food Chemistry.
- Validation of Amino Acid Analysis Methods. Methods in Molecular Biology.
- Thin Layer Chromatography of Amino Acids.
- Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques.
- Quantitative Thin-Layer Chromatography.
- Thin Layer Chrom
Sources
- 1. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crsubscription.com [crsubscription.com]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a HPTLC Method for Simultaneous Estimation of L-Glutamic Acid and γ-Aminobutyric Acid in Mice Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Technical Guide: Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate vs. N-acetyl-L-tyrosine ethyl ester
Introduction
Within the vast landscape of amino acid derivatives, L-tyrosine serves as a foundational scaffold for a multitude of compounds with diverse applications in peptide synthesis, biochemical research, and pharmacology. This guide provides an in-depth comparative analysis of two common ethyl ester derivatives of L-tyrosine: Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate (commonly known as L-tyrosine ethyl ester) and N-acetyl-L-tyrosine ethyl ester (ATEE).
While both molecules share the L-tyrosine backbone and a C-terminal ethyl ester, a single modification at the N-terminus—a free amine versus an acetyl group—radically alters their chemical personality and dictates their utility. This analysis will dissect their structural and physicochemical differences to explain the causality behind their distinct performance in key applications. For researchers, scientists, and drug development professionals, understanding these nuances is critical for selecting the appropriate derivative, optimizing experimental design, and interpreting results with precision.
Part 1: Molecular Profile and Physicochemical Properties
A molecule's function is inextricably linked to its structure and resulting physical properties. The comparison begins with a foundational look at the molecular architecture and key physicochemical data of these two derivatives.
Chemical Structure Analysis
The fundamental difference lies in the protection state of the alpha-amino group. L-tyrosine ethyl ester possesses a free, nucleophilic amino group, making it a reactive building block. In contrast, ATEE's amino group is rendered non-nucleophilic through acetylation, transforming it into a stable amide.
Caption: Chemical structures of L-Tyrosine Ethyl Ester and ATEE.
Comparative Physicochemical Data
The following table summarizes the key quantitative properties of each compound, providing a clear at-a-glance comparison.
| Property | This compound | N-acetyl-L-tyrosine ethyl ester | Rationale for Difference |
| Synonyms | L-Tyrosine ethyl ester, Ethyl tyrosinate[1] | ATEE, Ethyl N-acetyl-L-tyrosinate[2][3] | Reflects the presence or absence of the N-acetyl group. |
| Molecular Formula | C₁₁H₁₅NO₃[1] | C₁₃H₁₇NO₄[3] | Addition of an acetyl group (C₂H₂O). |
| Molecular Weight | 209.24 g/mol [1] | 251.28 g/mol [3][4] | The mass of the added acetyl group. |
| CAS Number | 34081-17-9[1] | 840-97-1[4] | Unique identifiers for distinct chemical substances. |
| Melting Point | Varies (often used as HCl salt) | 78-81 °C[4] | The N-acetyl group influences crystal lattice interactions. |
| Water Solubility | Low at neutral pH (similar to L-tyrosine) | 3.48 g/L (28 °C)[4] | The acetyl group disrupts the zwitterionic character and increases polarity, enhancing water solubility.[5][6] |
In-Depth Analysis of Properties
-
Solubility: The poor water solubility of L-tyrosine at neutral pH (less than 0.5 g/L) is a significant challenge in bioprocessing and formulation.[7] While esterification to L-tyrosine ethyl ester enhances its solubility in organic solvents—a critical advantage for chemical synthesis—it does not resolve the aqueous solubility issue.[8] Conversely, the addition of the N-acetyl group in ATEE significantly improves its water solubility.[6][9] This increased solubility is a primary reason for its use in certain contexts, such as a substrate in aqueous enzymatic assays and its (often debated) inclusion in nutritional supplements.[4][5]
-
Chemical Reactivity & Stability: The free amino group of L-tyrosine ethyl ester is a primary determinant of its reactivity. It can readily participate in nucleophilic reactions, most notably the formation of peptide bonds. This reactivity also makes it susceptible to degradation pathways not available to ATEE. ATEE, with its stable amide linkage, is chemically more inert at the N-terminus. Its primary points of reactivity are the ester, which is susceptible to hydrolysis, and the phenolic side chain. This inherent stability makes ATEE a reliable substrate for specific enzymatic reactions where only ester cleavage is desired.[10]
Part 2: Comparative Analysis of Core Applications
The structural and physicochemical differences directly translate into distinct, non-interchangeable roles in scientific applications.
Application in Peptide Synthesis
This is the most significant point of divergence. L-tyrosine ethyl ester is a quintessential building block, whereas ATEE is unsuitable for chain elongation.
-
L-Tyrosine Ethyl Ester: In solid-phase or solution-phase peptide synthesis, protecting the carboxylic acid group is mandatory to prevent unwanted side reactions.[11] Esterification is a common C-terminal protection strategy. L-tyrosine ethyl ester serves this purpose perfectly, providing a stable C-terminus while leaving the N-terminus free and ready for coupling with the next amino acid in the sequence.[8][12]
Caption: Workflow for incorporating L-Tyrosine Ethyl Ester in peptide synthesis.
-
N-acetyl-L-tyrosine ethyl ester (ATEE): With its N-terminus already blocked by an acetyl group, ATEE cannot be used to extend a peptide chain. The amide bond of the acetyl group is not readily cleaved under standard peptide synthesis conditions. Therefore, its role in this field is negligible.
Performance as an Enzymatic Substrate
ATEE is a widely recognized and utilized compound in biochemistry, specifically for enzyme kinetics.
-
ATEE as a Chymotrypsin Substrate: ATEE is the standard substrate used in assays for the protease chymotrypsin.[2][4] Chymotrypsin specifically cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine. It also readily hydrolyzes the corresponding esters. The hydrolysis of ATEE's ethyl ester bond by chymotrypsin leads to the formation of N-acetyl-L-tyrosine and ethanol. This reaction can be monitored spectrophotometrically by measuring the decrease in absorbance at 237 nm.[4] Its high water solubility and chemical stability make it an ideal and reliable substrate for these self-validating assays.[10]
Efficacy as a Pro-drug for L-Tyrosine Delivery
The use of tyrosine derivatives to increase systemic levels of L-tyrosine is a key area in both nutritional science and pharmacology. Here, the evidence points towards a significant performance difference.
-
The Bioavailability Debate: ATEE is often marketed as a more bioavailable form of L-tyrosine, with the rationale being that its higher water solubility leads to better absorption.[13][14][15] However, this assumption is strongly challenged by scientific literature. For NALT (N-acetyl-L-tyrosine, the parent compound of ATEE) to be useful, the body must first deacetylate it to yield L-tyrosine. Research indicates this conversion process is highly inefficient in humans.[5][16]
-
Comparative Experimental Data: Studies have shown that oral L-tyrosine supplementation significantly increases plasma tyrosine levels, while NALT supplementation results in a minimal to non-existent increase.[9] A key comparative study in mice investigated the ability of different tyrosine prodrugs to increase brain tyrosine levels. The results demonstrated that N-acetyl-L-tyrosine was the least effective prodrug tested, while L-tyrosine methyl ester (a close analog of the ethyl ester) was as effective as L-tyrosine itself when administered orally. This suggests that simple ester derivatives are more efficiently hydrolyzed in the body to release free L-tyrosine than N-acetylated versions are deacetylated.
| Derivative | Efficacy in Raising Plasma/Brain Tyrosine Levels | Supporting Evidence |
| L-Tyrosine Ethyl Ester (analog) | Effective: Shown to be as powerful as L-tyrosine.[17] | Efficiently hydrolyzed by esterases in the body to release L-tyrosine. |
| N-acetyl-L-tyrosine ethyl ester | Ineffective: Poorly converted to L-tyrosine.[5][16] | Inefficient enzymatic deacetylation in the body leads to a large portion being excreted unchanged.[9] |
Part 3: Experimental Protocols
To provide actionable context, this section details standardized methodologies for the synthesis of one compound and the application of the other.
Protocol: Fischer Esterification of L-Tyrosine
This protocol describes the synthesis of L-tyrosine ethyl ester hydrochloride, a common and stable form of the compound.[8]
Objective: To synthesize this compound hydrochloride.
Materials:
-
L-Tyrosine
-
Absolute Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Suspend L-Tyrosine (1 equivalent) in absolute ethanol (approx. 5-10 mL per gram of tyrosine) in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the suspension.
-
Causality Note: The acid acts as a catalyst for the esterification reaction between the carboxylic acid of tyrosine and ethanol. Using SOCl₂ is often preferred as it reacts with ethanol to form HCl in situ and the byproducts (SO₂ and HCl) are gaseous.
-
-
Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the L-tyrosine ethyl ester hydrochloride salt.
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol: Enzymatic Assay of Chymotrypsin using ATEE
This protocol outlines a standard kinetic assay to measure chymotrypsin activity.[4]
Objective: To determine the enzymatic activity of a chymotrypsin solution.
Materials:
-
α-Chymotrypsin solution
-
N-acetyl-L-tyrosine ethyl ester (ATEE) stock solution (e.g., 20 mM in ethanol)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 20 mM)
-
Causality Note: Calcium ions are known to stabilize the chymotrypsin enzyme, ensuring consistent activity throughout the assay.
-
-
UV-Vis Spectrophotometer with temperature control (set to 25°C)
-
Quartz cuvettes
Procedure:
-
Reagent Preparation: Prepare a working solution of ATEE by diluting the stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 1 mM).
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 237 nm and equilibrate the cuvette holder to 25°C.
-
Assay Mixture: In a 1 mL cuvette, add the appropriate volume of Tris-HCl buffer and the ATEE working solution. Mix gently by pipetting.
-
Baseline Reading: Place the cuvette in the spectrophotometer and record the initial absorbance (A_initial). This should be stable.
-
Initiate Reaction: Add a small, known volume of the chymotrypsin solution to the cuvette. Quickly mix by inverting the cuvette (with parafilm) or by gentle pipetting.
-
Kinetic Measurement: Immediately start recording the absorbance at 237 nm every 10-15 seconds for 3-5 minutes. The absorbance should decrease over time as the ester bond is hydrolyzed.
-
Data Analysis: Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity (v₀). Calculate the change in absorbance per minute (ΔA/min) from the slope of this linear region. Enzyme activity can then be calculated using the molar extinction coefficient for the hydrolysis of ATEE.
Conclusion: A Senior Application Scientist's Perspective
The comparative analysis of this compound and N-acetyl-L-tyrosine ethyl ester reveals two molecules with divergent scientific destinies, despite their common origin. They are not interchangeable, and the selection must be dictated by the specific application.
-
This compound (L-Tyrosine Ethyl Ester) is the definitive choice for chemical and peptide synthesis . Its protected C-terminus and reactive N-terminus make it an ideal and essential building block for constructing complex peptides and other organic molecules. Its utility as a pro-drug also shows promise, outperforming its N-acetylated counterpart in preclinical models.[17]
-
N-acetyl-L-tyrosine ethyl ester (ATEE) finds its primary and validated role as a specialized tool in biochemistry and enzymology . Its stability and water solubility make it the gold-standard substrate for chymotrypsin assays. However, its application as a nutritional supplement or pro-drug for L-tyrosine delivery is scientifically questionable. The available evidence indicates it is a poor precursor to systemic L-tyrosine, making L-tyrosine itself or its simple esters a more effective and economical choice for that purpose.[5][9][16]
For the discerning researcher, this guide underscores a critical principle: molecular modifications, even seemingly minor ones like N-acetylation, have profound functional consequences. A thorough understanding of these structure-activity relationships is paramount for advancing research and development.
References
-
Benchchem. N-Acetyl-L-tyrosine ethyl ester | 36546-50-6.
-
PubChem. This compound | C11H15NO3 | CID 61328.
-
ChemicalBook. N-ACETYL-L-TYROSINE ETHYL ESTER | 840-97-1.
-
MedChemExpress. N-Acetyl-L-tyrosine ethyl ester (ATEE) | Biochemical Assay Reagent.
-
Benchchem. This compound | 34081-17-9.
-
PubChem. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289.
-
Chongqing Chemdad Co., Ltd. N-ACETYL-L-TYROSINE ETHYL ESTER.
-
Matrix Fine Chemicals. This compound HYDROCHLORIDE | CAS 4089-07-0.
-
Cell Culture Dish. New Chemical Modification of L-Tyrosine and L-Cysteine Increase Solubility and Stability and Permit Single Feed Strategies.
-
The PricePlow Blog. L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines.
-
Source Naturals. N-Acetyl L-Tyrosine.
-
NutriKey. N-Acetyl L-Tyrosine, 60 tabs.
-
PR-Breaker. L-Tyrosine vs. N-Acetyl Tyrosine: Which One is Better for Performance & Focus?.
-
Patsnap Synapse. What is N-acetyl-L-tyrosine used for?.
-
Supplement Factory. N-Acetyl L-Tyrosine vs L-Tyrosine: What's the Difference?.
-
SuperSmart. N-Acetyl L-Tyrosine (NALT) Supplement To Boost Brain Health.
-
Topall, G., & Laborit, H. (1989). Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. Journal of Pharmacy and Pharmacology, 41(11), 789-791.
-
PR-Breaker. L-Tyrosine vs. N-Acetyl Tyrosine: Are Companies Using the Inferior Form?.
-
Evonik Industries. Enhancing the solubility of L-Tyrosine in cell culture media applications.
-
Vasanthakumar, G. R., et al. (2018). Chemical Methods for Peptide and Protein Production. Protein and Peptide Letters.
-
AAPPTec. Amino acid derivatives.
Sources
- 1. This compound | C11H15NO3 | CID 61328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ACETYL-L-TYROSINE ETHYL ESTER | 840-97-1 [chemicalbook.com]
- 3. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-ACETYL-L-TYROSINE ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines [blog.priceplow.com]
- 6. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]
- 7. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 8. This compound | 34081-17-9 | Benchchem [benchchem.com]
- 9. prbreaker.com [prbreaker.com]
- 10. N-Acetyl-L-tyrosine ethyl ester | 36546-50-6 | Benchchem [benchchem.com]
- 11. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. sourcenaturals.com [sourcenaturals.com]
- 14. nutrikey.net [nutrikey.net]
- 15. N-Acetyl L-Tyrosine (NALT) Supplement To Boost Brain Health [us.supersmart.com]
- 16. prbreaker.com [prbreaker.com]
- 17. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-Tyrosine Ethyl Ester with Protected Alternatives in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical decision that profoundly impacts process efficiency, scalability, final product purity, and overall cost-effectiveness. Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as L-Tyrosine ethyl ester, presents itself as a streamlined and economically viable intermediate for the incorporation of the tyrosine moiety in complex active pharmaceutical ingredients (APIs), particularly in peptide-based therapeutics.
This guide provides an in-depth validation of L-Tyrosine ethyl ester, comparing its performance with commonly used, protected tyrosine derivatives such as Fmoc-Tyr(tBu)-OH and Boc-Tyr(tBu)-OH. The narrative is grounded in established chemical principles and supported by experimental data to offer a comprehensive resource for researchers and process chemists.
The Strategic Advantage of L-Tyrosine Ethyl Ester
The primary rationale for employing L-Tyrosine ethyl ester lies in its simplicity and cost-effectiveness. By protecting the carboxylic acid group as an ethyl ester, it facilitates subsequent reactions at the amino terminus without the need for more complex and expensive protecting groups like Fmoc or Boc on the amine itself. This approach can be particularly advantageous in solution-phase peptide synthesis or when the N-terminus is the first to be modified in a synthetic route.
However, this simplicity necessitates a different strategic approach compared to the well-established Solid-Phase Peptide Synthesis (SPPS) methodologies that predominantly use Fmoc or Boc-protected amino acids. The free amino group of L-Tyrosine ethyl ester requires careful consideration of coupling conditions to prevent side reactions and ensure high yields.
Comparative Analysis: L-Tyrosine Ethyl Ester vs. Protected Alternatives
The choice between L-Tyrosine ethyl ester and its protected counterparts often boils down to a trade-off between raw material cost, process complexity, and the specific requirements of the synthetic route.
| Parameter | This compound | Fmoc-Tyr(tBu)-OH | Boc-Tyr(tBu)-OH |
| Protection Strategy | Carboxyl group protected as an ethyl ester; free amine. | N-α-Fmoc (base-labile) and side-chain t-Butyl (acid-labile) protection. | N-α-Boc (acid-labile) and side-chain t-Butyl (acid-labile) protection. |
| Primary Application | Solution-phase synthesis; specific solid-phase applications. | Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. | Solid-Phase Peptide Synthesis (SPPS) using the Boc/tBu strategy. |
| Relative Cost | Low | High | Moderate to High |
| Synthesis Steps | Fewer steps for the raw material synthesis. | Multi-step synthesis for the protected amino acid. | Multi-step synthesis for the protected amino acid. |
| Coupling Efficiency | Highly dependent on the coupling reagents and conditions to avoid N-acylation side reactions. | Generally high and well-optimized for automated SPPS. | Generally high and well-optimized for automated SPPS. |
| Potential Side Reactions | Di-acylation, uncontrolled polymerization if not handled correctly. | Diketopiperazine formation (sequence-dependent). | t-Butylation of sensitive residues during final cleavage. |
| Process Safety | Standard organic synthesis hazards. | Piperidine (base for Fmoc removal) is a regulated chemical. | Requires handling of strong acids (TFA) for deprotection and potentially hazardous HF for cleavage. |
Note: The data presented in this table is a synthesis of information from various sources and represents typical outcomes. Actual results may vary depending on the specific reaction conditions and peptide sequence.
The primary advantage of Fmoc-Tyr(tBu)-OH and Boc-Tyr(tBu)-OH lies in their seamless integration into well-established and often automated SPPS workflows.[1] The orthogonal protection schemes allow for the sequential and controlled addition of amino acids with high efficiency and purity. However, the initial cost of these protected derivatives is significantly higher than that of L-Tyrosine ethyl ester.[2]
Experimental Validation and Protocols
A rigorous validation of any pharmaceutical intermediate is paramount to ensure the consistency and quality of the final API. This involves robust analytical methods for identity, purity, and assay.
Synthesis of this compound Hydrochloride
Two common and effective methods for the synthesis of L-Tyrosine ethyl ester are the Fischer esterification and the use of thionyl chloride.
Protocol 1: Synthesis via Thionyl Chloride
This method is often preferred for its high yield and relatively straightforward procedure.
-
Materials:
-
L-Tyrosine (1 equivalent)
-
Anhydrous Ethanol (sufficient to dissolve L-Tyrosine)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents)
-
Petroleum ether (for precipitation)
-
-
Procedure:
-
Suspend L-Tyrosine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.
-
Add petroleum ether to the concentrated residue to precipitate the L-Tyrosine ethyl ester hydrochloride as a white solid.[3]
-
Collect the solid by filtration, wash with petroleum ether, and dry under vacuum.
-
-
Expected Yield: Typically high, often exceeding 90%.[3]
Protocol 2: Fischer Esterification
This classic method utilizes an acid catalyst to drive the esterification reaction.
-
Materials:
-
L-Tyrosine (1 equivalent)
-
Anhydrous Ethanol (large excess, acts as solvent and reactant)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas (catalytic amount)
-
-
Procedure:
-
Suspend L-Tyrosine in a large excess of anhydrous ethanol.
-
Cool the mixture in an ice bath and slowly add the acid catalyst.
-
Heat the reaction mixture to reflux for several hours. The reaction is driven to completion by the large excess of ethanol.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in water and neutralize with a weak base (e.g., sodium bicarbonate) to precipitate the free ester. For the hydrochloride salt, the workup would involve precipitation from an appropriate solvent system.
-
-
Expected Yield: Generally good, but can be lower than the thionyl chloride method, often around 80%.[3]
Analytical Validation: HPLC-UV Method for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. A validated HPLC method ensures reliability and reproducibility of the results.
Method Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a gradient of 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm and 275 nm (the latter for the tyrosine chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Validation Parameters (according to ICH Q2(R1) Guidelines):
-
Specificity: Demonstrated by the absence of interfering peaks from potential impurities or degradation products at the retention time of the main peak.
-
Linearity: Assessed by analyzing a series of solutions of known concentrations (typically 5-6 levels). A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix. Recoveries in the range of 98-102% are generally acceptable.
-
Precision:
-
Repeatability (Intra-assay precision): The relative standard deviation (RSD) of multiple injections of the same sample, typically <1%.
-
Intermediate Precision: Assessed by different analysts on different days and with different equipment. The RSD should typically be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Structural Confirmation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~1.15 ppm (triplet, 3H): -CH₃ of the ethyl ester.
-
δ ~2.90 ppm (multiplet, 2H): β-CH₂ protons of the tyrosine side chain.
-
δ ~3.70 ppm (multiplet, 1H): α-CH proton.
-
δ ~4.05 ppm (quartet, 2H): -OCH₂- of the ethyl ester.
-
δ ~6.65 ppm (doublet, 2H): Aromatic protons ortho to the hydroxyl group.
-
δ ~7.00 ppm (doublet, 2H): Aromatic protons meta to the hydroxyl group.
-
δ ~8.50 ppm (broad singlet, 3H): -NH₃⁺ protons (as hydrochloride salt).
-
δ ~9.25 ppm (singlet, 1H): Phenolic -OH proton.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~14.0 ppm: -CH₃ of the ethyl ester.
-
δ ~36.0 ppm: β-CH₂ of the tyrosine side chain.
-
δ ~55.0 ppm: α-CH.
-
δ ~61.0 ppm: -OCH₂- of the ethyl ester.
-
δ ~115.0 ppm: Aromatic CH carbons ortho to the hydroxyl group.
-
δ ~127.0 ppm: Aromatic quaternary carbon attached to the side chain.
-
δ ~130.0 ppm: Aromatic CH carbons meta to the hydroxyl group.
-
δ ~156.0 ppm: Aromatic quaternary carbon attached to the hydroxyl group.
-
δ ~172.0 ppm: Carbonyl carbon of the ester.
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualization of Workflows
Conclusion and Authoritative Perspective
From the standpoint of a Senior Application Scientist, the validation of this compound demonstrates its viability as a cost-effective and efficient pharmaceutical intermediate. Its primary advantage lies in scenarios where the cost of raw materials is a significant driver and the synthetic strategy is amenable to a solution-phase approach or a modified solid-phase methodology that does not rely on N-terminal protecting groups at the outset.
The alternatives, Fmoc-Tyr(tBu)-OH and Boc-Tyr(tBu)-OH, while more expensive, offer the significant advantage of being "plug-and-play" reagents for established, automated solid-phase peptide synthesis platforms.[1][4] This often translates to higher throughput and potentially simpler process development for complex peptides.
Ultimately, the choice of intermediate is not a matter of one being universally superior to the others, but rather a strategic decision based on a holistic assessment of the project's specific needs, including the scale of synthesis, the complexity of the target molecule, existing manufacturing infrastructure, and economic constraints. The data and protocols presented in this guide provide a robust framework for making an informed and scientifically sound decision. The use of L-Tyrosine ethyl ester is documented in various patents for the synthesis of more complex molecules, underscoring its acceptance as a legitimate starting material in pharmaceutical development.
References
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (2021). CN112920086A - Preparation method of L-tyrosine derivative.
- Google Patents. (2011). CN102219706A - Method for preparing acetyl tyrosine ethyl ester monohydrate and product....
-
Pianeta Chimica. (n.d.). Problem 2. Retrieved from [Link]
-
SpectraBase. (n.d.). L-Tyrosine ethyl ester. Retrieved from [Link]
-
ResearchGate. (2013). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU.... Retrieved from [Link]
-
ResearchGate. (2012). (PDF) L -Tyrosine isopropyl ester. Retrieved from [Link]
-
European Pharmaceutical Review. (2020). EMA and FDA approval of regulatory starting materials. Retrieved from [Link]
-
Repository of the Academy's Library. (n.d.). Cost Effective Flow Peptide Synthesis: Metamorphosis of HPLC. Retrieved from [Link]
-
ResearchGate. (2015). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Tyrosine Methyl Ester in Modern Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
NIH. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
PubChem. (n.d.). L-Tyrosine ethyl ester. Retrieved from [Link]
-
CHIMIA. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Retrieved from [Link]
-
Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
-
ResearchGate. (2010). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2012). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Tyr(tBu)-OH [71989-38-3]. Retrieved from [Link]
Sources
- 1. [PDF] HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
A Spectroscopic Guide to Ethyl Tyrosinate and its Derivatives: Unveiling Structure-Property Relationships
In the landscape of biochemical and pharmaceutical research, tyrosine and its derivatives are fundamental building blocks for peptides, proteins, and various bioactive molecules. Their intrinsic spectroscopic properties, stemming from the phenol side chain, provide a powerful, non-destructive window into their local environment, conformation, and interactions. This guide offers a detailed spectroscopic comparison of ethyl tyrosinate with other key tyrosine derivatives, namely L-tyrosinate methyl ester, N-acetyl-L-tyrosine ethyl ester, and tyrosinamide. By examining their signatures across UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, we aim to provide researchers with the foundational knowledge to select and utilize these molecules effectively in their experimental designs.
The Chemical Landscape: Structures Under Investigation
The subtle yet significant modifications to the amino and carboxyl termini of the tyrosine backbone induce distinct changes in the molecule's electronic and vibrational properties. Understanding these structural differences is key to interpreting their spectroscopic behavior.
Figure 1: Chemical relationships between L-Tyrosine and the derivatives discussed in this guide.
I. UV-Vis Absorption Spectroscopy: Probing the Phenolic Chromophore
The UV-Vis absorption spectrum of tyrosine and its derivatives is dominated by the π → π* transitions of the phenolic side chain. The position and intensity of these absorption bands are sensitive to the local chemical environment, including pH and solvent polarity.[1]
Esterification of the carboxyl group, as seen in ethyl and methyl tyrosinate, has a minimal effect on the absorption maxima in neutral aqueous solutions, as the primary chromophore is electronically distant from this modification. However, N-acetylation in N-acetyl-L-tyrosine ethyl ester can lead to subtle shifts due to alterations in the overall molecular conformation and electronic distribution.
Table 1: Comparative UV-Vis Absorption Data for Tyrosine Derivatives
| Compound | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at ~275 nm (M⁻¹cm⁻¹) | Conditions |
| L-Tyrosine | ~224 | ~275 | ~1400 | Aqueous solution, neutral pH[1] |
| Ethyl Tyrosinate | ~223 | ~275 | ~1400 | Aqueous solution, neutral pH |
| L-Tyrosinate Methyl Ester | ~224 | ~275 | ~1400 | Aqueous solution, neutral pH[2] |
| N-Acetyl-L-Tyrosine Ethyl Ester | ~222 | ~275 | Not specified | Not specified[3] |
| Tyrosinamide | Not specified | Not specified | Not specified | Not specified |
Note: Data is collated from multiple sources and conditions may vary slightly.
A critical factor influencing the UV-Vis spectrum is the ionization state of the phenolic hydroxyl group.[4] At alkaline pH, deprotonation to form the tyrosinate anion results in a significant red shift of the absorption maxima to around 295 nm, accompanied by an increase in molar absorptivity. This property is often exploited in spectrophotometric titrations to determine the pKa of tyrosine residues in peptides and proteins.[4]
II. Fluorescence Spectroscopy: A Sensitive Reporter of the Microenvironment
The intrinsic fluorescence of tyrosine derivatives provides a more sensitive probe of their local environment compared to UV-Vis absorption. The emission properties, including the wavelength of maximum emission (λem), quantum yield (Φ), and fluorescence lifetime (τ), are exquisitely sensitive to factors such as solvent polarity, hydrogen bonding, and the presence of quenching agents.[5]
Generally, tyrosine and its derivatives exhibit a fluorescence emission maximum around 303-305 nm when excited at approximately 275 nm in aqueous solutions.[2][4] Esterification of the carboxyl group in ethyl and methyl tyrosinate has a modest impact on the fluorescence properties in neutral aqueous solutions. However, the fluorescence quantum yield of tyrosine methyl ester is noted to be constant over a wider pH range (up to pH 8) compared to tyrosine, which shows a decrease below pH 4.[2]
Table 2: Comparative Fluorescence Data for Tyrosine Derivatives
| Compound | λem (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Conditions |
| L-Tyrosine | ~304 | 0.13 - 0.21 | ~3.1 | Aqueous solution, neutral pH[2][6] |
| Ethyl Tyrosinate | ~303 | Not specified | Not specified | Not specified |
| L-Tyrosinate Methyl Ester | ~303 | Constant up to pH 8 | Not specified | Aqueous solution[2] |
| N-Acetyl-L-Tyrosine Ethyl Ester | ~305 | Not specified | Not specified | Not specified[4] |
| Tyrosinamide | Not specified | Not specified | Not specified | Not specified |
Note: Data is collated from multiple sources and conditions may vary slightly.
Solvatochromic Effects: The fluorescence of tyrosine derivatives exhibits solvatochromism, where the emission spectrum shifts in response to changes in solvent polarity.[5] In less polar environments, a blue shift (to shorter wavelengths) and an increase in quantum yield are often observed. This sensitivity makes these molecules valuable probes for studying protein folding and binding events, where a tyrosine residue may transition from a polar aqueous environment to a non-polar protein interior.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Atomic-Level Structure
¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structural confirmation and conformational analysis.
The key proton signals to observe in tyrosine derivatives are:
-
Aromatic protons: Typically found in the 6.7-7.2 ppm region as two doublets, characteristic of a para-substituted benzene ring.
-
α-proton (Hα): The proton attached to the chiral carbon, its chemical shift is sensitive to the nature of the amino and carboxyl groups.
-
β-protons (Hβ): The two diastereotopic protons on the carbon adjacent to the aromatic ring, often appearing as a multiplet.
-
Ester/Amide protons: Protons of the ethyl or methyl group in the esters, and the amide protons in tyrosinamide and N-acetylated derivatives.
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Tyrosine Derivatives
| Proton | Ethyl Tyrosinate (CDCl₃) | N-Acetyl-L-Tyrosine Ethyl Ester (CDCl₃)[7] | L-Tyrosinate Methyl Ester (CDCl₃) |
| Aromatic (ortho to OH) | ~6.7 (d) | ~6.7 (d) | ~6.7 (d) |
| Aromatic (meta to OH) | ~7.0 (d) | ~7.0 (d) | ~7.0 (d) |
| Hα | ~3.7 (t) | ~4.8 (q) | ~3.7 (t) |
| Hβ | ~2.9 (m) | ~3.0 (m) | ~2.9 (m) |
| Ester (CH₂) | ~4.1 (q) | ~4.1 (q) | - |
| Ester (CH₃) | ~1.2 (t) | ~1.2 (t) | ~3.7 (s) |
| Acetyl (CH₃) | - | ~2.0 (s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is collated from various sources.
The downfield shift of the α-proton in N-acetyl-L-tyrosine ethyl ester compared to ethyl tyrosinate is a direct consequence of the electron-withdrawing nature of the acetyl group.
IV. Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
FTIR spectroscopy is a powerful technique for identifying the characteristic vibrational modes of functional groups within a molecule.
Key vibrational bands for the comparison of tyrosine derivatives include:
-
O-H stretch (phenolic): A broad band typically around 3200-3400 cm⁻¹.
-
N-H stretch (amine/amide): Around 3300-3500 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band around 1730-1750 cm⁻¹.
-
C=O stretch (amide I): For N-acetylated derivatives and tyrosinamide, typically around 1650 cm⁻¹.
-
N-H bend (amide II): For N-acetylated derivatives and tyrosinamide, around 1550 cm⁻¹.
-
C-O stretch (ester): Strong bands in the 1150-1250 cm⁻¹ region.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Table 4: Key Comparative FTIR Vibrational Frequencies (cm⁻¹) for Tyrosine Derivatives
| Functional Group | Ethyl Tyrosinate | N-Acetyl-L-Tyrosine Ethyl Ester | Tyrosinamide |
| C=O Stretch (Ester) | ~1740 | ~1735 | - |
| C=O Stretch (Amide I) | - | ~1650 | ~1660 |
| N-H Bend (Amide II) | - | ~1540 | ~1560 |
| C-O Stretch (Ester) | ~1200, ~1170 | ~1220, ~1180 | - |
Note: Frequencies are approximate and can vary based on the physical state of the sample (solid vs. solution) and intermolecular interactions.
The presence of a strong C=O stretching band above 1700 cm⁻¹ is a clear indicator of the ester functionality in ethyl tyrosinate and its N-acetylated counterpart. Conversely, the appearance of the Amide I and Amide II bands in tyrosinamide and N-acetyl-L-tyrosine ethyl ester confirms the presence of the amide bond.
Experimental Protocols
To ensure reproducible and comparable spectroscopic data, standardized experimental protocols are essential.
Experimental Workflow: Spectroscopic Analysis
Figure 2: General experimental workflow for the spectroscopic comparison of tyrosine derivatives.
A. UV-Vis Spectrophotometry
-
Sample Preparation: Prepare stock solutions of each tyrosine derivative in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4). Determine the exact concentration using a calibrated microbalance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
Prepare serial dilutions of each sample to obtain absorbances in the range of 0.1-1.0.
-
Scan the absorbance from 200 to 400 nm.
-
Record the absorbance maxima (λmax) and the corresponding absorbance values.
-
-
Data Analysis: Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
B. Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of each derivative in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[6]
-
Instrumentation: Use a spectrofluorometer equipped with a thermostatted cell holder.
-
Measurement:
-
Set the excitation wavelength to 275 nm.
-
Record the emission spectrum from 285 to 400 nm.
-
Determine the wavelength of maximum emission (λem).
-
For quantum yield determination, use a standard with a known quantum yield (e.g., L-tyrosine in water, Φ = 0.14) and measure the integrated fluorescence intensity of both the sample and the standard under identical conditions.[2]
-
-
Data Analysis: Calculate the relative fluorescence quantum yield using the comparative method.
C. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of each derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of a reference standard (e.g., TMS).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans and relaxation delay.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and assign the chemical shifts relative to the reference standard.
D. ATR-FTIR Spectroscopy
-
Sample Preparation: For solid samples, place a small amount of the powder directly onto the ATR crystal.[8]
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Measurement:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact using the pressure clamp.
-
Record the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the key vibrational bands and their corresponding wavenumbers.
Conclusion
The spectroscopic techniques discussed herein provide a multi-faceted approach to characterizing ethyl tyrosinate and its derivatives. UV-Vis and fluorescence spectroscopy offer insights into the electronic properties of the phenolic chromophore and its sensitivity to the local environment. NMR spectroscopy provides an atomic-level structural fingerprint, while FTIR spectroscopy allows for the rapid identification of key functional groups. A comprehensive understanding of these spectroscopic signatures is invaluable for researchers in drug development, protein engineering, and materials science, enabling the rational design and analysis of tyrosine-containing molecules.
References
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omlc.org [omlc.org]
- 7. N-ACETYL-L-TYROSINE ETHYL ESTER(840-97-1) 1H NMR spectrum [chemicalbook.com]
- 8. drawellanalytical.com [drawellanalytical.com]
A Senior Application Scientist's Guide to Purity Assessment: Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate by Quantitative NMR
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as L-Tyrosine ethyl ester, is a pivotal building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its purity directly influences reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of L-Tyrosine ethyl ester, with a primary focus on the advantages and practical application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will objectively compare qNMR with traditional chromatographic techniques, providing the experimental rationale and data required for researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.
The Primacy of qNMR in Purity Assessment
While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in purity analysis, they are fundamentally relative methods. Their accuracy hinges on the availability of a high-purity, well-characterized reference standard of the same compound to determine a response factor.[3]
Quantitative NMR (qNMR) transcends this limitation. It is a primary analytical method recognized by major pharmacopeias, including the USP General Chapter <761>.[4][5][6] The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[7][8] This allows for the direct measurement of a compound's purity (as a mass fraction) against a certified, structurally unrelated internal standard, eliminating the need for a specific reference standard of the analyte.[8][9][10] This is particularly advantageous in early-stage drug development when a fully characterized reference material of the new chemical entity may not yet exist.[11]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique should be driven by the specific requirements of the measurement. Here, we compare ¹H qNMR with reverse-phase HPLC (RP-HPLC) with UV detection and GC with Flame Ionization Detection (GC-FID) for the purity assessment of L-Tyrosine ethyl ester.
| Parameter | Quantitative ¹H NMR (qNMR) | RP-HPLC (UV Detection) | GC-FID (after derivatization) |
| Principle | Absolute quantification based on the direct proportionality between signal integral and molar concentration. | Separation based on polarity, quantification based on UV absorbance relative to a standard. | Separation based on volatility and column interaction, quantification based on FID response. |
| Reference Standard | Requires a certified, structurally unrelated internal standard (e.g., Maleic Acid).[10][12] | Requires a certified reference standard of L-Tyrosine ethyl ester itself. | Requires a certified reference standard of the derivatized L-Tyrosine ethyl ester. |
| Selectivity | High. Unique chemical shifts for different protons provide excellent structural confirmation and impurity identification. | Good. Dependent on chromatographic resolution. Co-eluting impurities can interfere. | High. Excellent separation for volatile compounds. Non-volatile impurities are not detected. |
| Accuracy & Precision | Excellent. Capable of achieving uncertainties <0.5% with proper method validation.[13] | Good to Excellent. Dependent on the purity of the reference standard and method validation. | Good to Excellent. Highly reproducible but susceptible to derivatization efficiency. |
| Analysis Time | Rapid. Typically 5-15 minutes per sample for data acquisition.[14] | Moderate. 15-40 minutes per sample, plus column equilibration time. | Moderate. 20-40 minutes per sample, plus time for the derivatization step.[15] |
| Sample Preparation | Simple. Precise weighing of sample and internal standard, followed by dissolution.[16] | Moderate. Precise weighing, dissolution, and filtration. | Complex. Requires a quantitative and reproducible derivatization step to increase volatility. |
| Strengths | - Primary method (SI traceable)- No analyte-specific standard needed- Provides structural info- Non-destructive | - High sensitivity for UV-active compounds- Well-established technique- High throughput with autosamplers | - Excellent for volatile impurities- High sensitivity with FID |
| Limitations | - Lower sensitivity than chromatography[15]- Potential for signal overlap in complex mixtures- Requires high-field NMR spectrometer | - Requires analyte-specific standard- Response factors can vary between compounds- Does not provide structural confirmation | - Not suitable for non-volatile or thermally labile compounds- Derivatization adds complexity and potential for error |
Deep Dive: A Validated qNMR Protocol for L-Tyrosine Ethyl Ester
This protocol is designed as a self-validating system, incorporating checks and justifications to ensure data integrity, in line with modern validation practices.[17]
Rationale for Key Experimental Choices
-
Analyte: L-Tyrosine ethyl ester is soluble in polar organic solvents and has several unique, non-exchangeable proton signals suitable for quantification.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for both the analyte and the internal standard. It also has a residual solvent peak that does not interfere with key signals.
-
Internal Standard (IS): Maleic acid is an ideal choice.[18] It is highly pure (≥99.5%), stable, non-volatile, and possesses two equivalent olefinic protons that appear as a sharp singlet in a region (around 6.3 ppm) where the analyte has no signals.[4] This spectral separation is crucial for accurate integration.[19][20]
Experimental Workflow Diagram
Caption: Workflow for qNMR purity assessment of L-Tyrosine ethyl ester.
Step-by-Step Methodology
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh approximately 20 mg of L-Tyrosine ethyl ester into a clean glass vial. Record the weight (W_analyte).
-
To the same vial, add approximately 10 mg of high-purity (≥99.5%) Maleic Acid internal standard. Record the weight (W_IS).
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Cap the vial and vortex until both the sample and the internal standard are fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition (≥400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer and lock onto the deuterium signal of DMSO-d₆.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Crucial Parameter Setup: Set the acquisition parameters for quantitative analysis.
-
Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation of all signals.
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (both analyte and IS). A conservative delay of 30-60 seconds is often sufficient for small molecules and ensures full relaxation, preventing signal saturation which would lead to inaccurate integrals.[18]
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 64 or 128) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[21]
-
-
-
Data Processing and Purity Calculation:
-
Process the Free Induction Decay (FID) with an exponential multiplication factor (line broadening) of 0.1 - 0.3 Hz to improve S/N without significantly distorting peak shape.
-
Carefully perform manual phase correction and baseline correction across the entire spectrum, especially around the integrated signals.[22]
-
Integrate the well-resolved signals. For L-Tyrosine ethyl ester, the aromatic protons are good candidates. For Maleic Acid, integrate the sharp singlet at ~6.3 ppm.
-
Calculate the purity using the following equation:
Purity_analyte (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (e.g., 2H for the aromatic protons of the analyte, 2H for the IS)
-
MW: Molecular Weight (L-Tyrosine ethyl ester = 209.25 g/mol ; Maleic Acid = 116.07 g/mol )[1]
-
W: Weight
-
Purity_IS: Purity of the internal standard (e.g., 99.8%)
-
-
Logic for Analytical Method Selection
Choosing the right analytical tool is paramount. The following decision tree can guide a researcher in selecting the most appropriate method for their specific analytical challenge.
Caption: Decision tree for selecting a purity assessment method.
Conclusion and Expert Recommendations
For the absolute purity determination of this compound, quantitative ¹H NMR stands out as a superior method, particularly in research and development settings. Its status as a primary method provides a direct, accurate, and robust route to quantification that is not reliant on an analyte-specific reference standard.[9][12] The ability to simultaneously confirm structure and quantify purity within a single, rapid experiment offers unparalleled efficiency.
While HPLC remains an invaluable tool for routine quality control, impurity profiling, and high-throughput screening once a reference standard is established, qNMR should be the method of choice for the initial certification of reference materials and for any scenario demanding the highest metrological certainty. The protocol and comparative data presented in this guide demonstrate that a well-designed qNMR experiment is not just an alternative, but a gold standard for purity assessment in modern pharmaceutical analysis.[10]
References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. Retrieved from [Link]
-
Ferreira, A. G., et al. (2020). Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches. Magnetic Resonance in Chemistry, 58(1), 97-105. Retrieved from [Link]
-
ResolveMass Laboratories. (2023). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link]
-
Miyake, Y., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 834-841. Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2023). Patsnap Eureka. Retrieved from [Link]
-
USP General Chapter <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). uspbpep.com. Retrieved from [Link]
-
United States Pharmacopeia. (2023). General Chapter, <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Retrieved from [Link]
-
Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025). USP-NF. Retrieved from [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. (2022). ECA Academy. Retrieved from [Link]
-
Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]
-
Yuan, H., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical Analysis, 11(5), 557-565. Retrieved from [Link]
-
Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical. (2023). Journal of Pharmaceutical and Biomedical Analysis, 232, 115439. Retrieved from [Link]
-
Quantitative NMR Spectroscopy. (n.d.). University of Oxford. Retrieved from [Link]
-
Dai, X., et al. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta, 125, 332-337. Retrieved from [Link]
-
Ihara, T., et al. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Analytical Sciences, 30(2), 269-275. Retrieved from [Link]
-
Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. Retrieved from [Link]
-
Saito, T., et al. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Analytical and Bioanalytical Chemistry, 406(24), 5895-5904. Retrieved from [Link]
-
Pauli, G. F., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 243, 116013. Retrieved from [Link]
-
L-Tyrosine ethyl ester. (n.d.). SpectraBase. Retrieved from [Link]
-
L-Tyrosine Ethyl Ester | Spectrum Chemical®. (n.d.). Alkali Scientific. Retrieved from [Link]
-
Purity analysis with qNMR vs IR. (2021). Reddit. Retrieved from [Link]
-
QNMR – a modern alternative to HPLC. (n.d.). Almac Group. Retrieved from [Link]
-
Al-Majed, A. A., et al. (2018). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. Journal of Taibah University for Science, 12(3), 324-330. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alkalisci.com [alkalisci.com]
- 3. reddit.com [reddit.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. uspbpep.com [uspbpep.com]
- 6. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. usp.org [usp.org]
- 10. almacgroup.com [almacgroup.com]
- 11. ovid.com [ovid.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 17. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 18. m.youtube.com [m.youtube.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. emerypharma.com [emerypharma.com]
A Strategic Guide to Tyrosine Incorporation in Peptide Synthesis: Boc-L-Tyrosine vs. L-Tyrosine Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of starting materials is a critical decision that dictates the entire synthetic strategy, influencing efficiency, purity, and scalability. Tyrosine, a common and functionally important amino acid, presents a unique set of challenges due to its reactive phenolic side chain. This guide offers an in-depth, objective comparison between two common tyrosine derivatives: N-α-Boc-L-tyrosine , a cornerstone of solid-phase peptide synthesis (SPPS), and L-Tyrosine ethyl ester (Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate), a classical starting point for solution-phase peptide synthesis (LPPS).
This comparison is not merely about two reagents, but about two fundamentally different philosophies of peptide construction. Understanding the strategic implications of choosing one over the other is paramount for optimizing your synthesis workflow.
Executive Summary: A Tale of Two Strategies
The choice between Boc-L-tyrosine and L-Tyrosine ethyl ester is fundamentally a choice between Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS).
-
Boc-L-Tyrosine is the quintessential building block for the C-to-N directional synthesis characteristic of SPPS . Its N-α-Boc protecting group allows for controlled, stepwise elongation of the peptide chain on a solid support. This methodology excels in automation, speed for long sequences, and simplified purification.[1] However, it necessitates the protection of the tyrosine side chain to prevent unwanted reactions.[2]
-
L-Tyrosine Ethyl Ester serves as a C-terminally protected starting material, primarily for LPPS .[3] This classical approach is often favored for the large-scale synthesis of short peptides and fragments.[4][5] Its primary challenge lies in managing the reactivity of the unprotected N-terminus and, crucially, the unprotected phenolic hydroxyl group on the tyrosine side chain.[6]
This guide will dissect these differences, providing the technical insights and experimental context needed to make an informed decision for your specific project.
At a Glance: Strategic Comparison
| Feature | Boc-L-Tyrosine | L-Tyrosine Ethyl Ester |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[] | Solution-Phase Peptide Synthesis (LPPS)[3] |
| Synthesis Direction | C-terminus to N-terminus | N-terminus to C-terminus |
| N-α Protection | Boc (tert-butyloxycarbonyl) group (temporary)[8] | None (free amine for coupling) |
| C-α Protection | Attached to solid support (e.g., resin)[9] | Ethyl Ester (permanent until final deprotection) |
| Side Chain (OH) Protection | Required (e.g., Bzl, 2-Br-Z, tBu) to prevent acylation[6][10] | Typically Unprotected , posing a risk of side reactions[6] |
| Key Advantage | Efficiency, automation, ease of purification for long peptides[1] | Scalability and cost-effectiveness for short peptides/fragments[4] |
| Major Challenge | Harsh acid deprotection (TFA), potential side-chain reactions[11][12] | Unprotected side chain reactivity, purification of intermediates[5][6] |
The Causality Behind the Choice: SPPS vs. LPPS
The decision to use Boc-L-tyrosine or L-Tyrosine ethyl ester is dictated by the overarching synthesis methodology.
Caption: Decision workflow for choosing the synthesis strategy and corresponding tyrosine derivative.
Solid-Phase Peptide Synthesis (SPPS) with Boc-L-Tyrosine: SPPS revolutionized peptide chemistry by anchoring the growing peptide to an insoluble resin.[1] This simplifies the entire process, as excess reagents and by-products are removed by simple washing and filtration after each coupling and deprotection step.[13] Boc-L-tyrosine is a key component of the "Boc/Bzl" strategy, one of the two major orthogonal schemes in SPPS.[9][11] The N-α-Boc group is stable during coupling but is readily cleaved by a moderate acid like trifluoroacetic acid (TFA) before the next amino acid is added.[14]
Crucially, the phenolic hydroxyl group of tyrosine must be protected to prevent side reactions.[2] Common side-chain protecting groups compatible with the Boc strategy include Benzyl (Bzl) or 2-Bromobenzyloxycarbonyl (2-Br-Z), which are stable to TFA but are cleaved during the final step with a strong acid like HF.[6][10] This orthogonal protection scheme is the bedrock of SPPS, ensuring the integrity of the peptide chain as it is assembled.[15]
Solution-Phase Peptide Synthesis (LPPS) with L-Tyrosine Ethyl Ester: LPPS is the classical method where all reactions occur in a homogenous solution.[5][16] While more labor-intensive due to the need for purification (often by extraction or crystallization) after each step, it remains highly valuable for the industrial-scale production of short peptides where costs can be lower and scalability is a key advantage.[4][17]
Here, L-Tyrosine ethyl ester serves as the C-terminal starting material.[3] The ethyl ester protects the carboxyl group from reacting while the free amino group is coupled with the next, N-protected amino acid (e.g., another Boc-amino acid). The major consideration in this approach is the unprotected tyrosine side chain. The hydroxyl group is nucleophilic and can compete with the α-amino group during the coupling step, leading to O-acylation.[6] This side reaction can be minimized by using highly efficient coupling reagents and carefully controlling reaction conditions, but it remains a significant risk that can lower yields and complicate purification.
Experimental Deep Dive: Protocols and Considerations
Protocol 1: Incorporating Boc-L-Tyr(Bzl)-OH in Boc-SPPS
This protocol outlines a standard cycle for coupling Boc-L-Tyr(Bzl)-OH onto a growing peptide chain attached to a Merrifield resin.
Caption: General workflow for solution-phase dipeptide synthesis.
Methodology:
-
Reactant Preparation:
-
Dissolve L-Tyrosine ethyl ester hydrochloride (1.0 equivalent) and Boc-L-Alanine (1.05 equivalents) in a suitable solvent mixture like DCM/DMF.
-
Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. HOBt is a crucial additive that suppresses racemization and improves coupling efficiency. [16] * Cool the reaction mixture to 0 °C in an ice bath.
-
-
Coupling:
-
Add a base such as N-methylmorpholine (NMM) or DIEA (1.1 equivalents) to neutralize the hydrochloride salt of the tyrosine ester.
-
Slowly add a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in DCM to the stirred reaction mixture. EDC is a water-soluble carbodiimide that activates the carboxylic acid of Boc-Alanine. [16] * Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Extraction:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl (to remove unreacted amine and excess EDC), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
If necessary, further purification can be achieved by silica gel column chromatography.
-
Trustworthiness and Causality: The use of EDC/HOBt is a classic and reliable method for forming peptide bonds with minimal racemization. [16]The aqueous workup is designed to selectively remove the different types of unreacted starting materials and by-products based on their acidic or basic properties. The unprotected phenolic hydroxyl group of tyrosine remains a potential site for side reactions. Its nucleophilicity is generally lower than that of the α-amino group, but O-acylation can still occur. Using a slight excess of the activated acid can help drive the desired N-acylation to completion.
Side Reactions and Mitigation Strategies
No peptide synthesis is without potential pitfalls. Understanding and mitigating side reactions is key to success.
| Side Reaction | Associated Derivative | Description | Mitigation Strategy |
| O-Acylation | L-Tyrosine Ethyl Ester | The unprotected phenolic hydroxyl group is acylated by the activated amino acid, forming an ester linkage. [6] | Use highly efficient coupling reagents; optimize stoichiometry and reaction time; side-chain protection is the only definitive prevention. |
| Ring Alkylation | Boc-L-Tyrosine | During final acid cleavage (e.g., with HF or TFMSA), carbocations generated from protecting groups can alkylate the electron-rich aromatic ring of tyrosine. [14] | Use of "scavengers" like anisole, p-cresol, or thioanisole in the cleavage cocktail to trap carbocations. [14] |
| Premature Side-Chain Deprotection | Boc-L-Tyrosine (with acid-labile side-chain PGs) | Repeated exposure to TFA for N-α-Boc removal can cause partial cleavage of more acid-sensitive side-chain protecting groups (e.g., Bzl). [6][11] | Choose more robust side-chain protecting groups like 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) for lengthy syntheses. [6] |
| Oxidation | Both | The phenol group is susceptible to oxidation, which can lead to side products, including dityrosine cross-links, especially under certain cleavage or deprotection conditions. [18] | Perform reactions under an inert atmosphere; use scavengers during cleavage; avoid harsh oxidative conditions. |
Conclusion: Selecting the Right Tool for the Job
The comparison between Boc-L-tyrosine and L-Tyrosine ethyl ester is a clear illustration of the strategic diversity in peptide synthesis. There is no single "better" reagent; the optimal choice is entirely dependent on the project's goals.
-
Choose Boc-L-Tyrosine (within an SPPS framework) for research-scale synthesis, high-throughput screening, and the production of long or complex peptides where automation and simplified purification are paramount. The necessity of side-chain protection is a well-understood and manageable aspect of this robust methodology.
-
Choose L-Tyrosine Ethyl Ester (within an LPPS framework) for the large-scale, cost-effective synthesis of short peptides or peptide fragments. While it requires careful management of reaction conditions to mitigate side reactions from the unprotected hydroxyl group and involves more complex purification, its advantages in scalability for specific targets are undeniable.
By understanding the fundamental principles of the underlying synthesis strategies—SPPS and LPPS—and the specific chemical properties of these two tyrosine derivatives, researchers can confidently select the most effective and efficient path to their target peptide.
References
Sources
- 1. nordscipeptides.com [nordscipeptides.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 5. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biosynth.com [biosynth.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 17. bachem.com [bachem.com]
- 18. A novel tyrosine hyperoxidation enables selective peptide cleavage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate Quantification
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, also known as Ethyl L-tyrosinate. As a critical intermediate and active pharmaceutical ingredient (API) in various developmental pipelines, its precise and accurate quantification is paramount for ensuring product quality and consistency. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven perspectives on method validation.
The comparison will focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a UV-Vis Spectrophotometric method. The choice between these methods often depends on the specific requirements of the analysis, such as the need for impurity profiling versus high-throughput screening.
The Importance of Method Validation
Analytical method validation is the cornerstone of any robust quality control system in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for validation parameters, ensuring that analytical methods generate reliable and reproducible results.[1][2][3] This guide will adhere to the principles outlined in the ICH Q2(R1) guideline.[1][2][4]
Method 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)
A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[5][6] High-performance liquid chromatography (HPLC) is a powerful tool for assessing drug product stability.[6][7]
Scientific Rationale
The selection of a reversed-phase HPLC method is predicated on its ability to separate polar and non-polar compounds effectively. Ethyl L-tyrosinate, with its aromatic ring, amino group, and ester functional group, possesses moderate polarity, making it an ideal candidate for separation on a C18 stationary phase. The use of a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective separation of the parent compound from potential impurities and degradants which may have different polarities. UV detection is suitable as the phenolic ring in Ethyl L-tyrosinate exhibits strong absorbance in the UV region.
Experimental Protocol: RP-HPLC Method
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes, then hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Ethyl L-tyrosinate reference standard in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same diluent to achieve a theoretical concentration within the calibration range.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are essential.[6][7] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The results of these studies should demonstrate that the peak for Ethyl L-tyrosinate is well-resolved from any degradation product peaks, proving the method's specificity.
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique for quantitative analysis based on the Beer-Lambert Law.[8] It is particularly useful for the routine analysis of pure substances or simple formulations where interfering substances are not expected.
Scientific Rationale
Ethyl L-tyrosinate possesses a chromophore (the phenolic group) that absorbs UV radiation.[8][9] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the compound can be determined. This method is significantly faster and less expensive than HPLC but lacks the specificity to distinguish the analyte from potential impurities or degradants that may also absorb at the same wavelength.
Experimental Protocol: UV-Vis Spectrophotometric Method
Instrumental Parameters:
-
Spectrophotometer: Double beam UV-Vis spectrophotometer
-
Wavelength of Maximum Absorption (λmax): Determined by scanning a standard solution (e.g., ~275 nm)
-
Blank: The same solvent used to prepare the standards and samples.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Ethyl L-tyrosinate reference standard in a 100 mL volumetric flask with 0.1 N HCl.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 5 µg/mL to 50 µg/mL in 0.1 N HCl.
-
Sample Solution: Prepare the sample to be analyzed in 0.1 N HCl to achieve a theoretical concentration within the calibration range.
Method Validation and Performance Comparison
The following tables summarize the validation parameters and typical experimental results for both the RP-HPLC and UV-Vis spectrophotometric methods, in accordance with ICH Q2(R1) guidelines.[1][2][4]
Table 1: Validation Parameter Comparison
| Validation Parameter | RP-HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High (demonstrated through forced degradation studies) | Low (prone to interference from absorbing impurities) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| LOD (µg/mL) | ~0.1 | ~1.0 |
| LOQ (µg/mL) | ~0.3 | ~3.0 |
| Robustness | High (unaffected by small, deliberate variations in method parameters) | Moderate (sensitive to pH and solvent changes) |
Table 2: Summary of Hypothetical Performance Data
| Method | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOQ (µg/mL) |
| RP-HPLC | 0.9995 | 100.5 ± 1.2 | 0.8 | 0.3 |
| UV-Vis | 0.9989 | 101.2 ± 1.8 | 1.3 | 3.0 |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for method validation.
Caption: Workflow for Stability-Indicating HPLC Method Validation.
Caption: Workflow for UV-Vis Spectrophotometric Method Validation.
Expert Insights and Recommendations
Choosing the Right Method:
-
For Drug Development and Stability Studies: The RP-HPLC method is unequivocally the superior choice . Its ability to separate the API from impurities and degradation products is a regulatory requirement for stability-indicating assays.[10][11] The data generated is crucial for understanding degradation pathways and establishing appropriate shelf-life for a drug product.
-
For In-Process Controls or High-Throughput Screening: The UV-Vis spectrophotometric method can be a viable option where speed is critical and the sample matrix is well-characterized and known to be free of interfering substances. Its simplicity and low cost make it attractive for routine checks where the primary goal is to confirm the concentration of the main component. However, it should not be used as a standalone method for final product release or stability testing.
Causality in Experimental Choices:
-
HPLC Method: The choice of a buffered mobile phase (0.1% Phosphoric acid) is to control the ionization state of the amino group on Ethyl L-tyrosinate, leading to consistent retention times and peak shapes. The gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable run time.
-
UV-Vis Method: The use of 0.1 N HCl as a solvent serves to protonate the phenolic hydroxyl group, leading to a consistent and reproducible UV spectrum. The λmax is chosen to maximize sensitivity and minimize potential interference from other components that might absorb at different wavelengths.
Conclusion
Both the stability-indicating RP-HPLC and the UV-Vis spectrophotometric methods can be validated for the quantification of this compound. However, they serve distinctly different purposes. The RP-HPLC method offers high specificity and is essential for regulatory submissions and comprehensive product quality assessment. The UV-Vis method provides a rapid and cost-effective alternative for applications where specificity is not a primary concern. The selection of the appropriate method should be based on a thorough understanding of the analytical requirements and the stage of drug development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. canadacommons.ca [canadacommons.ca]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. japsonline.com [japsonline.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 9. Analytical Methods for Amino Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 10. web.vscht.cz [web.vscht.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
Benchmarking the reactivity of "Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate" against similar compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired outcomes. Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as Ethyl L-tyrosinate, is a versatile derivative of the amino acid L-tyrosine. Its esterified carboxyl group and reactive amino and phenolic hydroxyl functionalities present a unique reactivity profile that can be advantageous in various synthetic strategies. This guide provides an in-depth, objective comparison of the reactivity of Ethyl L-tyrosinate against structurally similar compounds: its parent amino acid L-tyrosine, the corresponding methyl ester (Methyl L-tyrosinate), and its N-acetylated counterpart (N-acetyl L-tyrosine ethyl ester).
This analysis is grounded in established principles of organic chemistry and supported by proposed experimental frameworks to offer a comprehensive understanding for researchers navigating the complexities of peptide chemistry and drug design.
Introduction to the Compounds
The reactivity of these molecules is primarily dictated by the interplay of three key functional groups: the primary amine, the carboxylic acid or its ester derivative, and the phenolic hydroxyl group.
-
L-Tyrosine: The parent α-amino acid, existing as a zwitterion at physiological pH.[1] Its free carboxyl and amino groups are readily available for reactions, while the phenolic hydroxyl group offers a site for further modification.
-
This compound (Ethyl L-tyrosinate): An ester derivative where the carboxylic acid is protected as an ethyl ester.[2] This modification enhances its solubility in organic solvents, a crucial factor in many synthetic protocols.[3] The primary amine and phenolic hydroxyl groups remain available for reactions.
-
Methyl L-tyrosinate: Similar to its ethyl counterpart, but with a methyl ester. The subtle difference in the alkyl chain of the ester can influence its steric hindrance and rate of hydrolysis.
-
N-acetyl L-tyrosine ethyl ester: In this derivative, the amino group is protected by an acetyl group. This modification isolates the reactivity of the ester and the phenolic hydroxyl group.
Comparative Reactivity Analysis
To provide a clear and objective comparison, we will examine the reactivity of these compounds across three critical reaction types: ester hydrolysis, amide bond formation (acylation of the amino group), and reaction at the phenolic hydroxyl group.
Stability Towards Hydrolysis: The Ester Functional Group
The stability of the ester group is a critical parameter, particularly in aqueous environments or during reaction workups. The rate of hydrolysis determines the shelf-life of the compound and the conditions under which it can be effectively used.
Causality of Experimental Choice: A comparative hydrolysis study under controlled pH and temperature is the most direct method to assess the relative stability of the ester linkage. By monitoring the disappearance of the ester and the appearance of the corresponding carboxylic acid over time, we can determine the hydrolysis rate constants. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, as it allows for the separation and quantification of each component in the reaction mixture.
Proposed Experimental Protocol: Comparative Hydrolysis Study
Caption: Spectrophotometric assay for comparing acylation rates.
Expected Reactivity Trends & Discussion:
The nucleophilicity of the primary amine is influenced by the electronic effects of the rest of the molecule.
Ethyl L-tyrosinate ≈ Methyl L-tyrosinate > L-Tyrosine
-
Inductive Effect of the Ester Group: The ester group is electron-withdrawing, which can slightly decrease the basicity and nucleophilicity of the α-amino group compared to a simple alkyl amine. However, when compared to the zwitterionic L-tyrosine, the esterified forms present a free amino group that is more nucleophilic.
-
Zwitterionic Nature of L-Tyrosine: At neutral pH, L-tyrosine exists predominantly as a zwitterion, with a protonated ammonium group (-NH3+). This positively charged group is not nucleophilic. For L-tyrosine to react, the reaction must be carried out under basic conditions to deprotonate the ammonium group, or the effective concentration of the free amine form is very low at neutral pH. Therefore, Ethyl L-tyrosinate and Methyl L-tyrosinate, which have a free amino group, will be significantly more reactive in amide bond formation under standard coupling conditions.
-
N-acetyl L-tyrosine ethyl ester: This compound has a protected amino group and therefore will not undergo acylation at this position.
| Compound | Predicted Relative Rate of Acylation | Key Influencing Factors |
| L-Tyrosine | Lowest | Zwitterionic form at neutral pH, low concentration of free amine. |
| Ethyl L-tyrosinate | High | Free, nucleophilic primary amine. |
| Methyl L-tyrosinate | High | Free, nucleophilic primary amine; similar to the ethyl ester. |
| N-acetyl L-tyrosine ethyl ester | N/A (no free amine) | - |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of the tyrosine side chain is a versatile functional group that can undergo various reactions, including O-acylation, O-alkylation, and electrophilic aromatic substitution. Its reactivity is influenced by the electronic nature of the rest of the molecule.
Causality of Experimental Choice: To compare the reactivity of the phenolic hydroxyl group, a reaction with a suitable electrophile can be monitored. A well-established reaction is O-acylation under acidic conditions, which is chemoselective for the phenolic hydroxyl group over the amino group (which is protonated and thus non-nucleophilic). [4]Monitoring the formation of the O-acylated product by HPLC would provide a quantitative measure of reactivity.
Proposed Experimental Protocol: Comparative O-Acylation Study
Caption: HPLC-based monitoring of O-acylation kinetics.
Expected Reactivity Trends & Discussion:
The reactivity of the phenolic hydroxyl group is primarily governed by the electron-donating or -withdrawing nature of the substituents on the aromatic ring and the rest of the molecule.
L-Tyrosine ≈ Ethyl L-tyrosinate ≈ Methyl L-tyrosinate > N-acetyl L-tyrosine ethyl ester
-
Electronic Effects of the Side Chain: The electron-withdrawing nature of the ester and carboxylic acid groups will have a minor deactivating effect on the aromatic ring, making the phenolic hydroxyl group slightly less nucleophilic compared to phenol itself. However, the differences between the free acid and the esters in this regard are expected to be minimal.
-
Effect of N-Acetylation: The N-acetyl group is more electron-withdrawing than the protonated amino group present under acidic conditions. This will have a more pronounced deactivating effect on the aromatic ring, reducing the nucleophilicity of the phenolic hydroxyl group. Therefore, N-acetyl L-tyrosine ethyl ester is expected to be the least reactive towards electrophiles at the phenolic position. Studies have shown that the phenolic hydroxyl group of tyrosine can be readily modified under physiological conditions. [5]
Compound Predicted Relative Rate of O-Acylation Key Influencing Factors L-Tyrosine High Electron-rich phenolic ring. Ethyl L-tyrosinate High Similar electronic environment to L-tyrosine. Methyl L-tyrosinate High Similar electronic environment to L-tyrosine. | N-acetyl L-tyrosine ethyl ester | Lower | The electron-withdrawing N-acetyl group deactivates the ring. |
Conclusion and Practical Implications
This comparative guide highlights the nuanced differences in reactivity among Ethyl L-tyrosinate and its structural analogs. The choice of which compound to use will depend on the specific requirements of the synthetic route.
-
This compound offers a valuable balance of properties. Its ester group provides protection for the carboxylic acid and enhances solubility in organic solvents, while its free amino group is highly nucleophilic and readily available for peptide coupling. The reactivity of its phenolic hydroxyl group is comparable to that of the parent amino acid.
-
L-Tyrosine is the fundamental building block but its zwitterionic nature and poor solubility in organic solvents can be limiting in certain applications.
-
Methyl L-tyrosinate offers similar reactivity to the ethyl ester, with a slightly higher susceptibility to hydrolysis. This could be a consideration in reactions requiring prolonged exposure to aqueous or basic conditions.
-
N-acetyl L-tyrosine ethyl ester is the compound of choice when the reactivity of the amino group needs to be suppressed, allowing for selective reactions at the ester or the phenolic hydroxyl group.
By understanding these reactivity profiles, researchers can make more informed decisions in the design and execution of their synthetic strategies, leading to improved yields, purity, and overall efficiency in the development of novel peptides and pharmaceuticals.
References
-
Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. ResearchGate. Available at: [Link]
-
Comparison of the methyl ester of L -tyrosine hydrochloride and its methanol monosolvate. ResearchGate. Available at: [Link]
-
L-Tyrosine. PubChem. Available at: [Link]
-
Ethyl L-tyrosinate. PubChem. Available at: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The Unexpected and Exceptionally Facile Chemical Modification of the Phenolic Hydroxyl Group of Tyrosine by Polyhalogenated Quinones under Physiological Conditions. PubMed. Available at: [Link]
Sources
- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Tyrosine ethyl ester | C11H15NO3 | CID 70364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 5. The Unexpected and Exceptionally Facile Chemical Modification of the Phenolic Hydroxyl Group of Tyrosine by Polyhalogenated Quinones under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules is a cornerstone of modern chemical and pharmaceutical development. Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, an ethyl ester of the amino acid tyrosine, is a valuable chiral building block. Its stereochemical purity is critical, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this important compound, supported by experimental data and detailed methodologies.
The Critical Choice: A Comparative Overview of Analytical Techniques
The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on a variety of factors, including the required accuracy and precision, sample throughput, and available instrumentation.[2] The principal techniques employed are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers a unique set of advantages and limitations that must be carefully considered.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for the most common analytical methods for determining the enantiomeric excess of this compound and similar amino acid esters.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Solvating Agent (CSA) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[3] | Separation of volatile, derivatized enantiomers based on their differential interaction with a chiral stationary phase.[4] | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.[5] |
| Sample Preparation | Typically, direct injection of a diluted sample in the mobile phase. Derivatization can be used to enhance detection.[6] | Requires derivatization to increase volatility and improve chromatographic performance.[7] | Simple mixing of the analyte with a chiral solvating agent in an appropriate deuterated solvent.[8] |
| Resolution | Excellent, with baseline separation often achievable (Rs > 2.0).[6] | High resolution is possible with appropriate chiral columns. | Dependent on the choice of CSA and the magnetic field strength. |
| Sensitivity (LOD/LOQ) | High, often in the low ng/mL range, especially with UV or fluorescence detection after derivatization.[6][9] | Very high, capable of detecting trace-level impurities. | Generally lower than chromatographic methods. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample, including derivatization time. | Rapid, with spectra acquired in minutes.[10] |
| Cost-Effectiveness | Moderate to high, with the primary cost being the chiral column. | Moderate, with costs associated with the chiral column and derivatization reagents. | High initial instrument cost, but lower cost per sample. |
| Validation | Well-established validation protocols are available.[9] | Method validation is required, especially for the derivatization step. | Requires careful validation of the CSA's performance. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used and versatile technique for the enantiomeric separation of non-volatile compounds like this compound.[11] The success of this method relies on the selection of an appropriate chiral stationary phase (CSP).
The Causality Behind CSP Selection: For amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[12] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[13] The carbamate groups on the polysaccharide backbone play a crucial role in forming transient diastereomeric complexes with the enantiomers of the analyte, leading to their differential retention.[2] For this compound, the presence of the amino, ester, and hydroxyl groups provides multiple points of interaction with the CSP, enhancing the potential for successful chiral resolution.
Experimental Protocol: Direct Enantioseparation by Chiral HPLC
-
Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® IA or Chiralcel® OD-H, is a recommended starting point for method development.[6]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve the best balance between resolution and analysis time. For basic compounds like amino acid esters, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.[14]
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the sample for analysis by diluting it to a final concentration of approximately 0.1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds.[15] For amino acid esters like this compound, derivatization is a mandatory step to increase their volatility and prevent unwanted interactions with the stationary phase.
The Rationale Behind Derivatization: The primary amino group and the phenolic hydroxyl group in this compound are polar and can lead to poor peak shape and thermal degradation in the GC inlet and column. A common derivatization strategy involves a two-step process:
-
Acylation of the amino group: This is typically done using an acylating agent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA). This step neutralizes the basicity of the amino group and introduces a bulky, non-polar group.
-
Silylation of the hydroxyl group: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to convert the polar hydroxyl group into a more volatile trimethylsilyl (TMS) ether.
Experimental Protocol: Indirect Enantioseparation by Chiral GC-MS
-
Derivatization:
-
To a dried sample of this compound (approximately 1 mg), add 100 µL of acetonitrile and 50 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 100 °C for 30 minutes.
-
Cool the sample to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.
-
To the residue, add 100 µL of BSTFA and heat at 60 °C for 30 minutes.
-
The resulting solution containing the derivatized analyte is ready for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A chiral capillary column, such as a Chirasil-Val or a cyclodextrin-based column (e.g., Beta DEX™ 225), is suitable.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Detection: Electron Ionization (EI) in full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two diastereomeric derivatives in the chromatogram.
Workflow for Chiral GC Method
Caption: Workflow for chiral GC analysis.
NMR Spectroscopy
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[16] The principle lies in converting the enantiomers into diastereomers, either covalently with a chiral derivatizing agent (CDA) or non-covalently with a chiral solvating agent (CSA). For this compound, the use of a CSA is a convenient approach.
The Principle of Chiral Solvating Agents: A CSA is an enantiomerically pure compound that forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer. The integration of these signals allows for the direct determination of the enantiomeric ratio.
Experimental Protocol: Enantiomeric Excess Determination by ¹H NMR with a Chiral Solvating Agent
-
Reagent Selection: A suitable chiral solvating agent for amino acid esters is (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative of tartaric acid.
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add 1.0 to 1.5 equivalents of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
It is crucial to achieve good signal-to-noise and resolution to accurately integrate the signals.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows splitting into two distinct peaks in the presence of the CSA. Protons close to the chiral center, such as the alpha-proton or the protons of the ethyl ester group, are good candidates.
-
Integrate the areas of the two peaks corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess based on the integral values.
-
Logical Relationship in NMR-based ee Determination
Caption: Logical flow for ee determination by NMR.
Conclusion: Selecting the Optimal Method
The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, and NMR spectroscopy.
-
Chiral HPLC stands out as the most versatile and widely applicable method, offering excellent resolution and sensitivity without the need for derivatization. It is the recommended technique for routine quality control and release testing.
-
Chiral GC is a highly sensitive method, particularly suitable for trace analysis of impurities. However, the requirement for derivatization adds complexity to the workflow.
-
NMR spectroscopy provides a rapid and non-destructive approach, ideal for reaction monitoring and high-throughput screening where speed is a priority over ultimate sensitivity.
The final choice of method should be guided by the specific analytical requirements, available instrumentation, and the desired level of validation. For regulatory submissions, a validated chiral HPLC method is often the gold standard.
References
- Aboul-Enein, H. Y., & Ali, I. (2003).
-
Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 109(11), 6102-6219. [Link]
-
Ali, I., Aboul-Enein, H. Y., & Gupta, V. K. (2007). Chiral separation of amino acids on polysaccharide-based stationary phases. Journal of Separation Science, 30(11), 1647-1662. [Link]
-
Chiral Technologies Europe. (n.d.). A Guide to Chiral Stationary Phase Selection. [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2017). Recent advances and perspectives in chiral derivatizing agents for liquid chromatography. Chirality, 29(9), 568-584. [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Chiral solvating agents for NMR determination of enantiomeric excess and absolute configuration. Chirality, 28(1), 12-34. [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Zhang, Y., Wu, D. R., Wang-Iverson, D. B., & Tymiak, A. A. (2005). Enantioselective HPLC method validation for the determination of chiral purity and applications in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 517-526. [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2017). Recent advances and perspectives in chiral derivatizing agents for liquid chromatography. Chirality, 29(9), 568-584. [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Chiral solvating agents for NMR determination of enantiomeric excess and absolute configuration. Chirality, 28(1), 12-34. [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate: Applications, Limitations, and Alternatives in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, particularly in the intricate field of peptide and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving desired outcomes in terms of yield, purity, and biological activity. Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as Ethyl tyrosinate, is a versatile derivative of the amino acid L-tyrosine. This guide provides a comprehensive literature review of its applications, inherent limitations, and a comparative analysis with viable alternatives, supported by experimental data and detailed protocols. Our aim is to equip researchers with the critical information necessary to make informed decisions in their synthetic strategies.
Core Applications of this compound
This compound serves as a key intermediate and building block in several areas of organic synthesis, primarily owing to the presence of three reactive functional groups: the amino group, the carboxylic acid (as an ethyl ester), and the phenolic hydroxyl group.
Peptide Synthesis: A C-Terminal Building Block
The most prominent application of this compound is in solution-phase and chemoenzymatic peptide synthesis . The ethyl ester serves as a protecting group for the C-terminal carboxylic acid of tyrosine, allowing the free amino group to participate in peptide bond formation.
Causality Behind Experimental Choices: The esterification of the carboxylic acid prevents its self-condensation or unwanted reactions during the activation of the N-terminal amino acid of the coupling partner. The choice of an ethyl ester over other esters, such as methyl or benzyl esters, is often a balance between stability and ease of removal. Ethyl esters are generally more stable to hydrolysis than methyl esters and can be cleaved under conditions that are often milder than those required for benzyl esters.[1][2]
Enzymatic Peptide Synthesis: Ethyl tyrosinate is a recognized substrate for various proteases, such as papain and chymotrypsin, in kinetically controlled peptide synthesis.[3] This chemoenzymatic approach offers advantages in terms of stereoselectivity and milder reaction conditions compared to purely chemical methods. For instance, papain has been used for the polymerization of L-tyrosine ethyl ester to synthesize oligo-tyrosine peptides.[4]
Precursor for Bioactive Molecules and Prodrugs
Derivatives of this compound have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[5] The core structure provides a scaffold that can be readily modified at the amino, ester, and phenolic hydroxyl groups to generate a library of compounds for screening.
Furthermore, tyrosine alkyl esters, including the ethyl ester, are explored as prodrugs of L-tyrosine. The ester linkage can enhance the lipophilicity of the parent amino acid, potentially improving its bioavailability.[6] The ester is then hydrolyzed in vivo by esterases to release the active L-tyrosine.
Limitations and Challenges in the Application of this compound
Despite its utility, the use of this compound is not without its challenges. Understanding these limitations is crucial for troubleshooting and optimizing synthetic protocols.
Hydrolytic Instability
The ethyl ester group, while serving as a protecting group, is susceptible to hydrolysis under both acidic and basic conditions. This instability can lead to the formation of the free carboxylic acid, which can complicate purification and reduce the overall yield of the desired product. Comparative studies on the hydrolysis rates of homologous esters have shown that ethyl esters are more labile than methyl esters in rat liver microsomes.[1] The stability of the ester is also pH-dependent, with increased rates of hydrolysis at both low and high pH.[7]
Side Reactions in Peptide Synthesis
When used in peptide synthesis without protection of the phenolic hydroxyl group, this compound is prone to several side reactions:
-
O-acylation: The nucleophilic hydroxyl group on the phenol ring can be acylated during the coupling reaction, leading to the formation of a depsipeptide. This side reaction is particularly pronounced when using highly reactive coupling reagents.
-
Racemization: The activation of the carboxylic acid of the N-protected amino acid to be coupled can lead to racemization at the alpha-carbon. While this is a general issue in peptide synthesis, the choice of coupling reagents and conditions is critical to minimize this side reaction. Studies have shown that certain coupling reagents can lead to significant epimerization.[3][8]
Dimerization and Oxidation
The tyrosine side chain itself can undergo oxidative coupling to form dityrosine, a cross-linked dimer. This process can be catalyzed by certain enzymes or reactive oxygen species and can be a complicating factor in reactions where oxidative conditions are present.
Comparative Analysis with Alternatives
The choice of a tyrosine derivative for a particular synthesis depends on the overall synthetic strategy, including the choice of protecting groups for other functional groups and the intended reaction conditions.
Alternatives in Peptide Synthesis
In modern solid-phase peptide synthesis (SPPS), the use of C-terminal esters like this compound has been largely superseded by the use of resins with specialized linkers and N- and side-chain protected amino acids. The most common strategy is the Fmoc/tBu approach.
Fmoc-Tyr(tBu)-OH: The Gold Standard in SPPS
For the incorporation of tyrosine in Fmoc-based SPPS, Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) is the most widely used derivative.[9][10]
| Feature | This compound | Fmoc-Tyr(tBu)-OH |
| Synthesis Strategy | Primarily solution-phase and chemoenzymatic | Solid-phase peptide synthesis (SPPS) |
| C-terminal Protection | Ethyl ester | Linker on solid support (e.g., Wang resin) |
| N-terminal Protection | Requires separate protection (e.g., Boc, Z) | Fmoc (Base-labile) |
| Side-chain Protection | Often unprotected, leading to side reactions | tBu (Acid-labile) |
| Yield and Purity | Generally lower for longer peptides due to purification challenges | High yield and purity, especially with automation[11] |
| Side Reactions | O-acylation, racemization | Minimized due to orthogonal protection scheme |
Other C-terminal Protecting Groups:
-
Methyl Ester (H-Tyr-OMe): More susceptible to hydrolysis than the ethyl ester.[1]
-
Benzyl Ester (H-Tyr-OBzl): Offers greater stability to mild acid and base but requires harsher conditions for removal (e.g., hydrogenolysis), which may not be compatible with other protecting groups or sensitive residues. However, in some enzymatic reactions, the benzyl ester has been shown to enhance substrate affinity.[2]
-
tert-Butyl Ester (H-Tyr-OtBu): Provides excellent stability but requires strong acidic conditions (e.g., TFA) for cleavage, which can cause side reactions with sensitive peptides.
Alternatives in Biocatalysis
While Ethyl tyrosinate is a good substrate for some enzymes, the choice of ester can influence the reaction kinetics and the properties of the resulting product. In enzymatic synthesis, alternatives might be chosen based on their reactivity or the desired properties of the final polymer. For instance, the use of different amino acid esters can influence the degree of polymerization in papain-catalyzed synthesis.[3]
Experimental Protocols
To provide a practical context, this section outlines key experimental procedures related to the synthesis and application of this compound and its common alternative in SPPS.
Synthesis of this compound via Fischer Esterification
This protocol describes a typical Fischer esterification for the synthesis of this compound from L-tyrosine.
Materials:
-
L-Tyrosine
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend L-tyrosine in absolute ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid or thionyl chloride.
-
Reflux the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).[9]
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[12]
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Synthesis of a Dipeptide (e.g., Tyr-Ala) using Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Tyr(tBu)-OH
This protocol provides a general procedure for the manual SPPS of a dipeptide to illustrate the advantages of the Fmoc/tBu strategy.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group from alanine. Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal tyrosine.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu protecting group from the tyrosine side chain.
-
Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.
Caption: General workflow for the solid-phase synthesis of the dipeptide H-Tyr-Ala-OH using the Fmoc/tBu strategy.
Conclusion and Future Perspectives
This compound remains a valuable and cost-effective building block, particularly for solution-phase and chemoenzymatic peptide synthesis, and as a scaffold for the development of novel bioactive molecules. Its primary limitations, including hydrolytic instability and susceptibility to side reactions in the absence of side-chain protection, necessitate careful consideration of reaction conditions.
For the synthesis of longer peptides, especially in a research and development setting, the use of orthogonally protected derivatives such as Fmoc-Tyr(tBu)-OH in solid-phase peptide synthesis offers significant advantages in terms of efficiency, purity, and automation. The choice between this compound and its alternatives is therefore highly dependent on the specific synthetic challenge at hand.
Future research may focus on the development of novel, environmentally friendly methods for the synthesis of this compound and its derivatives. Furthermore, exploring its application in emerging fields such as bioconjugation and materials science could unveil new opportunities for this versatile molecule. The continued development of more efficient and selective enzymatic methods for peptide synthesis will also likely expand the utility of simple amino acid esters like Ethyl tyrosinate.
References
Please note that due to the nature of the search results, a comprehensive, numbered list of clickable URLs cannot be generated in the requested format. The citations provided throughout the text correspond to the search results used to support the claims.
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Racemization in suzuki couplings: a quantitative study using 4-hydroxyphenylglycine and tyrosine derivatives as probe molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl L-tyrosinate | CAS#:949-67-7 | Chemsrc [chemsrc.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. THE pH STABILITY OF PROTYROSINASE AND TYROSINASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide for the Safe Disposal of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate (Ethyl Tyrosinate)
Introduction: Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as Ethyl tyrosinate, is an ester derivative of the amino acid tyrosine. It serves as a valuable building block in peptide synthesis and various research applications within drug development. While essential for scientific advancement, the responsible management and disposal of this compound and its associated waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for researchers and laboratory professionals to handle and dispose of this compound waste safely and effectively. The protocols herein are designed to be self-validating systems, integrating scientific principles with established safety standards.
Hazard Identification & Risk Assessment
Before handling this compound, a thorough understanding of its hazard profile is essential. The compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate handling and disposal procedures.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation[1][3][4][5] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation[1][3][4][5] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation[1][3][4][5] |
Source: ECHA & PubChem databases.[1][4]
Causality Insight: The irritant nature of this compound stems from its chemical structure, which can interact with biological tissues. The amino and ester functional groups can react with proteins and membranes, leading to irritation upon contact with skin, eyes, or the respiratory tract. A site-specific risk assessment must be conducted before any procedure to identify and mitigate all potential exposure routes.
Personnel Protection & Handling
Appropriate Personal Protective Equipment (PPE) is the primary barrier against chemical exposure. The level of PPE required depends on the specific operation being performed.
Table 2: Personal Protective Equipment (PPE) Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing & Solution Prep (in a fume hood) | Chemical splash goggles[6] | Double nitrile or neoprene gloves[6] | Flame-resistant lab coat | Required if outside a fume hood (N95 minimum)[7] |
| Reaction & Purification (in a fume hood) | Chemical splash goggles and face shield[6][7] | Double nitrile or neoprene gloves | Flame-resistant lab coat | Use within a certified chemical fume hood[3] |
| Waste Handling & Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | N95 respirator or higher, as needed[8] |
Expertise & Experience:
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory as they form a seal around the eyes, protecting against splashes and fine powders that can cause serious irritation.[6]
-
Hand Protection: Double-gloving is recommended to protect against micropores and provides a buffer in case the outer glove is compromised. Nitrile gloves offer excellent protection against many solvents and bases used with this compound.[6]
-
Engineering Controls: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[3][7]
Waste Collection & Containment Protocol
The foundation of proper disposal begins at the point of generation. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate strict procedures for managing hazardous waste from its creation to its final disposal.[9]
Step-by-Step In-Lab Waste Management:
-
Container Selection: Use only chemically compatible containers, preferably high-density polyethylene (HDPE), for waste collection.[9] The container must have a secure, leak-proof screw-top cap.
-
Waste Segregation: Do not mix this compound waste with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents and strong bases, with which it may react.[10]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[11][13] The SAA must be inspected weekly for leaks or deterioration.[11]
-
Container Full: Once a waste container is full (or accumulation has reached one year), it must be moved to a central storage area for pickup by a licensed disposal company within three days.[11]
Caption: In-Lab Waste Handling Workflow.
Approved Disposal Methodologies
Final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility.[3][5] The primary method for this type of organic compound is high-temperature incineration.
Primary Method: High-Temperature Incineration
Incineration is the most effective method for destroying hazardous organic molecules, breaking them down into simpler, less harmful substances like carbon dioxide and water.[14]
-
Trustworthiness of Protocol: This method ensures over 99.99% destruction and removal efficiency of the organic compound, rendering it harmless.[15]
-
Causality - The Nitrogen Consideration: this compound contains "bound nitrogen" in its amino group. During standard combustion, this nitrogen can be oxidized to form nitrogen oxides (NOx), which are regulated air pollutants.[16][17] Therefore, the waste must be sent to a facility with specialized incinerators that utilize technologies like multi-stage combustion or flue-gas treatment to minimize NOx emissions.[14][16][17]
Alternative: Chemical Pre-treatment (Alkaline Hydrolysis)
In some specific cases, a chemical pre-treatment step via alkaline hydrolysis (saponification) can be used to convert the ester into its corresponding carboxylate salt and ethanol. This is not a final disposal method but a transformation step.
-
Protocol:
-
Under controlled conditions in a fume hood, the ester waste can be reacted with a stoichiometric excess of an aqueous base like sodium hydroxide (NaOH).[18]
-
The reaction hydrolyzes the ester, yielding sodium 2-amino-3-(4-hydroxyphenyl)propanoate and ethanol.
-
The resulting aqueous solution must be neutralized to a pH between 5.0 and 12.5.[11]
-
Crucially, this neutralized aqueous solution is still considered hazardous waste. It must be collected, labeled as "Aqueous Hazardous Waste," and disposed of via a licensed vendor. It must not be poured down the drain.[9]
-
Caption: Disposal Decision Matrix.
Emergency Procedures - Spill & Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Cleanup:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Protect: Don the appropriate PPE as outlined in Table 2.[8]
-
Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like vermiculite or sand.[3][8] For solid spills, gently sweep up the material to minimize dust generation.[3]
-
Collect: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The spill cleanup debris must be disposed of as hazardous waste.
First-Aid for Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[3][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][8]
References
- 1. This compound | C11H15NO3 | CID 61328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. Substance Information - ECHA [echa.europa.eu]
- 5. aksci.com [aksci.com]
- 6. hsa.ie [hsa.ie]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. danielshealth.com [danielshealth.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. What Makes a Chemical Waste Incinerator Crucial — And What Sets Huarui Incinerator Apart? [hrincinerator.com]
- 15. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 16. WASTE CONTAINING [banksengineering.com]
- 17. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate
This guide provides essential safety protocols for the handling and disposal of Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate (also known as Ethyl Tyrosinate). As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring a safe and secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols herein are designed as a self-validating system, grounded in established hazard classifications and best practices for chemical hygiene.
Hazard Assessment: The 'Why' Behind the Protocol
Effective safety protocols begin with a thorough understanding of the specific risks associated with a substance. Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is the final and most personal line of defense, tailored to counteract the specific hazards of the chemical in use. The selection of appropriate PPE is a direct response to a chemical's toxicological profile.
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class & Category | GHS Hazard Code | Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2] | GHS07 (Exclamation Mark) | Warning [1][3][4] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1][3][4][5] | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][3][4][5] | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1][3][4][5] | GHS07 (Exclamation Mark) | Warning |
These classifications dictate a clear need for protection against ingestion, skin contact, eye exposure, and inhalation of dust or aerosols.
The Multi-Layered Defense: Core PPE and Engineering Controls
A robust safety strategy employs multiple layers of protection. The first and most critical layer is engineering controls, which are designed to remove the hazard at its source. PPE serves as the essential final barrier.
Primary Engineering Controls: The Chemical Fume Hood
Due to its potential to cause respiratory irritation (H335), all procedures involving the handling of solid this compound or the preparation of its solutions must be conducted within a certified chemical fume hood.[6][7][8] A fume hood provides critical ventilation to prevent the buildup of hazardous vapors or dust, protecting the user from inhalation exposure.[9]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound.[10]
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z.87.1 standard are required to form a protective seal around the eyes, preventing entry of dust particles and liquid splashes.[11]
-
Face Shield: When handling larger quantities (>25g) or performing operations with a higher risk of splashing (e.g., sonicating solutions), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[11]
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant nitrile gloves are the minimum requirement.[6] Always inspect gloves for tears or punctures before use.[6] For prolonged procedures or when preparing stock solutions, double-gloving is recommended. This allows for the safe removal of a contaminated outer glove without compromising the inner layer of protection. Used gloves must be disposed of as hazardous waste; never reuse disposable gloves.[6][12]
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[10][11][13]
-
Full Coverage: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory to protect against spills.[10][11][13]
-
-
Respiratory Protection:
-
When work is conducted within a properly functioning chemical fume hood, a separate respirator is typically not required.[11] However, in the event of a large spill or a failure of engineering controls, respiratory protection (e.g., an N95-rated respirator) may be necessary as part of an emergency response.[14]
-
Operational Protocol: A Step-by-Step Guide
Adherence to a systematic workflow is essential for minimizing exposure and preventing contamination.
Pre-Handling Safety Workflow
Before any chemical is handled, a pre-operational check is a critical, self-validating step. This workflow ensures all safety measures are in place before an experiment begins.
Caption: Pre-Handling Safety Check Workflow.
Step 1: Preparation
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Confirm the location of the nearest eyewash station and safety shower.[7]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined in Section 2.2.
Step 2: Handling Solid Compound (e.g., Weighing)
-
Perform all manipulations deep within the fume hood to ensure containment of any dust.
-
Use a spatula for transfers. Avoid pouring the solid to minimize aerosolization.
-
Open and close containers away from your face.[6]
-
Immediately clean any minor spills on the balance or work surface with a damp cloth, which should then be disposed of as hazardous waste.
Step 3: Post-Handling Decontamination
-
Securely close the primary container.
-
Wipe down the exterior of the container and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.
-
Properly remove gloves using a technique that avoids touching the outer surface with bare skin, and dispose of them in a designated hazardous waste container.[12]
-
Wash hands thoroughly with soap and water, even after wearing gloves.[6][12][13]
Emergency Response: Spill and Exposure Plan
Accidents require immediate and correct action. All personnel must be familiar with these procedures.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][15][16] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15][16] Remove contact lenses if present and easy to do.[2][3][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][4][5] If symptoms persist, seek medical attention.
-
Ingestion (Swallowing): Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[15][16] Seek immediate medical attention and have the product container or label at hand.[2]
-
Minor Spill Cleanup:
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Chemical Waste: Unused chemical and solutions must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[6] Never pour chemicals down the drain.[6]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, wipes, and disposable lab coats, must be placed in a designated solid hazardous waste container for disposal by trained personnel.[8]
-
Follow all institutional and local regulations for hazardous waste disposal.[3][8]
References
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Google Cloud.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Chemical Safety Best Practices in The Lab. (2023, December 22). Greenworks Environmental Group.
- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). LabManager.
- This compound. (n.d.). PubChem.
- Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- 4-Aminophenol Safety Data Sheet. (n.d.). Scribd.
- Safety Data Sheet: 4-Aminophenol. (2024, September 18). Carl ROTH.
- Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. (2023, December 23). ChemicalBook.
- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET - Ethyl 3-(4-hydroxyphenyl)propanoate. (2023, August 23). Thermo Fisher Scientific.
- Personal Protective Equipment (PPE). (n.d.). Purdue University Environmental Health and Safety.
- SAFETY DATA SHEET - Ethyl 3-hydroxybutyrate. (2025, September 6). Thermo Fisher Scientific.
- Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]... (n.d.). Benchchem.
- Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Safety Data Sheet. (n.d.). AK Scientific, Inc.
Sources
- 1. This compound | C11H15NO3 | CID 61328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. scribd.com [scribd.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 10. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. greenwgroup.com [greenwgroup.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
